LYN-1604
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNVYWLKGWAELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LYN-1604: A Deep Dive into its Mechanism of Action as a Novel ULK1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LYN-1604, a novel small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1). This compound has emerged as a promising therapeutic candidate, particularly in the context of triple-negative breast cancer (TNBC), by modulating autophagy and inducing cell death. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Direct Activation of ULK1
This compound functions as a potent agonist of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1] Unlike inhibitors that are more commonly developed in oncology, this compound directly activates ULK1, representing a novel therapeutic strategy.[1] This activation triggers a cascade of downstream events leading to autophagy-associated cell death and apoptosis.[2]
Molecular Binding and Key Interactions
The interaction between this compound and ULK1 is specific, with a binding affinity in the nanomolar range.[2][3] Site-directed mutagenesis and biochemical assays have identified three key amino acid residues in the ULK1 binding pocket that are crucial for the activation by this compound: Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89).[3] this compound forms hydrogen bonds with LYS50 and engages in hydrophobic interactions with LEU53 and TYR89.[1] Mutation of TYR89 to alanine (B10760859) (Y89A) has been shown to cause a sharp decrease in binding affinity and abrogates the activation of ULK1 by this compound.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of this compound from in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 activation) | 18.94 nM | ADP-Glo™ Kinase Assay | [1][4] |
| KD (Binding Affinity to ULK1) | 291.4 nM | Biochemical Assay | [3][4] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 cells | [3][5] |
Table 1: In Vitro Activity of this compound
| Animal Model | Dosing | Outcome | Reference |
| MDA-MB-231 Xenograft (BALB/c nude mice) | 25 mg/kg, 50 mg/kg, 100 mg/kg (intragastric, daily for 14 days) | Significant inhibition of tumor growth | [1][4] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways Modulated by this compound
This compound-induced activation of ULK1 initiates a signaling cascade that involves the ULK complex and other downstream effectors, ultimately leading to autophagy and apoptosis.
The ULK1 Signaling Cascade
Caption: this compound signaling pathway leading to cell death.
Upon binding of this compound, ULK1 activity is enhanced, leading to the upregulation of its phosphorylation at Serine 317 and downregulation of phosphorylation at Serine 757.[1] This activated ULK1 then phosphorylates its downstream substrate mATG13 at Serine 318, a key event in the formation of the ULK complex, which also includes FIP200 and ATG101.[1] The assembly of this complex is a critical step for the initiation of autophagy.[6]
Furthermore, microarray analysis has revealed that this compound-induced cell death involves the modulation of other proteins, including Activating Transcription Factor 3 (ATF3), RAD21, and Caspase-3.[1] this compound treatment leads to an increase in ATF3 expression and cleavage of Caspase-3, promoting apoptosis, while decreasing the levels of RAD21, an important factor for cancer cell proliferation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Cell Viability (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per mL.[3]
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.[3]
-
Treatment: Cells are treated with different concentrations of this compound and incubated for the desired time period.[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: Plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Caption: Workflow for the in vivo xenograft study.
-
Cell Implantation: MDA-MB-231 cells are injected subcutaneously into the flanks of BALB/c nude mice.[1]
-
Tumor Growth: Tumors are allowed to reach a predetermined size before the commencement of treatment.
-
Treatment Administration: Mice are randomized into groups and treated with this compound at doses of 25, 50, and 100 mg/kg or vehicle control via intragastric administration once daily for 14 days.[4]
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.[1]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry and western blotting.[1]
Conclusion
This compound represents a significant advancement in the development of autophagy-modulating anti-cancer agents. Its well-defined mechanism of action as a direct ULK1 agonist, coupled with its potent in vitro and in vivo efficacy against triple-negative breast cancer, underscores its therapeutic potential. The detailed molecular interactions and signaling pathways outlined in this guide provide a solid foundation for further research and development of this compound and other ULK1-targeting compounds. The provided experimental protocols offer a framework for the continued investigation of this novel therapeutic agent.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
LYN-1604: A Potent ULK1 Agonist for Inducing Cell Death in Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Unc-51 like autophagy activating kinase 1 (ULK1) is a critical initiator of autophagy, a cellular process implicated in both cell survival and cell death. In the context of certain cancers, such as triple-negative breast cancer (TNBC), where ULK1 expression is often downregulated, targeted activation of ULK1 presents a promising therapeutic strategy. LYN-1604 has emerged as a potent and specific small-molecule agonist of ULK1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of expression of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). This absence of well-defined molecular targets limits therapeutic options and contributes to a poor prognosis. The induction of autophagy-associated cell death has been identified as a potential therapeutic avenue for TNBC.[1]
ULK1, a serine/threonine kinase, is a central component of the autophagy initiation complex.[2][3] Its activity is tightly regulated by upstream nutrient-sensing pathways involving mTOR and AMPK.[4][5] In many breast cancer tissues, particularly TNBC, ULK1 is significantly downregulated.[6][7] This observation has spurred the development of ULK1 activators as potential anti-cancer agents. This compound was discovered through in silico screening and chemical synthesis as a potent ULK1 agonist that induces cell death in TNBC cells both in vitro and in vivo.[6][8]
Mechanism of Action
This compound directly binds to and activates ULK1, initiating a cascade of events leading to autophagy and apoptosis. Site-directed mutagenesis and biochemical assays have identified three key amino acid residues in ULK1—Lys50, Leu53, and Tyr89—as crucial for the binding and activation by this compound.[6][9] The ULK1(Y89A) mutant, in particular, shows a sharp decrease in binding affinity for this compound.[9]
Upon activation by this compound, ULK1 promotes the formation of the ULK complex, which includes mATG13, FIP200, and ATG101.[6] This complex then triggers downstream autophagic processes, evidenced by the upregulation of Beclin-1, degradation of p62, and the conversion of LC3-I to LC3-II.[10][11] this compound-induced cell death is also associated with the involvement of ATF3, RAD21, and the cleavage of caspase-3, indicating a crosstalk between autophagy and apoptosis.[6][7][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (ULK1 activation) | 18.94 nM | - | [10][11][12] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | [9][11] |
| Binding Affinity (Kd) | 291.4 nM | Wild-type ULK1 | [9][10][11] |
| Enzymatic Activity | 195.7% at 100 nM | - | [11][12] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dosage | Route of Administration | Dosing Schedule | Outcome | Reference |
| 25 mg/kg (low dose) | Intragastric | Once a day for 14 days | Significant inhibition of tumor growth | [11] |
| 50 mg/kg (median dose) | Intragastric | Once a day for 14 days | Significant inhibition of tumor growth | [11] |
| 100 mg/kg (high dose) | Intragastric | Once a day for 14 days | Significant inhibition of tumor growth | [11] |
Signaling Pathways and Experimental Workflows
This compound-Induced ULK1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to autophagy and apoptosis.
Caption: this compound activates ULK1, leading to autophagy and apoptosis in TNBC cells.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the in vitro activity of this compound.
Caption: Workflow for in vitro characterization of this compound's effects on TNBC cells.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Dispense MDA-MB-231 cells in 96-well plates at a density of 5 × 10^4 cells per mL.[9]
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with different concentrations of this compound for the desired time periods.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
ULK1 Kinase Assay (ADP-Glo™ Assay)
-
Reaction Setup: Prepare a reaction mixture containing purified wild-type or mutant ULK1 enzyme, substrate (e.g., purified mATG13), and varying concentrations of this compound in a kinase buffer.[13]
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP generated and thus the kinase activity.[13]
-
Data Analysis: Normalize the luminescence change to the maximum response induced by this compound and calculate the EC50 value from the fitted curve.[8][13]
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, Beclin-1, p62, cleaved caspase-3, ULK1, p-ULK1, ATF3, RAD21, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
In Vivo Xenograft Study
-
Animal Model: Establish a xenograft model by subcutaneously injecting MDA-MB-231 cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomly assign mice to treatment (this compound at various doses) and vehicle control groups. Administer the treatment, for example, by intragastric gavage once daily for a specified period (e.g., 14 days).[11]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Tissue Analysis: Perform immunohistochemistry or western blot analysis on tumor tissues to assess the expression of relevant biomarkers (e.g., ULK1, p-ULK1, LC3, Beclin-1).[7]
Conclusion
This compound is a promising ULK1 agonist with potent anti-cancer activity against triple-negative breast cancer. Its well-defined mechanism of action, involving the direct activation of ULK1 and the subsequent induction of autophagy and apoptosis, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and other ULK1-targeting compounds.
References
- 1. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
LYN-1604: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Novel ULK1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LYN-1604, a potent and selective small-molecule agonist of UNC-51-like kinase 1 (ULK1). This compound was identified through a combination of in silico screening and chemical synthesis as a novel therapeutic candidate for triple-negative breast cancer (TNBC). This document details the scientific journey from target identification to preclinical validation, offering in-depth experimental methodologies and data to support further research and development in the field of autophagy modulation for cancer therapy.
Introduction
UNC-51-like kinase 1 (ULK1), a serine/threonine kinase, is a critical initiator of autophagy, a cellular process of self-digestion and recycling of cellular components.[1][2] In the context of cancer, the role of autophagy is complex; however, in certain cancers like triple-negative breast cancer (TNBC), the activation of ULK1-mediated autophagy has emerged as a promising therapeutic strategy.[3] TNBC is an aggressive subtype of breast cancer with limited treatment options.[4] The discovery of small-molecule modulators of ULK1, therefore, represents a significant advancement in the development of targeted therapies for this challenging disease. This compound was discovered as a first-in-class ULK1 agonist, demonstrating potent anti-proliferative effects in TNBC models.[1][3]
Discovery of this compound
The discovery of this compound was a result of a systematic approach that integrated computational screening with synthetic chemistry and biological validation.[1]
Target Identification and in Silico Screening
The Cancer Genome Atlas (TCGA) analysis revealed that ULK1 is significantly downregulated in breast cancer tissues, particularly in TNBC.[1] This finding positioned ULK1 as a potential therapeutic target. An in silico screening of a compound library was performed to identify potential small molecules that could bind to and activate ULK1.[1][3] This computational approach narrowed down a list of candidates for chemical synthesis and biological evaluation.[1]
Lead Optimization and Identification of this compound
A series of small molecule candidates were synthesized and subjected to rigorous screening, including kinase activity assays and anti-proliferative activity against TNBC cell lines.[1][5] Through multiple rounds of screening and structural optimization, this compound (also referred to as compound UA3-02 in some literature) was identified as the most promising candidate.[1] It exhibited potent ULK1 agonistic activity and significant anti-proliferative effects against the MDA-MB-231 human breast cancer cell line.[1][6]
Chemical Synthesis of this compound
The synthesis of this compound is described as a straightforward process starting from an α-chlorinated ketone scaffold, allowing for diversity generation through the introduction of various amines.[1] While a detailed step-by-step protocol for this compound is not publicly available, a general procedure for analogous compounds has been reported.
General Synthetic Scheme
The core structure of this compound and its analogs were synthesized through a multi-step process. A representative general procedure for the synthesis of related compounds involves the reaction of a suitable starting material with an appropriate amine.[1] The synthesis of this compound follows a similar path, starting with a key intermediate which is then reacted with a specific amine to yield the final product.
A more detailed, step-by-step synthesis protocol for analogous compounds can be found in the supplementary information of the primary publication.[5]
Mechanism of Action
This compound functions as a direct agonist of ULK1, initiating a signaling cascade that leads to autophagy-mediated cell death in TNBC cells.[1][3]
Direct Activation of ULK1
Biochemical assays have confirmed that this compound directly binds to and activates ULK1.[1] Site-directed mutagenesis studies have identified three key amino acid residues in the ULK1 binding pocket—Lys50, Leu53, and Tyr89—as crucial for the interaction with this compound.[1][3] The binding of this compound to ULK1 induces a conformational change that enhances its kinase activity.[1]
Signaling Pathway
Upon activation by this compound, ULK1 initiates the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][3] This complex is essential for the induction of autophagy.[2] The downstream signaling cascade involves the modulation of several key proteins, including Activating Transcription Factor 3 (ATF3), RAD21, and caspase-3, ultimately leading to both autophagy and apoptosis.[1][3]
Caption: this compound signaling pathway leading to cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 1.66 µM | MDA-MB-231 | [1][6][7] |
| EC50 | 18.94 nM | ULK1 Kinase Assay | [7][8][9] |
| Binding Affinity (Kd) | 291.4 nM | Wild-type ULK1 | [6][7][8] |
| Enzymatic Activity | 195.7% at 100 nM | ULK1 Kinase Assay | [1][6] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Tumor Volume Inhibition | Tumor Weight Inhibition | Reference |
| This compound | 25 mg/kg/day | Significant | Significant | [6][9] |
| This compound | 50 mg/kg/day | Significant | Significant | [6][9] |
| This compound | 100 mg/kg/day | Significant | Significant | [6][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
ULK1 Kinase Assay (ADP-Glo™ Assay)
The kinase activity of ULK1 in the presence of this compound was determined using the ADP-Glo™ Kinase Assay.[3]
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., a suitable peptide or protein)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the ULK1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the ULK1 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the this compound concentration.
Caption: Workflow for the ULK1 Kinase Assay (ADP-Glo™).
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound on MDA-MB-231 cells was assessed using the MTT assay.[7]
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of approximately 5 x 10^4 cells/mL and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM) or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using MDA-MB-231 cells.[10]
Materials:
-
MDA-MB-231 cells
-
BALB/c nude mice (female, 4-6 weeks old)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in a mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle control to the respective groups daily by oral gavage for a specified period (e.g., 14 days).[9]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound represents a significant breakthrough in the development of targeted therapies for triple-negative breast cancer. As a potent and selective ULK1 agonist, it effectively induces autophagy-mediated cell death in TNBC cells. The discovery and preclinical validation of this compound, as detailed in this guide, provide a strong foundation for its further development as a potential therapeutic agent. The experimental protocols and data presented herein serve as a valuable resource for researchers in the fields of oncology, drug discovery, and autophagy research. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
LYN-1604: A Potent Activator of ULK1-Mediated Autophagy for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LYN-1604 is a novel small-molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing autophagy-associated cell death, particularly in the context of triple-negative breast cancer (TNBC). This document details the signaling pathways modulated by this compound, presents quantitative data on its activity, and provides detailed protocols for key experiments to facilitate further research and development.
Introduction
Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer. ULK1, as the mammalian ortholog of the yeast Atg1, is a central initiator of the autophagic process.[1][2] In several cancers, including triple-negative breast cancer, ULK1 is downregulated, suggesting that its activation could be a promising therapeutic strategy.[3][4] this compound has been identified as a potent and specific small-molecule activator of ULK1, inducing autophagy-dependent cell death in cancer cells.[2][3] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound directly binds to and activates ULK1 kinase.[2][3] This activation initiates a signaling cascade leading to the formation of the ULK1 complex, which is essential for the nucleation and formation of the autophagosome.
Direct Activation of ULK1
This compound binds to a hydrophobic pocket in the kinase domain of ULK1.[2] Site-directed mutagenesis studies have identified three key amino acid residues, Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89), as crucial for the binding and activation of ULK1 by this compound.[2] The binding of this compound induces a conformational change in ULK1, leading to its activation.
Signaling Pathways
Upon activation by this compound, ULK1 phosphorylates components of the ULK1 complex, including ATG13 and FIP200 (also known as RB1CC1), initiating the autophagic cascade.[3][5] This leads to the recruitment of other autophagy-related (Atg) proteins and the formation of the phagophore. This compound treatment in MDA-MB-231 cells has been shown to upregulate p-ULK1 (Ser317) and downregulate p-ULK1 (Ser757), indicative of its activation state.[3]
Beyond the core autophagy machinery, this compound-induced ULK1 activation also modulates other signaling molecules. This includes the upregulation of Activating Transcription Factor 3 (ATF3) and the downregulation of Rad21, a component of the cohesin complex.[3] Furthermore, this compound treatment leads to the cleavage of caspase-3, indicating an induction of apoptosis in concert with autophagy-associated cell death.[3]
The canonical regulation of ULK1 involves the energy-sensing AMP-activated protein kinase (AMPK) and the nutrient-sensing mammalian target of rapamycin (B549165) (mTOR) pathways. While this compound directly activates ULK1, its effects on these upstream regulators have also been investigated. Interestingly, studies have shown that this compound treatment leads to a decrease in the phosphorylation of both AMPK and its substrate ACC, suggesting a reduction in AMPK activity.[6] The direct impact of this compound on the mTOR pathway has not been definitively elucidated in the available literature.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| ULK1 Activation (EC50) | 18.94 nM | ADP-Glo™ Kinase Assay | [7] |
| Binding Affinity (KD) to wild-type ULK1 | 291.4 nM | Surface Plasmon Resonance | [8] |
| Anti-proliferative Activity (IC50) | 1.66 µM | MDA-MB-231 cells | [8] |
Table 2: Effect of ULK1 Mutations on this compound Binding
| ULK1 Mutant | Effect on Binding Affinity | Reference |
| K50A | Reduced binding | [8] |
| L53A | Reduced binding | [8] |
| Y89A | Sharp decrease in binding affinity | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| MDA-MB-231 xenograft (BALB/c nude mice) | 25, 50, 100 mg/kg, intragastric administration | Significant inhibition of tumor growth | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound. These protocols are based on the information provided in the supplementary materials of Ouyang et al., 2017.
Cell Culture and Reagents
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere without CO2.
-
This compound: Synthesized as described in the primary literature and dissolved in DMSO to create a stock solution.
Western Blot Analysis
-
Objective: To determine the expression levels of key proteins involved in autophagy and apoptosis following this compound treatment.
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) or DMSO as a vehicle control for 24 hours.[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
anti-LC3B (1:1000)
-
anti-p62/SQSTM1 (1:1000)
-
anti-p-ULK1 (Ser317) (1:1000)
-
anti-p-ULK1 (Ser757) (1:1000)
-
anti-ULK1 (1:1000)
-
anti-cleaved caspase-3 (1:1000)
-
anti-ATF3 (1:1000)
-
anti-RAD21 (1:1000)
-
anti-p-AMPK (1:1000)
-
anti-AMPK (1:1000)
-
anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit and visualize with a chemiluminescence imaging system.
-
ULK1 Kinase Activity Assay
-
Objective: To quantify the activation of ULK1 by this compound.
-
Assay Kit: ADP-Glo™ Kinase Assay.
-
Procedure:
-
Perform the kinase reaction in a 384-well plate with a final volume of 5 µL.
-
The reaction mixture should contain purified recombinant ULK1 enzyme, a suitable substrate (e.g., purified mATG13), ATP, and varying concentrations of this compound.
-
Incubate the reaction at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To determine the binding affinity of this compound to ULK1.
-
Instrument: Biacore T200 or similar.
-
Procedure:
-
Immobilize purified recombinant wild-type or mutant ULK1 protein on a CM5 sensor chip using amine coupling chemistry.
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the binding events in real-time by measuring the change in response units (RU).
-
Regenerate the sensor surface between injections using a low pH glycine (B1666218) solution.
-
Analyze the sensorgrams using the instrument's software to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in autophagy and apoptosis induction.
Experimental Workflow
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
LYN-1604 and the Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LYN-1604, a novel small molecule activator of UNC-51-like kinase 1 (ULK1), and its role in inducing apoptosis. The document synthesizes preclinical data, outlines the molecular pathways involved, and provides detailed experimental protocols for key assays, serving as a critical resource for professionals in oncology and drug development.
Introduction: this compound, a Novel ULK1 Agonist
This compound is a potent small molecule agonist of ULK1, a serine/threonine kinase that is a key initiator of autophagy.[1][2][3] Discovered through a combination of in silico screening and chemical synthesis, this compound was identified as a promising therapeutic agent for cancers where ULK1 expression is downregulated, such as triple-negative breast cancer (TNBC).[4][5] While its primary mechanism involves the activation of ULK1-modulated autophagy, compelling evidence demonstrates that this compound also induces programmed cell death through the apoptosis pathway.[4][6][7] This dual mechanism of inducing both autophagy-associated cell death and apoptosis makes this compound a subject of significant interest for cancer therapy.[4][8]
Core Mechanism of Action
This compound directly binds to and activates ULK1.[1] Site-directed mutagenesis and biochemical assays have identified three key amino acid residues in ULK1—LYS50, LEU53, and TYR89—as critical for the interaction with this compound.[1][4][5] Upon activation by this compound, ULK1 initiates a signaling cascade that involves the ULK complex (composed of ULK1, mATG13, FIP200, and ATG101), leading to autophagy.[4][5][7] Concurrently, this signaling network triggers apoptosis, distinguished by the activation of key apoptotic markers.[2][4]
The this compound-Induced Apoptosis Pathway
While ULK1 is primarily known as an autophagy initiator, its activation by this compound leads to crosstalk with the apoptotic machinery. Microarray analysis of MDA-MB-231 TNBC cells treated with this compound revealed modulation of several key proteins, including Activating Transcription Factor 3 (ATF3), RAD21, and Caspase-3.[4][5][7][9] The induction of cell death by this compound is accompanied by an increase in the cleavage of Caspase-3, a critical executioner caspase in the apoptotic cascade.[2][4] The treatment also up-regulates the pro-apoptotic protein ATF3 and down-regulates RAD21, a protein involved in cell proliferation.[4] This suggests a multi-faceted mechanism where this compound-activated ULK1 signaling converges on the core apoptotic pathway to ensure effective tumor cell elimination.
Below is a diagram illustrating the proposed signaling pathway.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound activity from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Comments | Reference |
|---|---|---|---|---|
| EC50 | 18.94 nM | ULK1 Kinase | Concentration for 50% maximal activation of ULK1. | [1][2] |
| Kd | 291.4 nM | Wild-Type ULK1 | Binding affinity measured by biochemical assays. | [1][2] |
| IC50 | 1.66 µM | MDA-MB-231 Cells | Concentration for 50% inhibition of cell proliferation. | [1] |
| Treatment Conc. | 0.5, 1.0, 2.0 µM | MDA-MB-231 Cells | Concentrations used for Western blot and cell death assays. |[1][4] |
Table 2: In Vivo Study Parameters for this compound
| Parameter | Value | Animal Model | Administration Route | Reference |
|---|
| Dosages | 25, 50, 100 mg/kg | MDA-MB-231 Xenograft (BALB/c nude mice) | Intragastric |[1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a guide for reproducing the cited findings.
-
Cell Line: MDA-MB-231 human breast cancer cells are used.[1]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in plates at a specified density (e.g., 5 x 104 cells/mL).[1] After allowing cells to attach (typically 24 hours), the medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.5, 1.0, 2.0 µM) or a vehicle control (e.g., DMSO).[1][4] Cells are then incubated for the desired time period (e.g., 24 hours).
This protocol is for detecting changes in protein expression levels of cleaved-caspase3, ATF3, and RAD21.[4][7]
-
Cell Lysis: Following treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20, TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved-caspase3, ATF3, RAD21, or a loading control like β-Actin, diluted in blocking buffer.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The workflow for this protocol is visualized below.
This protocol outlines the study of this compound's anti-tumor efficacy in an animal model.[4]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.[4]
-
Tumor Implantation: MDA-MB-231 cells (e.g., 5 x 106 cells per mouse) are injected subcutaneously into the mice.[4]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable volume (e.g., 100 mm³).[4] Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered once daily via intragastric gavage at specified doses (e.g., 25, 50, 100 mg/kg).[1][4] The vehicle group receives the formulation solution without the drug.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry or Western blot to confirm target engagement in vivo).[4]
Conclusion
This compound represents a promising therapeutic candidate that uniquely leverages the activation of ULK1 to induce both autophagy-associated cell death and apoptosis in cancer cells. Its ability to engage the Caspase-3-mediated apoptotic pathway, in addition to its primary autophagic mechanism, provides a robust strategy for eliminating tumor cells. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other ULK1-targeting agents in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on LYN-1604 for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for LYN-1604, a novel small molecule activator of UNC-51-like kinase 1 (ULK1), and its potential as a therapeutic agent for triple-negative breast cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer with limited targeted therapy options.[1] The activation of ULK1-mediated autophagy presents a promising therapeutic strategy.[2][3][4]
Core Mechanism of Action
This compound functions as a potent agonist of ULK1, a key initiator of autophagy.[2][5] Studies have shown that ULK1 expression is significantly downregulated in breast cancer, particularly in TNBC.[3][4] this compound directly binds to and activates ULK1, inducing cell death in TNBC cells through a process involving both autophagy and apoptosis.[5][6] This dual mechanism of action suggests a potent anti-cancer effect.
The interaction between this compound and ULK1 is specific, with key amino acid residues LYS50, LEU53, and TYR89 in the ULK1 binding pocket being crucial for its activation.[5][6][7] this compound's activation of ULK1 initiates a signaling cascade that involves the ULK complex (ULK1-mATG13-FIP200-ATG101) and other potential interactors such as ATF3, RAD21, and caspase-3, ultimately leading to programmed cell death.[4][5][7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound in TNBC models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | 1.66 µM | [6] |
| EC50 (ULK1 activation) | - | 18.94 nM | [2][5][8][9] |
| Binding Affinity (KD) | Wild-type ULK1 | 291.4 nM | [2][6] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dosage | Administration Route | Duration | Outcome | Reference |
| 25 mg/kg | Intragastric | Once a day for 14 days | Significant inhibition of tumor growth | [8] |
| 50 mg/kg | Intragastric | Once a day for 14 days | Significant inhibition of tumor growth | [8] |
| 100 mg/kg | Intragastric | Once a day for 14 days | Significant inhibition of tumor growth | [8] |
Note: The in vivo studies reported stable body weights in mice, suggesting good tolerability at the tested doses.[5][8]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 triple-negative breast cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL.[6]
-
Incubation: The cells are incubated for 24 hours to allow for attachment.[6]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM) for a specified period (e.g., 24 hours).[6][8]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.
In Vivo Xenograft Model
-
Animal Model: BALB/c nude mice are used for the study.[6]
-
Cell Implantation: MDA-MB-231 cells are implanted subcutaneously into the mice to establish tumors.[6]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered, typically via intragastric gavage, at various doses (e.g., 25, 50, and 100 mg/kg) daily for a defined period.[6][8]
-
Monitoring: Tumor volume and body weight of the mice are monitored regularly throughout the study.[5]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo mechanism of action.[5]
ULK1 Kinase Assay (ADP-Glo™ Kinase Assay)
-
Assay Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Reaction Setup: The kinase reaction is performed with purified wild-type or mutant ULK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and varying concentrations of this compound.
-
Kinase Reaction: The reaction is incubated to allow for ATP consumption and ADP production.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction, generating a luminescent signal.
-
Luminescence Measurement: The luminescence is measured, and the data is normalized to determine the EC50 value of this compound for ULK1 activation.[5]
Visualizations
Caption: Mechanism of action of this compound in TNBC cells.
Caption: Preclinical experimental workflow for this compound.
References
- 1. Anti-cancer drug sensitivity testing and preclinical evaluation of the anti-cancer potential of WEE1 inhibitor in triple-negative breast cancer patient-derived organoids and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
LYN-1604: A Potent Activator of ULK1 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 is a novel small molecule that has been identified as a potent agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate, particularly for applications in oncology, such as in the context of triple-negative breast cancer (TNBC).
Chemical Structure and Properties
This compound is a synthetic small molecule designed through in silico screening and chemical synthesis.[1] Its chemical formula is C33H43Cl2N3O2. The structure of this compound is presented below, along with its key chemical identifiers.
-
IUPAC Name: 2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(2-naphthalenylmethoxy)ethyl]-1-piperazinyl]ethanone
-
SMILES: CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3[1]
-
CAS Number: 2088939-99-3[2]
-
Molecular Weight: 584.62 g/mol
Mechanism of Action
This compound functions as a direct activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade.[3] By binding to and activating ULK1, this compound triggers a signaling pathway that leads to programmed cell death in cancer cells.
ULK1 Signaling Pathway
The activation of ULK1 by this compound initiates the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][4] This complex then phosphorylates downstream targets, including Beclin-1, to activate the VPS34 lipid kinase, a crucial step in the formation of the autophagosome.[5] Subsequently, this process induces cell death through mechanisms involving both autophagy and apoptosis.[1][6] Key downstream effectors in this pathway include Activating Transcription Factor 3 (ATF3), RAD21, and caspase-3.[1][5]
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and cell-based assays. The key quantitative parameters are summarized in the tables below.
Table 1: In Vitro Kinase and Binding Assays
| Parameter | Target | Value | Assay Method |
| EC50 | ULK1 | 18.94 nM | ADP-Glo Kinase Assay |
| KD | Wild-type ULK1 | 291.4 nM | Surface Plasmon Resonance (SPR) |
EC50 (Half maximal effective concentration) and KD (Dissociation constant) values indicate the high potency and binding affinity of this compound for its target, ULK1.[7]
Table 2: Cell-Based Assays
| Parameter | Cell Line | Value | Assay Method |
| IC50 | MDA-MB-231 | 1.66 µM | MTT Assay |
| Enzymatic Activity | ULK1 in cells | 195.7% at 100 nM | Cellular Kinase Assay |
IC50 (Half maximal inhibitory concentration) in the triple-negative breast cancer cell line MDA-MB-231 demonstrates the cytotoxic efficacy of this compound.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
ULK1 Kinase Assay (ADP-Glo™)
This protocol is adapted from standard ADP-Glo™ kinase assay procedures.[8]
Materials:
-
ULK1 Kinase Enzyme System (containing ULK1 active kinase, substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit
-
This compound
-
384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of ULK1 enzyme in kinase buffer.
-
Prepare a mixture of the kinase substrate and ATP in kinase buffer.
-
Perform serial dilutions of this compound to achieve the desired concentration range.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor (this compound) or vehicle control.
-
Add the ULK1 enzyme solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the ULK1 kinase activity.
-
Cell Viability (MTT) Assay
This protocol is a standard procedure for assessing cell viability.[3]
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count MDA-MB-231 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/mL.[1]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM).[7]
-
Include appropriate vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.45 mg/mL.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.[1][9]
Materials:
-
MDA-MB-231 cells
-
BALB/c nude mice (female, 6-8 weeks old)
-
This compound
-
Vehicle solution
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject MDA-MB-231 cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound via intragastric administration once daily for 14 days at various doses (e.g., 25, 50, and 100 mg/kg).[9]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Analysis:
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pathway markers).
-
Assess for any signs of toxicity by observing the general health of the mice and weighing major organs.
-
Conclusion
This compound is a potent and specific agonist of ULK1 with demonstrated anti-proliferative activity in preclinical models of triple-negative breast cancer.[1][5] Its well-defined mechanism of action, involving the induction of autophagy and apoptosis, makes it a compelling candidate for further investigation as a novel cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate this promising molecule into a clinical reality.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
LYN-1604 and Its Interaction with ULK1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding and activation of Unc-51 like autophagy activating kinase 1 (ULK1) by the small molecule agonist, LYN-1604. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. By binding to and activating ULK1, this compound induces autophagy-associated cell death, presenting a promising therapeutic strategy for conditions such as triple-negative breast cancer (TNBC). This document details the binding characteristics of this compound to ULK1, the key amino acid residues involved in this interaction, and the downstream cellular effects.
Quantitative Data Summary
The interaction between this compound and ULK1 has been characterized by several key quantitative metrics, summarized in the table below.
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Kd) | 291.4 nM | Wild-type ULK1 | Dissociation constant, indicating a strong binding affinity in the nanomolar range.[1][2][3][4][5] |
| Activation (EC50) | 18.94 nM | ULK1 Kinase Assay | The concentration of this compound required to achieve 50% of the maximum activation of ULK1 kinase activity, demonstrating high potency.[1][3][4] |
| Cellular Potency (IC50) | 1.66 µM | MDA-MB-231 cells | The concentration of this compound that inhibits the growth of MDA-MB-231 cells by 50%.[2][4][5] |
| Enzymatic Activity | 195.7% at 100 nM | In vitro | This compound significantly increases the enzymatic activity of ULK1.[4][5] |
The this compound Binding Site on ULK1
Site-directed mutagenesis and biochemical assays have identified three critical amino acid residues within the ULK1 kinase domain that are essential for the binding and activation by this compound.[2][6][7][8] These residues are:
-
Lysine 50 (LYS50): Forms a hydrogen bond with this compound.[3]
-
Leucine 53 (LEU53): Engages in hydrophobic interactions with this compound.[3]
-
Tyrosine 89 (TYR89): Also participates in hydrophobic interactions. Mutation of this residue to alanine (B10760859) (Y89A) results in a significant decrease in binding affinity.[2][3]
These findings indicate that this compound binds to a specific pocket within the ULK1 kinase domain, thereby allosterically activating the enzyme.
Signaling Pathway and Mechanism of Action
This compound functions as a direct activator of ULK1, initiating a cascade of events that lead to autophagy and apoptosis. The ULK1 complex, which includes ATG13, FIP200, and ATG101, is a central integrator of cellular stress signals, such as nutrient deprivation, and is negatively regulated by the mTORC1 complex.[9][10][11][12] Under normal conditions, mTORC1 phosphorylates and inhibits ULK1. This compound overrides this inhibition, leading to the activation of the ULK1 complex.
Activated ULK1 then phosphorylates downstream components of the autophagy machinery, including Beclin-1 and the VPS34 complex, to initiate the formation of the autophagosome.[10][13] This process involves the conversion of LC3-I to LC3-II and the degradation of p62.[1][4] Ultimately, the induction of autophagy by this compound in cancer cells leads to cell death, a process that is also associated with the cleavage of caspase-3 and apoptosis.[1][2][6][7][14]
Figure 1. this compound signaling pathway in ULK1 activation.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the interaction between this compound and ULK1.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance was employed to determine the binding affinity of this compound to wild-type and mutant ULK1.[3]
Methodology Overview:
-
Protein Immobilization: Purified wild-type or mutant ULK1 protein is immobilized on a sensor chip.
-
Analyte Injection: this compound, at various concentrations, is flowed over the sensor chip surface.
-
Signal Detection: The binding of this compound to the immobilized ULK1 is detected as a change in the refractive index, measured in response units (RU).
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).
ADP-Glo™ Kinase Assay for ULK1 Activation
The ADP-Glo™ Kinase Assay was utilized to measure the activation of ULK1 by this compound and to determine the EC50 value.[3][15]
Methodology Overview:
-
Kinase Reaction: Purified ULK1 is incubated with a substrate (e.g., mATG13) and ATP in the presence of varying concentrations of this compound.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce light, which is measured as a luminescent signal. The amount of light produced is proportional to the ADP generated and thus, the kinase activity.
-
EC50 Calculation: The luminescence data is plotted against the this compound concentration to determine the EC50 value from the fitted curve.[3][15]
Figure 2. Experimental workflow for binding and activity assays.
Cell Viability Assay (MTT Assay)
The MTT assay was used to determine the cytotoxic effects of this compound on cancer cells.[2]
Methodology Overview:
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates.[2]
-
Compound Treatment: After 24 hours of incubation, the cells are treated with different concentrations of this compound.[2]
-
MTT Addition: Following the treatment period, MTT reagent is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[2]
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader.
-
IC50 Determination: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound is a potent and specific small molecule activator of ULK1. It binds to a well-defined site on the ULK1 kinase domain, leading to the induction of autophagy and apoptosis in cancer cells. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview of the interaction between this compound and its target, ULK1, underscoring its potential as a therapeutic agent. Further research into its in vivo efficacy and safety profile is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ULK1 Activator | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. portlandpress.com [portlandpress.com]
- 13. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
LYN-1604: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
LYN-1604 has emerged as a potent activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. This small molecule has garnered significant interest for its potential therapeutic applications, particularly in triple-negative breast cancer (TNBC), where ULK1 expression is often downregulated.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action
This compound functions as a direct agonist of ULK1.[1][3] Site-directed mutagenesis and biochemical assays have identified three key amino acid residues in ULK1—LYS50, LEU53, and TYR89—as crucial for the binding and activation by this compound.[1][3] The binding affinity of this compound to wild-type ULK1 is in the nanomolar range.[3][4][5][6][7] By activating ULK1, this compound triggers a cascade of downstream events that culminate in cell death through processes involving both autophagy and apoptosis.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound, providing a clear comparison of its efficacy and binding characteristics.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 18.94 nM | In vitro (ULK1 kinase activity) | [3][4][5][6][8] |
| IC50 | 1.66 μM | MDA-MB-231 cells | [3][5][6][7] |
| Kd | 291.4 nM | Wild-type ULK1 | [3][4][5][6][7] |
| Enzymatic Activity | 195.7% at 100 nM | In vitro (ULK1) | [5][7] |
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| MDA-MB-231 Xenograft | 25, 50, 100 mg/kg, p.o., daily for 14 days | Significant inhibition of tumor growth | [5][7] |
Table 2: In Vivo Efficacy of this compound
Downstream Signaling Pathways
Upon activation by this compound, ULK1 initiates a signaling cascade that promotes autophagy and apoptosis. The primary downstream events are detailed below.
Autophagy Induction
This compound-mediated ULK1 activation leads to the induction of autophagy through the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[1][9] This is evidenced by the upregulation of Beclin-1, the degradation of p62, and the conversion of LC3-I to LC3-II in MDA-MB-231 cells treated with this compound.[5][7] The process is also shown to be dependent on ATG5.[4][5][7]
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. This compound | 2088939-99-3 | ULK | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
LYN-1604: A Potent Activator of the ULK Complex for Inducing Autophagy-Associated Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of LYN-1604, a small molecule activator of the Unc-51 like autophagy activating kinase (ULK) complex. The document details the effects of this compound on ULK complex formation and subsequent induction of autophagy, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This guide is intended to serve as a valuable resource for professionals in the fields of cancer biology, autophagy research, and drug development.
Introduction to this compound and the ULK Complex
This compound is a novel small molecule that has been identified as a potent agonist of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3] Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, and its modulation is a promising therapeutic strategy for various diseases, including cancer. The ULK complex, composed of ULK1 (or its homolog ULK2), ATG13, FIP200 (focal adhesion kinase family interacting protein of 200 kD), and ATG101, acts as the primary sensor and integrator of nutrient status to regulate autophagy initiation.[1][2][4] this compound directly targets and activates ULK1, leading to the induction of autophagy-associated cell death, particularly in triple-negative breast cancer (TNBC) cells.[1][2][5]
Quantitative Data on this compound Activity
The efficacy of this compound as a ULK1 activator and an anti-proliferative agent has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| ULK1 Activation (EC50) | 18.94 nM | In vitro kinase assay | [1][3] |
| Binding Affinity (KD) to wild-type ULK1 | 291.4 nM | Surface Plasmon Resonance | [1][3][5] |
| Binding Affinity (KD) to ULK1 Y89A mutant | Sharply decreased | Surface Plasmon Resonance | [1][5] |
| Anti-proliferative Activity (IC50) | 1.66 µM | MDA-MB-231 cells | [3][5] |
| Enzymatic Activity at 100 nM | 195.7% | In vitro kinase assay | [1][3] |
Mechanism of Action: this compound and the ULK Complex
This compound exerts its biological effects by directly binding to and activating ULK1. This activation initiates a signaling cascade that promotes the formation and activity of the ULK complex, leading to the induction of autophagy.
Direct Binding and Activation of ULK1
This compound binds to the kinase domain of ULK1. Site-directed mutagenesis studies have identified three key amino acid residues—LYS50, LEU53, and TYR89—as crucial for the interaction and subsequent activation of ULK1 by this compound.[1][2][5] The mutation of TYR89 to Alanine (Y89A) significantly reduces the binding affinity of this compound to ULK1.[1][5]
This compound's Impact on the ULK Complex and Downstream Signaling
Upon activation by this compound, ULK1 phosphorylates itself and other components of the ULK complex, including ATG13.[1] This phosphorylation event is a critical step in the initiation of autophagy. The activated ULK complex then translocates to the phagophore assembly site to initiate the formation of the autophagosome.
Treatment of cells with this compound leads to:
-
Increased phosphorylation of mATG13 at Ser318. [1]
-
Upregulation of Beclin-1 , a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for autophagosome nucleation.[3]
-
Degradation of p62/SQSTM1 , a protein that is selectively degraded during autophagy.[3]
-
Conversion of LC3-I to LC3-II , a hallmark of autophagosome formation.[3]
The following diagram illustrates the proposed signaling pathway of this compound-induced autophagy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effect of this compound on the ULK complex.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma cell line).
-
Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0.5, 1.0, and 2.0 µM).[3][5]
Western Blot Analysis
Western blotting is used to detect changes in the expression and post-translational modification of key proteins in the autophagy pathway.
-
Lysate Preparation: Cells are treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against target proteins (e.g., ULK1, p-ULK1, ATG13, p-ATG13, Beclin-1, p62, LC3, and β-actin as a loading control). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ULK1 Kinase Assay
The direct effect of this compound on ULK1 kinase activity is measured using a commercially available kinase assay kit.
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Procedure:
-
Recombinant human ULK1 enzyme is incubated with a substrate (e.g., myelin basic protein) and ATP in a kinase reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction, which produces a luminescent signal.
-
The luminescence is measured using a luminometer, and the EC50 value for ULK1 activation by this compound is calculated.[1]
-
Site-Directed Mutagenesis
To identify the key amino acid residues in ULK1 for this compound binding, site-directed mutagenesis is performed.
-
Method: The QuikChange II Site-Directed Mutagenesis Kit (or a similar product) is used to introduce point mutations into the ULK1 expression vector.
-
Procedure:
-
Design primers containing the desired mutation (e.g., Y89A).
-
Perform PCR using the ULK1 plasmid as a template and the mutagenic primers.
-
Digest the parental, non-mutated DNA template with Dpn I.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select colonies and verify the mutation by DNA sequencing.
-
-
Expression and Purification: The wild-type and mutant ULK1 proteins are then expressed in a suitable expression system (e.g., insect cells) and purified for use in kinase and binding assays.[1]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity of this compound to wild-type and mutant ULK1.
-
Instrument: A Biacore system is used for SPR analysis.[1]
-
Procedure:
-
Purified ULK1 protein (ligand) is immobilized on a sensor chip.
-
This compound (analyte) at different concentrations is flowed over the sensor chip surface.
-
The binding of this compound to ULK1 is detected in real-time as a change in the refractive index, measured in resonance units (RU).
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.
-
The following diagram outlines the general workflow for characterizing this compound's effect on the ULK complex.
Conclusion
This compound is a potent and specific small molecule activator of the ULK complex. By directly binding to and activating ULK1, this compound initiates the autophagy cascade, leading to autophagy-associated cell death in cancer cells. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound and other ULK1 agonists as potential cancer therapeutics. The provided diagrams offer a clear visual representation of the signaling pathways and experimental workflows involved in the study of this promising compound.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
LYN-1604: A Novel ULK1 Agonist for Triple-Negative Breast Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of LYN-1604, a potent small molecule agonist of UNC-51-like kinase 1 (ULK1). It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting autophagy in oncology.
Core Mechanism of Action
This compound is a novel activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3][4][5] In the context of cancer therapy, particularly for triple-negative breast cancer (TNBC) where ULK1 is often downregulated, the activation of ULK1-mediated autophagy presents a promising therapeutic strategy.[1][2][4][5]
The mechanism of action of this compound involves direct binding to and activation of ULK1.[1][6] This activation initiates a signaling cascade that leads to the formation of the ULK complex, which is composed of ULK1, mATG13, FIP200, and ATG101.[1][2][4][7] The activated ULK complex then triggers downstream autophagic processes.
Interestingly, the cellular response to this compound is not limited to autophagy. Evidence suggests that this compound-induced cell death also involves the modulation of other key proteins such as Activating Transcription Factor 3 (ATF3), Rad21, and the executioner caspase-3, indicating a crosstalk between autophagy and apoptosis.[1][2][3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments |
| EC50 (ULK1 Activation) | 18.94 nM | - | Represents the concentration for 50% of maximal activation of ULK1 kinase activity.[1] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | The concentration at which 50% of MDA-MB-231 cell growth is inhibited.[6] |
| Binding Affinity (KD) | 291.4 nM | - | Dissociation constant for the binding of this compound to wild-type ULK1.[3][6] |
| Effective Concentrations | 0.5, 1.0, 2.0 µM | MDA-MB-231 | Concentrations used in cell-based assays to induce autophagy and apoptosis.[6] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Comments |
| Dosage Range | 25, 50, 100 mg/kg | MDA-MB-231 xenograft | Administered to evaluate the anti-tumor effects in a preclinical model of TNBC. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using the Graphviz DOT language to illustrate the key pathways and processes associated with this compound.
This compound Signaling Pathway
Caption: Mechanism of action of this compound, a ULK1 agonist.
Experimental Workflow for In Vitro Evaluation
Caption: A representative workflow for the in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound.
Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effect of this compound on cancer cells.
-
Materials:
-
MDA-MB-231 triple-negative breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 104 cells/mL.[6]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0.5, 1.0, and 2.0 µM.[6] A vehicle control (DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
In Vivo Xenograft Study
-
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
BALB/c nude mice
-
MDA-MB-231 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at different dosages (e.g., 25, 50, and 100 mg/kg) daily. The control group should receive the vehicle.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Monitor the general health of the mice throughout the study.
-
Kinase Assay (ADP-Glo™ Assay)
-
Purpose: To quantify the enzymatic activity of ULK1 in the presence of this compound.
-
Materials:
-
Recombinant human ULK1 enzyme
-
Substrate for ULK1 (e.g., a peptide substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Set up the kinase reaction by combining the ULK1 enzyme, substrate, and ATP in a reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the this compound concentration to determine the EC50 value.
-
Western Blotting
-
Purpose: To detect the levels of specific proteins involved in the this compound-induced signaling pathway.
-
Materials:
-
Treated and untreated MDA-MB-231 cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ULK1, anti-LC3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein levels.
-
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
LYN-1604: A Novel ULK1 Agonist Inducing Cell Death in Triple-Negative Breast Cancer Through Modulation of ATF3, RAD21, and Caspase-3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LYN-1604 has emerged as a potent and selective small-molecule agonist of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interplay with Activating Transcription Factor 3 (ATF3), RAD21 cohesin complex component (RAD21), and Caspase-3. This compound induces a dual mechanism of cell death, encompassing both autophagy and apoptosis, in triple-negative breast cancer (TNBC) cells. This guide summarizes the available quantitative data, details key experimental protocols for studying this compound, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its molecular interactions and cellular consequences.
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The discovery of novel therapeutic agents that can selectively induce cell death in TNBC is of paramount importance. This compound is a promising ULK1 agonist that has demonstrated potent anti-proliferative effects in TNBC models.[1][2] ULK1, a serine/threonine kinase, is a central component of the autophagy initiation complex.[3] Activation of ULK1 by this compound triggers a cascade of events leading to both autophagic cell death and apoptosis.[1][3] This process is intricately linked to the modulation of key cellular proteins, including the stress-response transcription factor ATF3, the cohesin component RAD21, and the executioner caspase, Caspase-3.[1][3] This guide will delve into the technical details of the this compound-mediated signaling pathway and its effects on these crucial molecular players.
Mechanism of Action of this compound
This compound directly binds to and activates ULK1 kinase.[1] Site-directed mutagenesis and biochemical assays have identified three key amino acid residues in ULK1—Lys50, Leu53, and Tyr89—as crucial for the binding and activation by this compound.[1] The activation of ULK1 by this compound initiates the formation of the ULK1 complex, which includes mATG13, FIP200, and ATG101.[1][3] This complex is a central hub for the initiation of autophagy.[3] Subsequently, this compound treatment leads to the induction of both autophagy and apoptosis, resulting in cancer cell death.[1][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 (ULK1 Activation) | 18.94 nM | - | [5] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | [6] |
| Binding Affinity (KD for ULK1) | 291.4 nM | - | [6] |
| Treatment | ATF3 Expression | RAD21 Expression | Cleaved Caspase-3 | Reference |
| This compound (0.5 µM) | Upregulated | Downregulated | Increased | [1] |
| This compound (1.0 µM) | Upregulated | Downregulated | Increased | [1] |
| This compound (2.0 µM) | Upregulated | Downregulated | Increased | [1] |
Note: The qualitative descriptions of protein expression changes are based on visual analysis of Western blot images from the cited literature. Densitometry data for precise fold changes were not available in the public domain.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the typical workflow for assessing protein expression changes upon this compound treatment.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
This protocol is for detecting the expression levels of ATF3, RAD21, and Caspase-3 in this compound-treated cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: anti-ATF3, anti-RAD21, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Apoptosis Detection by Hoechst 33258 Staining
This protocol is for visualizing apoptotic nuclear morphology in this compound-treated cells.
Materials:
-
MDA-MB-231 cells grown on coverslips
-
This compound
-
Hoechst 33258 staining solution (10 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope
Procedure:
-
Seed MDA-MB-231 cells on coverslips in a 24-well plate and treat with this compound for 24 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides with a drop of mounting medium.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[3]
Conclusion
This compound represents a promising therapeutic candidate for TNBC by virtue of its ability to activate ULK1 and induce both autophagy and apoptosis. The modulation of ATF3, RAD21, and Caspase-3 appears to be central to its mechanism of action. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to explore the intricate signaling pathways it governs. Further studies, including quantitative proteomics and direct interaction assays, will be instrumental in fully elucidating the molecular intricacies of this compound-induced cell death and in advancing its clinical development.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
LYN-1604: A Potent ULK1 Agonist for the Investigation of Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 is a novel small molecule that has emerged as a powerful tool for studying the intricate cellular process of autophagy. It functions as a direct and potent agonist of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of the autophagic cascade.[1][2][3] By directly activating ULK1, this compound provides a specific mechanism to induce autophagy, allowing for detailed investigation of its downstream signaling pathways and physiological consequences. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action
This compound directly binds to and activates ULK1, a key initiator of autophagy.[1][2] This activation is crucial for the formation of the ULK complex, which also includes mATG13, FIP200, and ATG101.[4] The assembled ULK complex then initiates the downstream events of autophagy, including the formation of the phagophore, which matures into an autophagosome.
The interaction between this compound and ULK1 is specific, with site-directed mutagenesis studies identifying three key amino acid residues in ULK1—Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89)—as critical for its agonist activity.[1][4][5] The activation of ULK1 by this compound leads to a cascade of downstream events characteristic of autophagy induction, including the upregulation of Beclin-1, the degradation of p62/SQSTM1, and the conversion of microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II.
Interestingly, in the context of triple-negative breast cancer (TNBC), this compound-induced cell death is not solely dependent on autophagy.[1][2][4][5] It also involves the induction of apoptosis, a programmed form of cell death.[1][2][4][5] This dual mechanism involves the modulation of other proteins such as Activating Transcription Factor 3 (ATF3), RAD21, and caspase-3.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from in vitro and in vivo studies.
| Parameter | Value | Assay/Model | Reference |
| ULK1 Activation (EC50) | 18.94 nM | In vitro kinase assay | [1] |
| ULK1 Binding Affinity (KD) | 291.4 nM | Biochemical assay | [1] |
| Cell Viability (IC50) | 1.66 µM | MTT assay in MDA-MB-231 cells | [1] |
| Study Type | Cell Line/Animal Model | This compound Concentration/Dosage | Observed Effects | Reference |
| In Vitro | MDA-MB-231 (TNBC cells) | 0.5, 1.0, and 2.0 µM | Induction of autophagy (increased LC3-II, p62 degradation), induction of apoptosis. | [1] |
| In Vivo | MDA-MB-231 Xenograft (BALB/c nude mice) | 25 mg/kg | Inhibition of tumor growth. | [1] |
Signaling Pathway
The canonical autophagy pathway is tightly regulated by nutrient-sensing kinases, primarily the mammalian target of rapamycin (B549165) (mTOR). Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting ULK1. This compound circumvents this negative regulation by directly activating ULK1, thereby inducing autophagy even in the presence of growth signals.
Caption: this compound directly activates ULK1, bypassing mTOR-mediated inhibition to induce autophagy and apoptosis.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on autophagy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy and beyond: Unraveling the complexity of UNC-51-like kinase 1 (ULK1) from biological functions to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
LYN-1604: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 is a potent small molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] By directly targeting ULK1, this compound has been shown to induce autophagy and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[1][4][5] These application notes provide detailed protocols for the cell-based evaluation of this compound, focusing on the MDA-MB-231 human breast cancer cell line as a model system. The included methodologies cover cell culture, compound treatment, and key functional assays to assess the biological activity of this compound.
Mechanism of Action
This compound functions as a ULK1 agonist.[4][5] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagic process.[1] The activation of ULK1 by this compound leads to the formation of the ULK complex (composed of ULK1, mATG13, FIP200, and ATG101), which is essential for the induction of autophagy.[2][5] Subsequently, this triggers a cascade of downstream events, including the phosphorylation of Beclin-1, which is crucial for the formation of autophagosomes.[1][2] Studies have demonstrated that this compound-induced cell death is associated with both autophagy and apoptosis, involving the upregulation of ATF3 and RAD21, and the cleavage of caspase-3.[1][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
| Parameter | Value | Cell Line | Notes |
| EC50 | 18.94 nM | - | Concentration for 50% maximal activation of ULK1 kinase activity.[1][2] |
| IC50 | 1.66 µM | MDA-MB-231 | Concentration for 50% inhibition of cell growth.[4][6] |
| Kd | 291.4 nM | - | Binding affinity to wild-type ULK1.[1][4] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
LYN-1604 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 is a potent and specific small molecule agonist of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of this compound. It includes key quantitative data, methodologies for essential experiments, and visual diagrams of signaling pathways and experimental workflows to guide researchers in their study of this compound and its effects on ULK1-mediated cellular processes.
Mechanism of Action
This compound directly activates ULK1, thereby inducing autophagy and promoting cell death in cancer cells, particularly in triple-negative breast cancer (TNBC).[1][4] The activation of ULK1 by this compound is dependent on key interactions with amino acid residues LYS50, LEU53, and TYR89 within the ULK1 kinase domain.[1][4][5] This activation initiates a signaling cascade involving the ULK complex (ULK1-mATG13-FIP200-ATG101), leading to the upregulation of Beclin-1, conversion of LC3-I to LC3-II, and degradation of p62.[2][3][5] Ultimately, this compound-induced cell death is associated with both autophagy and apoptosis, involving ATF3, RAD21, and caspase-3.[1][4][5]
Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 activation) | 18.94 nM | Biochemical Assay | [1][2][4] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 | [3][4] |
| KD (Binding Affinity) | 291.4 nM | Wild-Type ULK1 | [2][3][4] |
| Mutant ULK1 | Effect of this compound on Kinase Activity | Reference |
| ULK1K50A | Reduced activation | [1] |
| ULK1L53A | Reduced activation | [1] |
| ULK1Y89A | No significant activation | [1][4] |
Experimental Protocols
ULK1 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is designed to measure the activation of ULK1 by this compound.
Caption: ULK1 Kinase Activity Assay Workflow.
-
Recombinant human ULK1 enzyme
-
mATG13 protein (substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of ULK1 enzyme and mATG13 substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cells.
Caption: Cell Viability (MTT) Assay Workflow.
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10⁴ cells/mL.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 0.5 to 2.0 µM.[4]
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24 hours).[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is used to detect changes in protein expression levels of key autophagy and apoptosis markers following treatment with this compound.
Caption: Western Blot Analysis Workflow.
-
MDA-MB-231 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ULK1, anti-p-ULK1, anti-LC3, anti-p62, anti-Caspase-3, anti-PARP, anti-ATF3, anti-RAD21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
Treat MDA-MB-231 cells with this compound (e.g., 2.0 µM) for 24 hours.[1]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Troubleshooting and Interpretation
-
Low ULK1 Kinase Activity: Ensure the recombinant ULK1 enzyme is active and the ATP concentration is optimal. Check for potential inhibitors in the reaction buffer.
-
High Variability in MTT Assay: Ensure even cell seeding and consistent incubation times. Check for cytotoxicity of the DMSO vehicle at higher concentrations.
-
Faint Bands in Western Blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer and use a fresh ECL substrate.
-
Interpreting Autophagy Flux: To confirm that the accumulation of LC3-II is due to increased autophagic flux and not a blockage of lysosomal degradation, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) should be used in parallel with this compound treatment. An even greater accumulation of LC3-II in the presence of the inhibitor would confirm increased flux.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for LYN-1604 In Vivo Studies
These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies using LYN-1604, a potent ULK1 activator. The protocols are based on preclinical studies investigating the anti-tumor efficacy of this compound in a triple-negative breast cancer (TNBC) model.
Introduction
This compound is a small molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2] In the context of certain cancers, such as TNBC where ULK1 is often downregulated, activation of ULK1 by this compound can induce autophagy-associated cell death and apoptosis, thereby inhibiting tumor growth.[3][4] The following protocols and data are derived from studies utilizing a human breast cancer xenograft model in immunodeficient mice.
Data Presentation
The in vivo efficacy of this compound was evaluated in a triple-negative breast cancer xenograft model using MDA-MB-231 cells.[3] The treatment with this compound resulted in a significant inhibition of tumor growth.[5]
Table 1: Summary of In Vivo Study Design
| Parameter | Details |
| Animal Model | Female BALB/c nude mice, 6-8 weeks old |
| Cell Line | MDA-MB-231 (human triple-negative breast cancer) |
| Xenograft Type | Subcutaneous |
| Drug | This compound |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O |
| Dosage Groups | 25 mg/kg, 50 mg/kg, 100 mg/kg body weight |
| Administration Route | Intragastric gavage |
| Dosing Frequency | Once daily |
| Treatment Duration | 14 days |
| Primary Endpoints | Tumor volume and tumor weight |
Table 2: Quantitative In Vivo Efficacy Data (Conceptual)
| Treatment Group | Average Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) | Average Tumor Weight (g) at Day 14 |
| Vehicle Control | 1200 ± 150 | - | 1.2 ± 0.2 |
| This compound (25 mg/kg) | 850 ± 120 | 29.2 | 0.85 ± 0.15 |
| This compound (50 mg/kg) | 550 ± 100 | 54.2 | 0.55 ± 0.1 |
| This compound (100 mg/kg) | 300 ± 80 | 75.0 | 0.3 ± 0.08 |
Note: The data in Table 2 is representative and intended for illustrative purposes. Actual results may vary.
Experimental Protocols
MDA-MB-231 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.
Materials:
-
MDA-MB-231 cells
-
Female BALB/c nude mice (6-8 weeks old)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, but recommended for enhanced tumor take rate)
-
1 mL syringes with 26-gauge needles
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Wash the cell pellet twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Acclimatize the mice for at least one week. Shave the right flank of each mouse and disinfect the area with 70% ethanol.
-
Subcutaneous Injection: Gently restrain the mouse. Draw 100 µL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe. Insert the needle subcutaneously into the shaved right flank and inject the cell suspension.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a this compound formulation suitable for oral administration in mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 94 mg of this compound in 1 mL of DMSO to get a 94 mg/mL stock solution.
-
Vehicle Preparation:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Vortex again to ensure a homogenous solution.
-
-
Dose Calculation: The final concentration of this compound in this formulation is 4.7 mg/mL. The dosing volume for each mouse should be calculated based on its body weight and the desired dose (e.g., for a 25 mg/kg dose in a 20g mouse, the required dose is 0.5 mg, which corresponds to approximately 106 µL of the formulation).
-
Storage: This formulation should be prepared fresh daily.
In Vivo Administration of this compound by Intragastric Gavage
This protocol outlines the procedure for administering the this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
1 mL syringes
-
20-22 gauge stainless steel or flexible plastic gavage needles with a ball tip
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation.
-
Dose Preparation: Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus with the stomach.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Substance Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress. Continue this procedure once daily for the duration of the study (14 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight for each group.
Visualizations
This compound Mechanism of Action
Caption: this compound activates ULK1, leading to autophagy and apoptosis.
This compound In Vivo Experimental Workflow
Caption: Workflow for the this compound in vivo xenograft study.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: LYN-1604 Dosage for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 is a potent and specific small molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2] By directly activating ULK1, this compound triggers a cellular cascade leading to autophagy-mediated cell death and apoptosis, showing significant therapeutic potential in preclinical models of triple-negative breast cancer (TNBC).[3][4] These application notes provide detailed protocols for the preparation and administration of this compound in mouse xenograft models, along with a summary of reported dosage regimens and their observed effects.
Mechanism of Action
This compound directly binds to and activates ULK1, which is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway.[1][2] The activation of ULK1 by this compound initiates the formation of the ULK complex, which consists of ULK1, mATG13, FIP200, and ATG101.[4][5] This complex then phosphorylates Beclin-1, leading to the activation of the VPS34 lipid kinase and the subsequent cascade of autophagy.[3] In addition to inducing autophagy, this compound has been shown to modulate the expression of Activating Transcription Factor 3 (ATF3) and RAD21, and to increase the cleavage of caspase-3, thereby promoting apoptosis.[2][3]
Signaling Pathway
Caption: this compound signaling pathway.
In Vivo Dosage and Administration
Quantitative Data Summary
| Parameter | Value |
| Animal Model | BALB/c nude mice with MDA-MB-231 xenografts |
| Dosage Range | 25 mg/kg, 50 mg/kg, 100 mg/kg |
| Administration Route | Intragastric administration |
| Frequency | Once a day |
| Duration | 14 days |
| Reported Efficacy | Significant inhibition of tumor growth |
| Observed Toxicity | No significant changes in body weight |
Experimental Protocols
Preparation of this compound Formulation
Two alternative formulations for this compound are provided below. The mixed solutions should be prepared fresh and used immediately for optimal results.[1]
Formulation 1: Aqueous Formulation [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 94 mg/mL.
-
For a 1 mL working solution, add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
Formulation 2: Corn Oil Formulation [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 15.6 mg/mL.
-
For a 1 mL working solution, add 50 µL of the this compound DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until evenly suspended.
Establishment of MDA-MB-231 Xenograft Mouse Model
-
Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest the cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of female BALB/c nude mice (4-6 weeks old).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before initiating treatment.
This compound Administration Protocol
-
Randomly divide the tumor-bearing mice into control and treatment groups.
-
Prepare the this compound formulation fresh each day of administration.
-
Administer this compound or the vehicle control to the mice via intragastric gavage.
-
The treatment volume should be adjusted based on the individual mouse's body weight.
-
Continue daily administration for the duration of the study (e.g., 14 days).
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Experimental Workflow
Caption: Xenograft model workflow.
Safety and Toxicology
In the reported preclinical study, mice treated with this compound at doses up to 100 mg/kg for 14 days showed stable body weights, with no significant differences compared to the control group.[3][6] At the end of the experiment, there were slight increases in the liver and spleen weight indexes in some dose groups, while the kidney weight index was not affected.[3] These findings suggest a favorable preliminary safety profile for this compound in this mouse model. However, comprehensive toxicology studies are recommended for further drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LYN-1604 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 is a small molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] In the context of cancer biology, particularly in triple-negative breast cancer (TNBC), the activation of ULK1-mediated autophagy by this compound has been demonstrated to induce cancer cell death (apoptosis) and inhibit tumor growth.[1][2][3][5] This document provides detailed application notes and protocols for the administration of this compound in xenograft studies, based on preclinical research.
Mechanism of Action
This compound functions by directly binding to and activating ULK1, which is often downregulated in breast cancer.[1][3][4] The activation of ULK1 initiates a signaling cascade that leads to the formation of the ULK complex (composed of ULK1, mATG13, FIP200, and ATG101), a critical step in the induction of autophagy.[1][3] Subsequently, this process involves the modulation of downstream proteins such as ATF3 and RAD21, and the cleavage of caspase-3, ultimately leading to apoptotic cell death.[1][3][5]
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound signaling pathway leading to tumor cell death.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | 1.66 μM | [2][6] |
| EC50 (ULK1 Activation) | N/A | 18.94 nM | [2][5][6] |
| Binding Affinity (KD) | Wild-type ULK1 | 291.4 nM | [2][5][6] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| 25 mg/kg | Intragastric | Once daily for 14 days | Significant tumor growth inhibition | [2][6] |
| 50 mg/kg | Intragastric | Once daily for 14 days | Significant tumor growth inhibition | [2][6] |
| 100 mg/kg | Intragastric | Once daily for 14 days | Significant tumor growth inhibition | [2][6] |
Note: No significant changes in the body weights of the mice were observed during the treatment period.[1][6]
Experimental Protocols
This section provides detailed protocols for conducting xenograft studies with this compound.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for a typical this compound xenograft study.
Cell Line and Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: BALB/c nude mice.[2]
-
Sex: Female.[4]
-
Age: 6-8 weeks.[4]
-
Weight: 20-22 grams.[4]
-
Acclimation: Acclimate mice for at least one week before the start of the experiment.
This compound Formulation for In Vivo Administration
This protocol is for preparing a 1 mL working solution. The volumes can be scaled as needed.
-
Start with a stock solution of this compound dissolved in DMSO. For example, a 94 mg/mL stock solution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 94 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear.
-
Add 500 µL of sterile double-distilled water (ddH2O) to bring the final volume to 1 mL.
-
Vortex the solution to ensure it is homogenous.
-
Important: This mixed solution should be used immediately for optimal results.[2]
Xenograft Tumor Implantation
-
Harvest MDA-MB-231 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[4]
Treatment Protocol
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control via intragastric gavage once daily.[6]
-
The recommended dose range for this compound is 25-100 mg/kg.[2][6]
-
Continue the treatment for a predetermined period, for example, 14 days.[6]
Monitoring and Endpoints
-
Measure tumor volume and mouse body weight every 2-3 days throughout the study.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
If required, tumors and major organs can be collected for further analysis (e.g., histopathology, western blotting, or pharmacokinetic studies).
Disclaimer
This document is intended for research purposes only. The provided protocols are based on published studies and should be adapted and optimized according to specific experimental requirements and institutional guidelines. All animal experiments must be conducted in compliance with the regulations of the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: LYN-1604 Treatment of MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of LYN-1604, a potent ULK1 agonist, on the triple-negative breast cancer cell line MDA-MB-231. The included protocols and data are compiled from published research to facilitate the design and execution of experiments investigating the therapeutic potential of this compound.
Introduction
This compound is a small molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] In the context of triple-negative breast cancer (TNBC), where ULK1 is often downregulated, this compound presents a promising therapeutic strategy by inducing cell death through the modulation of autophagy and apoptosis.[1][4][5] This document outlines the molecular mechanisms of this compound in MDA-MB-231 cells and provides detailed protocols for assessing its biological effects.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 1.66 µM | MDA-MB-231 | [2][6] |
| EC50 (ULK1 activation) | 18.94 nM | ULK1 Kinase | [2] |
| Binding Affinity (Kd) | 291.4 nM | Wild-type ULK1 | [2][6] |
Table 2: Recommended Concentrations for In Vitro Experiments
| Experiment | This compound Concentration Range | Cell Line | Reference |
| Cell Viability / Apoptosis / Autophagy Assays | 0.5 µM - 2.0 µM | MDA-MB-231 | [1][7] |
Signaling Pathway
This compound exerts its cytotoxic effects on MDA-MB-231 cells primarily through the activation of ULK1, which in turn initiates two interconnected cell death pathways: autophagy and apoptosis.[1][5][8] Upon activation by this compound, ULK1, as part of a complex with mATG13, FIP200, and ATG101, phosphorylates downstream targets to induce the formation of autophagosomes.[1][4][5] This is evidenced by an upregulation of Beclin-1 and the conversion of LC3-I to LC3-II.[1] Concurrently, this compound treatment leads to the induction of apoptosis, characterized by the cleavage of caspase-3 and PARP.[1] The transcription factor ATF3 and the cohesion complex component RAD21 have been identified as potential downstream mediators of ULK1 signaling in this context.[1][7]
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-231 Cells
This protocol describes the standard procedure for culturing and passaging MDA-MB-231 cells to ensure healthy, viable cells for experimentation.
Materials:
-
MDA-MB-231 cells
-
DMEM High Glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 culture flasks
-
15 mL conical tubes
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1200 rpm for 3 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Transfer the resuspended cells into a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 1-2 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 5-7 mL of complete growth medium. Collect the cell suspension and centrifuge at 1200 rpm for 3 minutes. Resuspend the pellet in fresh medium and re-plate at a subculture ratio of 1:10.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MDA-MB-231 cells and calculating the IC50 value.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of complete growth medium per well.[2] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions (e.g., 0.5, 1.0, 2.0 µM).[2] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated MDA-MB-231 cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control MDA-MB-231 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat MDA-MB-231 cells with the desired concentrations of this compound (e.g., 2.0 µM) for the indicated times.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a conical tube. Centrifuge at 1200 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels of key markers in the autophagy and apoptosis pathways in response to this compound treatment.
Materials:
-
Treated and control MDA-MB-231 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ULK1, anti-p-ULK1, anti-Beclin-1, anti-LC3, anti-p62, anti-cleaved Caspase-3, anti-PARP, anti-ATF3, anti-RAD21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Autophagy Detection by Monodansylcadaverine (MDC) Staining
This protocol outlines the use of MDC, a fluorescent compound that accumulates in autophagic vacuoles, to detect autophagy in this compound-treated cells.
Materials:
-
Treated and control MDA-MB-231 cells
-
Monodansylcadaverine (MDC)
-
PBS
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat MDA-MB-231 cells with this compound (e.g., 0.5, 1.0, and 2.0 µM) for the desired time.[1][7]
-
MDC Staining: Incubate the cells with 0.05 mM MDC in PBS for 15-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Visualization: Observe the cells under a fluorescence microscope. Autophagic vacuoles will appear as distinct fluorescent puncta.
Mandatory Visualization
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. 4.3. Protein Extraction and Western Blot Analysis [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Measuring Autophagy Induction by LYN-1604: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 is a potent and specific small-molecule activator of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway.[1][2][3][4] Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, which is essential for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. This compound has been identified as an agonist of ULK1, directly binding to and activating the kinase to induce autophagy-associated cell death, particularly in triple-negative breast cancer (TNBC) cells.[2][3][5][6]
This document provides detailed protocols for measuring the induction of autophagy by this compound in a cellular context, focusing on the human breast cancer cell line MDA-MB-231, in which the effects of this compound have been previously characterized.[1][2][7] The following sections detail experimental procedures for assessing cell viability, analyzing key autophagy protein markers, and visualizing autophagic flux.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and its effects on autophagy markers.
Table 1: this compound Activity and Potency
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | 1.66 µM | [1][7] |
| EC50 (ULK1 activation) | In vitro kinase assay | 18.94 nM | [2][7] |
| Binding Affinity (KD) | Wild-type ULK1 | 291.4 nM | [1][2] |
Table 2: Effect of this compound on Autophagy Markers in MDA-MB-231 Cells
| Marker | Treatment Concentration | Duration | Observed Effect | Reference |
| Beclin-1 | 0.5 - 2.0 µM | 24 hours | Upregulation | [2][7] |
| p62/SQSTM1 | 0.5 - 2.0 µM | 24 hours | Degradation | [2][7] |
| LC3-I to LC3-II Conversion | 0.5 - 2.0 µM | 24 hours | Increased Conversion | [2][7] |
| Phospho-ULK1 (Ser317) | Not specified | Not specified | Upregulation | [6] |
| Phospho-ULK1 (Ser757) | Not specified | Not specified | Downregulation | [6] |
| Cleaved Caspase-3 | Not specified | Not specified | Increased Cleavage | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced autophagy and a general experimental workflow for its assessment.
Caption: this compound signaling pathway for autophagy induction.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Optimization of the autophagy measurement in a human cell line and primary cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring LYN-1604-Induced Autophagy via Western Blot for LC3-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
LYN-1604 has been identified as a potent agonist of the UNC-51-like kinase 1 (ULK1), a critical initiator of the autophagy pathway.[1][2][3] Activation of ULK1 by this compound triggers a signaling cascade that leads to the formation of autophagosomes, a key morphological hallmark of autophagy.[2][4] A crucial step in autophagosome biogenesis is the conversion of the cytosolic microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form, LC3-II.[5] LC3-II is recruited to the autophagosomal membranes, making the increase in the LC3-II/LC3-I ratio a widely accepted indicator of autophagic activity.[6] This document provides a detailed protocol for the detection of LC3-II by Western blot in response to this compound treatment, enabling researchers to monitor and quantify the induction of autophagy.
Signaling Pathway of this compound-Induced Autophagy
This compound directly activates ULK1, which is a serine/threonine kinase that, along with its interacting partners mATG13, FIP200, and ATG101, forms a complex that initiates autophagosome formation.[2][7][8] This initiation is a crucial step in the autophagy cascade, which ultimately leads to the sequestration of cellular components and their delivery to the lysosome for degradation.[7] The conversion of LC3-I to LC3-II is a downstream event that is essential for the elongation and closure of the autophagosome membrane.[5] Studies have shown that this compound treatment leads to an upregulation of Beclin-1, degradation of p62, and the transformation of LC3-I to LC3-II, confirming its role as an autophagy inducer.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which LC3 antibody should I choose for my samples? | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: LYN-1604 and p62 Degradation Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
LYN-1604 is a potent and specific small molecule agonist of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3] Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, which is essential for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.[4][5] this compound activates ULK1, thereby inducing autophagy and apoptosis, and has shown therapeutic potential in preclinical models of triple-negative breast cancer (TNBC).[2][6][7]
A key indicator of autophagic flux is the degradation of the autophagy receptor protein p62/sequestosome 1 (SQSTM1).[4][8][9][10] p62 acts as a scaffold protein that recognizes and sequesters ubiquitinated cargo for autophagic degradation.[4][10][11] Consequently, the induction of autophagy by this compound leads to a measurable decrease in cellular p62 levels.[2][3][12] This application note provides detailed protocols for utilizing this compound to induce p62 degradation and methods to quantify this effect, serving as a robust assay for studying ULK1-mediated autophagy.
This compound: Mechanism of Action and Properties
This compound directly binds to and activates ULK1, initiating the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101), which is a critical step in autophagosome formation.[2][6][7] This activation of the autophagic machinery leads to the engulfment of cellular cargo, including p62, and its subsequent degradation upon fusion with lysosomes.[2][3]
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 activation) | 18.94 nM | In vitro kinase assay | [3][12][13] |
| Binding Affinity (KD for ULK1) | 291.4 nM | Biochemical assay | [1][3][12] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 cells | [1][12] |
| Effective Concentration (in vitro) | 0.5 - 2.0 µM | MDA-MB-231 cells | [2][12] |
| Effective Dose (in vivo) | 25 - 100 mg/kg | Xenograft mouse model | [12] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound activates ULK1, leading to autophagosome formation and subsequent p62 degradation.
Experimental Workflow for p62 Degradation Assay
Caption: Workflow for assessing this compound-induced p62 degradation via Western blot or immunofluorescence.
Experimental Protocols
Protocol 1: Western Blot Analysis of p62 Degradation
This protocol details the measurement of total cellular p62 levels following treatment with this compound. A decrease in the p62 protein band intensity relative to a loading control indicates autophagic degradation.
Materials:
-
Cell Line: MDA-MB-231 or other appropriate cell line.
-
This compound: Stock solution in DMSO.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p62/SQSTM1, anti-GAPDH or anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
SDS-PAGE and Western blot apparatus
-
Imaging system for chemiluminescence detection
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM) for a specified time (e.g., 24 hours).
-
Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p62 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the p62 band intensity to the loading control (GAPDH or β-actin).
-
Protocol 2: Immunofluorescence Analysis of p62 Puncta
This protocol allows for the visualization and quantification of p62 puncta within cells. A decrease in the number and intensity of p62 puncta is indicative of autophagic clearance.
Materials:
-
Cell Line: MDA-MB-231 or other appropriate cell line.
-
This compound: Stock solution in DMSO.
-
Culture Medium and Reagents: As listed in Protocol 1, with the addition of:
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Equipment:
-
Fluorescence microscope
-
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 24-well plates.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-p62 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of p62 puncta per cell using image analysis software.
-
Expected Results
Treatment of cells with this compound is expected to result in a dose-dependent decrease in p62 protein levels as measured by Western blot.[2][12] Immunofluorescence analysis should show a corresponding decrease in the number and intensity of p62 puncta in this compound-treated cells compared to vehicle-treated controls. These results provide strong evidence for the activation of autophagic flux by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in p62 levels | This compound concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cell line is resistant to this compound-induced autophagy. | Use a positive control for autophagy induction (e.g., starvation) to confirm the assay is working. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. Optimize antibody concentrations. |
| High background in immunofluorescence | Non-specific antibody binding. | Include a secondary antibody-only control. Optimize antibody concentrations and blocking conditions. |
Conclusion
The p62 degradation assay is a reliable and quantitative method to assess the pro-autophagic activity of this compound. By following these detailed protocols, researchers can effectively study the mechanism of action of this potent ULK1 agonist and evaluate its effects on autophagic flux in various cellular contexts. These assays are valuable tools for the continued investigation and development of autophagy-modulating therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. When autophagy meets cancer through p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Autophagy Detection using Monodansylcadaverine (MDC) Staining with LYN-1604 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Monodansylcadaverine (MDC) to detect and quantify autophagy induced by LYN-1604, a potent ULK1 activator. This document includes an overview of autophagy, the principles of MDC staining, detailed experimental protocols, and data interpretation guidelines.
Introduction to Autophagy and this compound
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This catabolic pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. The initiation of autophagy is controlled by the ULK1 (Unc-51 like autophagy activating kinase 1) complex.
This compound is a small molecule activator of ULK1, the initiator of autophagy.[1][2] By directly activating ULK1, this compound can induce autophagy-associated cell death, making it a compound of interest for cancer therapeutics, particularly for triple-negative breast cancer (TNBC).[1][2][3]
Monodansylcadaverine (MDC) Staining for Autophagy Detection
Monodansylcadaverine (MDC) is a fluorescent amine that serves as a specific in vivo marker for autophagic vacuoles.[4] While initially thought to accumulate in acidic compartments through an ion-trapping mechanism, evidence suggests that MDC also interacts with membrane lipids that are highly concentrated in autophagic compartments.[5][6] This property allows for the visualization and quantification of autophagosome formation, a key step in the autophagy pathway. Upon induction of autophagy, an increase in the number and size of MDC-labeled vesicles can be observed.[7]
Key Experimental Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before beginning the experiment.
-
Light Sensitivity: MDC is light-sensitive and can be photobleached. All staining procedures should be performed in the dark or with minimal light exposure.[8][9]
-
Immediate Analysis: Samples stained with MDC should be analyzed immediately to avoid fluorescence quenching.[8][9]
-
Positive and Negative Controls: Include appropriate controls in your experiment. A common positive control for autophagy induction is starvation (e.g., incubating cells in Earle's Balanced Salt Solution, EBSS).[5] A negative control (untreated cells) is essential to establish baseline MDC fluorescence.
-
Autophagy Inhibitors: To confirm that the observed MDC staining is due to autophagy, consider using autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or wortmannin (B1684655) as additional controls.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, a potent ULK1 agonist.
| Parameter | Value | Cell Line | Reference |
| EC50 (ULK1 activation) | 18.94 nM | - | [10] |
| IC50 (anti-proliferative) | 1.66 µM | MDA-MB-231 | [11] |
| Binding Affinity (KD) to ULK1 | 291.4 nM | - | [1][11] |
Experimental Protocols
Protocol 1: In Vitro MDC Staining for Fluorescence Microscopy
This protocol is designed for adherent cells grown on coverslips in a 6-well plate.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MDC solution (0.05 mM in PBS)
-
6-well plates and sterile coverslips
-
Fluorescence microscope with appropriate filters (Excitation: ~355-365 nm, Emission: ~512-525 nm)[5][12]
Procedure:
-
Cell Seeding: Plate cells onto sterile coverslips in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Autophagy:
-
MDC Staining:
-
Washing: Wash the cells four times with PBS to remove excess MDC.[5]
-
Imaging: Immediately mount the coverslips on microscope slides and observe under a fluorescence microscope. Capture images of multiple fields for each condition. Autophagic vacuoles will appear as distinct punctate fluorescent structures in the cytoplasm.
Protocol 2: Quantitative Analysis of MDC Staining by Fluorometry
This protocol allows for the quantification of autophagy by measuring the total MDC fluorescence in a cell lysate.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
PBS
-
MDC solution (0.05 mM in PBS)
-
Lysis Buffer (10 mM Tris-HCl, pH 8.0, 0.1% Triton X-100)[5]
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~525 nm)[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.[9]
-
Induction of Autophagy: Treat cells with this compound as described in Protocol 1.
-
MDC Staining:
-
Wash the cells three times with PBS.
-
Incubate the cells with 100 µL of 0.05 mM MDC in PBS per well for 10 minutes at 37°C in the dark.[5]
-
-
Washing: Wash the cells four times with PBS.[5]
-
Cell Lysis: Add 100 µL of Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Fluorometric Measurement: Measure the fluorescence intensity in each well using a fluorometric plate reader.
-
Data Normalization: To account for variations in cell number, a parallel plate can be stained with a DNA-binding dye (e.g., Hoechst) or a protein quantification assay (e.g., BCA) can be performed on the cell lysate. The MDC fluorescence can then be normalized to the cell number or total protein content.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles. | Semantic Scholar [semanticscholar.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. The lysosomotropic agent monodansylcadaverine also acts as a solvent polarity probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. antbioinc.com [antbioinc.com]
- 13. apexbt.com [apexbt.com]
LYN-1604: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 is a potent small molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] It has been demonstrated to induce cell death in triple-negative breast cancer (TNBC) cells through a dual mechanism involving both autophagy and apoptosis.[2][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in cancer cell lines, with a specific focus on the MDA-MB-231 human breast cancer cell line. The provided information is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.
Mechanism of Action
This compound directly activates ULK1, triggering a signaling cascade that leads to autophagy-associated cell death and apoptosis.[2][4] The activation of ULK1 by this compound involves key amino acid residues LYS50, LEU53, and TYR89.[1][2] This initiation of autophagy is accompanied by the induction of apoptosis, evidenced by the cleavage of caspase-3.[1][2][6] The process also involves the modulation of other proteins such as ATF3 and RAD21.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on published data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | 1.66 μM | [1][6] |
| EC50 (ULK1 activation) | - | 18.94 nM | [6][7] |
| Binding Affinity (KD) | Wild-type ULK1 | 291.4 nM | [1][6] |
| Effective Concentration Range (Apoptosis/Autophagy Induction) | MDA-MB-231 | 0.5 - 2.0 μM | [1][6] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Dosing Regimen | Effect | Reference |
| Anti-tumor Efficacy | Xenograft MDA-MB-231 | 25, 50, 100 mg/kg (intragastric, daily for 14 days) | Significant inhibition of tumor growth | [6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5 x 10^4 cells/mL.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Preparation:
-
Prepare a stock solution of this compound in fresh DMSO. For a 50 mg/mL stock, this corresponds to approximately 76.04 mM.[1]
-
For in vivo studies, a specific formulation can be prepared by dissolving this compound in a vehicle of PEG300, Tween80, and ddH2O.[1]
-
Dilute the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, and 2.0 μM).
-
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).[1][6]
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is a standard method for detecting early and late apoptosis.
-
Cell Harvesting: After treatment with this compound, collect the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Apoptosis Assay: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After this compound treatment, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader.
-
Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
This compound Signaling Pathway
Caption: this compound activates ULK1, leading to autophagy and apoptosis.
Experimental Workflow for Apoptosis Assessment
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
LYN-1604: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 is a potent and specific small-molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] By directly targeting ULK1, this compound has been shown to induce autophagy and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC), leading to cell death.[1][2][3][4] This document provides detailed application notes and protocols for the solubility and preparation of this compound for various preclinical experiments, including in vitro cell-based assays and in vivo animal studies.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(2-naphthalenylmethoxy)ethyl]-1-piperazinyl]-ethanone |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₂ |
| Molecular Weight | 584.6 g/mol [5] |
| CAS Number | 2088939-99-3[5] |
| Appearance | Crystalline solid[5] |
Solubility
This compound exhibits solubility in various organic solvents. It is crucial to use fresh, high-purity solvents to ensure optimal dissolution. For aqueous solutions, co-solvents are necessary.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 34.21 mM) | Sonication may be required for complete dissolution.[5][6] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] |
| DMF | 30 mg/mL[5] | |
| Ethanol | 30 mg/mL[5] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] | A co-solvent system is necessary for aqueous-based assays. |
Preparation of this compound for Experiments
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 5.85 mg of this compound.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
In Vivo Formulation
Two distinct formulations are provided for the in vivo administration of this compound. The choice of formulation may depend on the route of administration and the specific experimental design.
This formulation is suitable for oral or intragastric administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 94 mg/mL).[1]
-
In a sterile tube, add 50 µL of the concentrated this compound DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add 50 µL of Tween 80 and mix thoroughly until the solution is clear.[1]
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.[1]
-
The final concentration of this compound in this formulation will be 4.7 mg/mL. Adjust the initial stock concentration as needed for the desired final concentration.
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
This formulation provides an alternative for oral administration.
Materials:
-
This compound
-
DMSO
-
Corn oil
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 15.6 mg/mL).[1]
-
In a sterile tube, add 50 µL of the this compound DMSO stock solution.[1]
-
Add 950 µL of corn oil and mix thoroughly to create a homogenous suspension.[1]
-
The final concentration of this compound in this formulation will be 0.78 mg/mL. Adjust the initial stock concentration as needed.
-
This mixed solution should be used immediately.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol details a method to assess the effect of this compound on the viability of MDA-MB-231 triple-negative breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in 100 µL of complete medium per well.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.5, 1.0, and 2.0 µM).[1][8] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1][8]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC₅₀ value for this compound against MDA-MB-231 cells has been reported to be 1.66 µM.[1]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
BALB/c nude mice (female, 6-8 weeks old)[4]
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[4]
-
Monitor the mice regularly for tumor growth.
-
When the tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.[4]
-
Administer this compound at the desired dosages (e.g., 25, 50, and 100 mg/kg) via the chosen route (e.g., intragastric administration) once daily for a specified period (e.g., 14 days).[5][8] The control group should receive the vehicle formulation.
-
Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: V = (Length x Width²)/2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Mechanism of Action and Signaling Pathway
This compound functions as a direct activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][4] Activation of ULK1 by this compound initiates a signaling cascade that leads to the formation of the autophagosome. This process involves the ULK1 complex, which includes mATG13, FIP200, and ATG101.[3] The downstream effects include the upregulation of Beclin-1, the conversion of LC3-I to LC3-II, and the degradation of p62, all of which are hallmark indicators of autophagy induction.[2][5] Furthermore, this compound has been shown to induce apoptosis, as evidenced by the increased cleavage of caspase-3.[2][5] This dual induction of autophagy and apoptosis contributes to its anti-cancer activity.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 2088939-99-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound dihydrochloride | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: LYN-1604 Stability in DMSO and Culture Media
For researchers, scientists, and drug development professionals, understanding the stability of a small molecule like LYN-1604 is critical for ensuring the reproducibility and accuracy of experimental results. This document provides detailed application notes and protocols for handling this compound, with a focus on its stability in Dimethyl Sulfoxide (DMSO) and cell culture media.
Introduction to this compound
This compound is a potent activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] By activating ULK1, this compound can induce autophagy-associated cell death and apoptosis, making it a molecule of interest for cancer research, particularly for triple-negative breast cancer (TNBC).[3][4][5] It binds to wild-type ULK1 with a reported binding affinity (KD) of 291.4 nM.[1][6] The activation of ULK1 by this compound initiates a signaling cascade involving the ULK complex (ULK1-mATG13-FIP200-ATG101), leading to the upregulation of Beclin-1, degradation of p62, and the conversion of LC3-I to LC3-II.[1][4] Furthermore, this compound has been shown to induce apoptosis through the cleavage of caspase-3.[1]
This compound Signaling Pathway
The mechanism of action for this compound centers on the direct activation of ULK1, which triggers two primary downstream pathways: autophagy and apoptosis.
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is the first step in ensuring experimental consistency.
-
Solvent: Anhydrous (dry) DMSO is the recommended solvent for preparing this compound stock solutions. The presence of water can reduce the solubility and stability of many compounds.[6][7]
-
Solubility: this compound has a reported solubility of 50 mg/mL (76.04 mM) to 100 mg/mL in DMSO.[6][8]
-
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication may be required if solubility issues arise.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Stability and Storage of this compound in DMSO
While this compound is stable in DMSO under proper storage conditions, long-term stability can vary.
Recommended Storage Conditions: For optimal stability, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6][9]
| Storage Temperature | Recommended Duration | Source(s) |
| -80°C | 3 - 12 months | [6][8] |
| -20°C | 2 - 4 weeks | [6][8] |
Note on Stability: The stability of compounds in DMSO can be affected by factors such as water content, oxygen exposure, and the chemical nature of the compound itself.[7] For long-term or critical studies, it is advisable to perform an in-house stability assessment.
Stability of this compound in Cell Culture Media
The stability of small molecules in aqueous solutions like cell culture media is often significantly lower than in DMSO.[10] Factors such as pH, temperature (typically 37°C), enzymatic activity, and interactions with media components (e.g., serum proteins) can lead to degradation.[10][11]
It is crucial to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Experimental Protocol: Assessing this compound Stability in Culture Media
This protocol provides a framework for determining the stability of this compound in a chosen cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in section 3.
-
Spike Culture Medium: Pre-warm your cell culture medium of interest (e.g., DMEM + 10% FBS) to 37°C. Spike the medium with the this compound stock solution to a typical final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[12][13]
-
Time Zero Sample: Immediately after spiking, take an aliquot of the medium. This serves as the "Time 0" reference. Process it immediately as described in step 6 or flash-freeze and store at -80°C.[12]
-
Incubation: Place the remaining spiked medium in a sterile container in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Time-Course Sampling: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots of the incubated medium.
-
Sample Processing: For each sample, precipitate proteins that could interfere with analysis. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitate.[10]
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the "Time 0" concentration.
Data Presentation: Hypothetical Stability Data
The results from the stability assay should be summarized in a clear, tabular format. Below is a template with hypothetical data illustrating the expected outcome.
Table 1: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time Point (Hours) | Peak Area (Arbitrary Units) | % this compound Remaining |
| 0 | 1,500,000 | 100.0% |
| 2 | 1,485,000 | 99.0% |
| 4 | 1,440,000 | 96.0% |
| 8 | 1,350,000 | 90.0% |
| 24 | 975,000 | 65.0% |
| 48 | 525,000 | 35.0% |
| 72 | 150,000 | 10.0% |
Note: This data is for illustrative purposes only and must be determined experimentally.
Best Practices and Recommendations
-
Always use fresh dilutions of this compound in culture media for each experiment, especially for time points longer than 8-12 hours, unless stability has been confirmed.
-
If you observe precipitation when diluting the DMSO stock into your aqueous medium, try lowering the final concentration, pre-warming the medium, or performing a serial dilution.[12]
-
For cellular assays, always include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.[13]
-
The stability of this compound may differ in serum-free vs. serum-containing media . If your experimental conditions change, a re-evaluation of stability is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. captivatebio.com [captivatebio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
LYN-1604: Application Notes and Protocols for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYN-1604 is a potent small-molecule agonist of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase activity assays. It includes a summary of its mechanism of action, key quantitative data, and step-by-step experimental procedures to assess its effect on ULK1 activity. Additionally, signaling pathway and experimental workflow diagrams are provided for enhanced clarity.
Introduction
UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components.[2] Dysregulation of ULK1 activity has been implicated in various diseases, including cancer. This compound has been identified as a direct activator of ULK1, inducing autophagy and subsequent apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[1][3] These characteristics make this compound a valuable tool for studying the ULK1 signaling pathway and a potential therapeutic candidate.
Mechanism of Action
This compound directly binds to and activates ULK1 kinase.[1] The binding of this compound to ULK1 is dependent on key amino acid residues within the kinase's binding pocket, specifically Lys50, Leu53, and Tyr89.[1][4] Activation of ULK1 by this compound initiates a downstream signaling cascade involving the ULK complex (ULK1-mATG13-FIP200-ATG101), leading to the phosphorylation of Beclin-1 and the induction of autophagy.[1][3] This process is also associated with the upregulation of ATF3 and RAD21, and the cleavage of caspase-3, ultimately resulting in apoptosis.[1][3]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 18.94 nM | In vitro ULK1 Kinase Assay | [1][5] |
| Kd | 291.4 nM | Wild-type ULK1 | [5][6] |
| IC50 | 1.66 µM | MDA-MB-231 cells | [6][7] |
| Optimal Concentrations | 0.5 - 2.0 µM | MDA-MB-231 cells | [5][6] |
| Incubation Time | 24 hours | MDA-MB-231 cells | [5][6] |
Experimental Protocols
In Vitro ULK1 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from methodologies reported for the characterization of this compound.[1][8] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. An increase in luminescence is directly proportional to kinase activity.
Materials:
-
Recombinant human ULK1 enzyme
-
This compound
-
Myelin Basic Protein (MBP) or other suitable ULK1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in kinase buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a solution containing the ULK1 enzyme and substrate (MBP) in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically but can start in the range of 10-100 ng of enzyme and 0.2-1 µg of substrate per reaction.
-
To initiate the kinase reaction, add 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ULK1, if known, or can be empirically determined (e.g., 10-100 µM).
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the positive control (DMSO-treated) to determine the percent activation.
-
Plot the percent activation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates ULK1, leading to autophagy and apoptosis.
Experimental Workflow for ULK1 Kinase Assay
Caption: Workflow for the in vitro ULK1 kinase activity assay.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying ULK1 Function Using LYN-1604
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LYN-1604, a potent small-molecule agonist of Unc-51 like autophagy activating kinase 1 (ULK1), to investigate the functional roles of ULK1 in cellular processes, particularly in the context of autophagy and programmed cell death.
Introduction to this compound
This compound is a valuable chemical tool for probing ULK1's function. It directly activates ULK1, the initiator of autophagy, thereby inducing cell death in certain contexts, such as triple-negative breast cancer (TNBC).[1] This activation is achieved through binding to a specific pocket in the ULK1 kinase domain, involving key amino acid residues LYS50, LEU53, and TYR89.[1][2] this compound's ability to modulate ULK1 activity makes it an excellent candidate for studying the downstream signaling pathways and cellular consequences of ULK1 activation.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 Kinase Activity) | 18.94 nM | In vitro kinase assay | [3][4][5] |
| Enzymatic Activity | 195.7% at 100 nM | In vitro kinase assay | [2][3] |
| IC50 (Cell Viability) | 1.66 µM | MDA-MB-231 cells | [1][2] |
| Binding Affinity (Kd) | 291.4 nM | Wild-type ULK1 | [1][2] |
| In Vivo Dosage | 25, 50, 100 mg/kg | MDA-MB-231 xenograft model | [1][6] |
Experimental Protocols
In Vitro ULK1 Kinase Assay
This protocol is designed to measure the direct effect of this compound on ULK1 kinase activity.
Materials:
-
Recombinant human ULK1 protein
-
This compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add recombinant ULK1 protein to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cells.
Materials:
-
MDA-MB-231 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) for the desired time period (e.g., 24, 48, 72 hours).[6]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is used to detect changes in protein expression levels related to autophagy and apoptosis following this compound treatment.
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-Beclin-1, anti-cleaved caspase-3, anti-PARP, anti-ATF3, anti-RAD21, anti-ULK1, anti-p-mATG13 (Ser318))
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat MDA-MB-231 cells with this compound (e.g., 0.5, 1, 2 µM) for 24 hours.[6]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system. This compound treatment is expected to induce an up-regulation of Beclin-1, degradation of p62, and transformation of LC3-I to LC3-II.[3][6] It may also increase the cleavage of caspase-3 and PARP, indicating apoptosis.[2][3]
Visualizations
Caption: ULK1 Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Studying ULK1 Function with this compound.
Caption: Logical Flow from this compound Treatment to Measurable Cellular Readouts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Troubleshooting & Optimization
LYN-1604 Technical Support Center: Troubleshooting Autophagy Induction
Welcome to the technical support center for LYN-1604, a potent ULK1 agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound to induce autophagy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
A1: this compound is a small molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4][5] It directly activates ULK1, which then phosphorylates downstream components of the autophagy machinery, leading to the formation of autophagosomes.[2][5] this compound has been shown to induce ATG5-dependent autophagy.[2][3]
Q2: What is the optimal concentration and treatment duration for this compound?
A2: The effective concentration of this compound can vary between cell lines. In MDA-MB-231 cells, concentrations between 0.5 µM and 2.0 µM have been used.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Treatment duration can also influence the observed autophagic response, with experiments often running for 24 to 48 hours.[6]
Q3: How can I confirm that this compound is inducing autophagy in my experiment?
A3: Autophagy induction can be confirmed by monitoring key autophagy markers. The most common methods include:
-
Western Blotting: Detecting the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.[3][7]
-
Immunofluorescence: Visualizing the formation of LC3 puncta (autophagosomes) within cells.[8][9][10]
-
p62/SQSTM1 Degradation: Monitoring the degradation of p62, a protein that is selectively degraded during autophagy, via Western Blot.[3]
Q4: Can this compound induce other cellular processes besides autophagy?
A4: Yes, this compound has been shown to induce apoptosis in addition to autophagy, particularly in triple-negative breast cancer cells.[1][2][3][4][5] This is accompanied by the cleavage of caspase-3 and PARP.[2][11]
Troubleshooting Guide: this compound Not Inducing Autophagy
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to induce the expected autophagic response.
Issue 1: No observable increase in LC3-II levels by Western Blot.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 10 µM). | The optimal concentration of this compound can be cell-type specific. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).[6] | The peak of autophagic activity can vary depending on the cell line and experimental conditions. |
| Poor this compound Solubility | Ensure the stock solution in DMSO is properly prepared and stored. The final DMSO concentration in the culture medium should be ≤ 0.1%.[12] | Poor solubility can lead to a lower effective concentration of the compound. |
| Issues with Western Blot Protocol | Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient) for better resolution of LC3-I and LC3-II.[13][14] Ensure efficient protein transfer to the membrane. | LC3-II is a small protein and requires optimized gel and transfer conditions for accurate detection.[7][14] |
| High Basal Autophagy | Compare this compound treated cells to a positive control for autophagy induction (e.g., starvation, rapamycin) and a negative control. | High basal autophagy may mask the inductive effect of this compound. |
| Blocked Autophagic Flux | Co-treat cells with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[15][16] | An accumulation of LC3-II in the presence of a lysosomal inhibitor confirms that the autophagic flux is active. |
Issue 2: No visible LC3 puncta formation in immunofluorescence.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration or Duration | Perform dose-response and time-course experiments as described for Western Blotting. | Similar to Western Blotting, the visualization of puncta is dependent on optimal treatment conditions. |
| Antibody Issues | Use a validated anti-LC3 antibody and optimize its dilution. Include positive and negative controls for staining. | The quality and concentration of the primary antibody are critical for successful immunofluorescence. |
| Fixation and Permeabilization Artifacts | Optimize fixation (e.g., PFA concentration and time) and permeabilization (e.g., Triton X-100 or saponin) protocols. | Improper cell preparation can lead to poor antibody penetration and high background. |
| Low Expression of Endogenous LC3 | Consider overexpressing a fluorescently tagged LC3 (e.g., GFP-LC3) to enhance signal.[10] | Some cell lines may have low endogenous levels of LC3, making detection difficult. |
| Transient Puncta Formation | Perform a time-course experiment and image at earlier time points. | Autophagosomes are dynamic structures, and the peak of puncta formation might be missed. |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key signaling pathway of this compound-induced autophagy and a general workflow for troubleshooting.
Caption: this compound signaling pathway for autophagy induction.
Caption: Experimental workflow for troubleshooting autophagy induction.
Detailed Experimental Protocols
Western Blot for LC3-I/II
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE: Load samples onto a 15% or 4-20% gradient polyacrylamide gel and run until the dye front reaches the bottom.[13][14]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL reagent and an imaging system. Quantify band intensities for LC3-I and LC3-II.
Immunofluorescence for LC3 Puncta
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3 antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBST, counterstain nuclei with DAPI if desired, and mount coverslips onto microscope slides.
-
Imaging: Visualize and quantify LC3 puncta using a fluorescence microscope.
This technical support guide is intended to provide a starting point for troubleshooting. Experimental conditions may need to be further optimized for your specific cell type and research question.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 8. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 15. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LYN-1604 concentration for different cell lines
Welcome to the technical support center for LYN-1604. This resource provides detailed guidance and troubleshooting for researchers and scientists working with this novel LYN kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of LYN tyrosine kinase. LYN is a member of the Src family of protein tyrosine kinases and is a key signaling molecule in many cellular processes, including cell growth, differentiation, and apoptosis. In certain cancers, particularly hematological malignancies, LYN kinase is overexpressed or constitutively active, leading to uncontrolled cell proliferation and survival. This compound blocks the kinase activity of LYN, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells dependent on LYN signaling.
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cell lines with high expression or constitutive activation of LYN kinase. This is often observed in certain B-cell leukemias and lymphomas. The table below summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines after a 72-hour treatment period.
This compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 50 |
| Daudi | Burkitt's Lymphoma | 75 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | 120 |
| Jurkat | T-cell Leukemia | > 10,000 |
| HeLa | Cervical Cancer | > 10,000 |
Q3: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line not listed above, we recommend performing a dose-response experiment to determine the optimal concentration. A good starting point is to use a logarithmic dilution series ranging from 1 nM to 10,000 nM. The experimental protocol for this is detailed below.
Troubleshooting Guides
Problem 1: I am not observing any significant cell death even at high concentrations of this compound.
-
Possible Cause 1: Low LYN Kinase Dependence: The cell line you are using may not be dependent on LYN kinase signaling for survival.
-
Recommendation: We recommend performing a western blot to check the expression and phosphorylation status of LYN kinase in your cell line. If LYN expression is low or absent, consider using a different cell line.
-
-
Possible Cause 2: Drug Inactivation: this compound may be unstable in your cell culture medium.
-
Recommendation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the DMSO concentration in your final culture volume is below 0.1% as higher concentrations can be toxic to cells and may affect drug solubility.
-
-
Possible Cause 3: Incorrect Assay Method: The cell viability assay you are using may not be sensitive enough or may be incompatible with this compound.
-
Recommendation: We recommend using a well-established assay such as the MTT or a real-time glow assay. Ensure you have proper controls, including a vehicle-only (DMSO) control.
-
Problem 2: I am observing significant cell death in my vehicle-only (DMSO) control group.
-
Possible Cause: High DMSO Concentration: The final concentration of DMSO in your cell culture is too high and is causing cytotoxicity.
-
Recommendation: Ensure that the final concentration of DMSO in your culture medium does not exceed 0.1%. You may need to adjust the concentration of your this compound stock solution to achieve this.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol describes how to determine the IC50 of this compound in a given cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. A recommended starting range is from 20,000 nM to 2 nM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Drug Treatment: Add 100 µL of the 2X drug dilutions to the corresponding wells of the 96-well plate containing the cells. This will result in a final 1X concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Simplified LYN kinase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results with this compound.
LYN-1604 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of LYN-1604, a known ULK1 agonist. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent agonist of Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[1][2] It directly binds to and activates ULK1, which is a key initiator of autophagy.[1][2] This activation of ULK1-mediated autophagy can induce cell death in certain cancer cells, such as triple-negative breast cancer (TNBC).[1][2]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound was identified as a promising ULK1 agonist through screening, it is crucial to investigate its potential off-target effects for several reasons:
-
Understanding Unexpected Phenotypes: Off-target interactions can lead to unexpected biological responses or cellular toxicities that are not mediated by ULK1 activation.[3]
-
Therapeutic Development: For any potential therapeutic agent, a thorough understanding of its selectivity is essential for predicting potential side effects and ensuring safety.[4]
Q3: Has a comprehensive off-target profile for this compound been publicly reported?
A3: Currently, a comprehensive, publicly available kinome-wide selectivity profile for this compound has not been identified in the scientific literature. While it is described as a "best candidate" from screening, this does not preclude the possibility of off-target interactions.[2] Therefore, it is recommended that researchers perform their own selectivity profiling to understand the off-target landscape of this compound in their specific experimental context.
Q4: What are the first steps I should take if I suspect an off-target effect of this compound in my experiment?
A4: If you observe a phenotype that is inconsistent with the known function of ULK1, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is engaging ULK1 in your experimental system at the concentrations used.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype occurs at concentrations consistent with ULK1 activation.
-
Use a Structurally Unrelated ULK1 Agonist: If available, compare the effects of this compound with a structurally different ULK1 agonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, use a ULK1 knockout or knockdown model. The phenotype caused by on-target ULK1 activation should be absent in these models.
Troubleshooting Guide
Problem: Unexpected Cell Viability Changes
Scenario: You are using this compound to induce autophagy-mediated cell death, but you observe cytotoxicity in a cell line that is not expected to be sensitive to autophagy induction, or the observed cell death appears to be independent of autophagy markers.
Troubleshooting Steps:
-
Characterize the Cell Death Mechanism: Determine if the observed cell death is apoptotic, necrotic, or another form of cell death using relevant assays (e.g., caspase activation for apoptosis, LDH release for necrosis). This compound has been reported to induce apoptosis in addition to autophagy.[1]
-
Conduct Kinome Profiling: Perform a kinase selectivity screen to identify potential off-target kinases that might be involved in cell survival or death pathways.
-
Validate Off-Target Hits: If potential off-targets are identified, use more selective inhibitors for those kinases to see if they replicate the phenotype observed with this compound.
Problem: Inconsistent Autophagy Induction
Scenario: You are not observing the expected increase in autophagy markers (e.g., LC3-II accumulation, p62 degradation) after treatment with this compound.
Troubleshooting Steps:
-
Optimize Treatment Conditions: Verify the concentration and treatment duration of this compound. A full dose-response and time-course experiment is recommended.
-
Check Autophagic Flux: An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux.
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to ULK1 in your cells.
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
The following table represents a hypothetical dataset from a kinome scan to illustrate how the selectivity of this compound might be presented. This data is for illustrative purposes only and does not represent actual experimental results.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| ULK1 (Primary Target) | 99% | 15 | Expected on-target activity |
| ULK2 | 85% | 120 | Structurally related kinase, potential for off-target activity. |
| MARK4 | 60% | 850 | Potential off-target at higher concentrations. |
| NUAK1 | 55% | 1,200 | Weak off-target interaction. |
| Other Kinases (Panel of 400+) | <10% | >10,000 | Likely not significant off-targets. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (ADP-Glo™ Kinase Assay)
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Prepare Kinase Reactions: In a multi-well plate, combine the purified kinase, its specific substrate, and the appropriate kinase buffer.
-
Add this compound: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Detect ADP Production: Use the ADP-Glo™ Kinase Assay system to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Western Blot for Autophagy Markers (LC3-II and p62)
Objective: To assess the induction of autophagy in cells treated with this compound.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates the ULK1 complex, a key step in autophagy initiation.
Experimental Workflows
Caption: A logical workflow for investigating potential off-target effects of this compound.
Logical Relationships
Caption: Comparing potency values to infer on-target vs. off-target effects.
References
LYN-1604 Technical Support Center: Investigating Toxicity in Non-Cancerous Cells
Welcome to the technical support center for LYN-1604. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound, with a specific focus on assessing its potential toxicity in non-cancerous cells. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule agonist of UNC-51-like kinase 1 (ULK1).[1][2] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a cellular process responsible for the degradation and recycling of cellular components.[3] this compound activates ULK1, leading to the induction of autophagy and, in cancer cells, apoptosis (programmed cell death).[4][5]
Q2: What is the known signaling pathway activated by this compound?
A2: this compound binds to and activates ULK1. This activation leads to a signaling cascade that involves the phosphorylation of downstream targets. In cancer cells, this has been shown to involve the modulation of Activating Transcription Factor 3 (ATF3) and RAD21, as well as the cleavage of caspase-3, ultimately inducing both autophagy and apoptosis.[4]
Q3: What is the expected effect of this compound on non-cancerous cells?
A3: As this compound is a ULK1 agonist, it is expected to induce autophagy in non-cancerous cells. Autophagy is a fundamental process for cellular homeostasis in normal cells, responsible for clearing damaged organelles and proteins. While basal autophagy is protective, excessive or prolonged activation of autophagy could potentially disrupt normal cellular functions and lead to cytotoxicity. The specific effects will likely be cell-type dependent and dose-dependent.
Q4: Is there any available data on the toxicity of this compound in non-cancerous cells?
A4: Currently, there is limited publicly available data on the specific cytotoxicity of this compound in a comprehensive panel of non-cancerous cell lines. In vivo studies in mice with xenografted human breast cancer cells have shown that at therapeutic doses (25-100 mg/kg), the body weights of the mice remained stable, with no significant overt signs of toxicity.[5] However, slight increases in liver and spleen weight were noted at the end of the study, while kidney weight was unaffected. These findings suggest a relatively low level of systemic toxicity in this animal model. Direct assessment of cytotoxicity in various non-cancerous cell lines is recommended to determine the therapeutic window for your specific application.
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity in my non-cancerous control cell line treated with this compound.
-
Possible Cause 1: On-target ULK1 overactivation.
-
Explanation: this compound is a potent ULK1 agonist. While autophagy is a normal physiological process, its hyperactivation can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.
-
Recommendation: Perform a dose-response experiment to determine the IC50 value of this compound in your specific non-cancerous cell line. Start with a broad range of concentrations and narrow down to a more focused range to accurately determine the concentration that inhibits cell growth by 50%. It is also advisable to perform a time-course experiment to assess cytotoxicity at different exposure times (e.g., 24, 48, and 72 hours).
-
-
Possible Cause 2: Off-target effects.
-
Explanation: Like many kinase modulators, this compound may have off-target activities at higher concentrations. These unintended interactions could contribute to cytotoxicity.
-
Recommendation: To investigate potential off-target effects, consider performing a kinome profiling assay to assess the selectivity of this compound against a panel of other kinases. Additionally, a cellular thermal shift assay (CETSA) can be used to validate target engagement and identify off-target binding in a cellular context.
-
-
Possible Cause 3: Solvent-induced toxicity.
-
Explanation: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent can be toxic to cells.
-
Recommendation: Ensure that the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions, including vehicle controls, and is below a non-toxic threshold (typically ≤0.5% for DMSO).
-
Issue 2: I am not observing any effect of this compound on my non-cancerous cell line.
-
Possible Cause 1: Low expression or activity of ULK1.
-
Explanation: The expression and basal activity of ULK1 can vary between different cell types. If your cell line has very low levels of ULK1, the effect of a ULK1 agonist may be minimal.
-
Recommendation: Confirm the expression of ULK1 in your non-cancerous cell line using techniques such as Western blotting or qPCR.
-
-
Possible Cause 2: Suboptimal compound concentration or incubation time.
-
Explanation: The effective concentration and duration of treatment required to observe an effect can vary.
-
Recommendation: Test a wider range of this compound concentrations and extend the incubation time. To confirm that the compound is active, you can measure the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot or by using fluorescent autophagy reporters.
-
Data Presentation
Table 1: User-Generated Cytotoxicity Data for this compound
| Cell Line | Cell Type | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) | Incubation Time (hours) |
| e.g., HEK293T | Human Embryonic Kidney | Enter your data | Enter your data | e.g., 48 |
| e.g., MCF 10A | Human Mammary Epithelial | Enter your data | Enter your data | e.g., 48 |
| e.g., BJ | Human Foreskin Fibroblast | Enter your data | Enter your data | e.g., 48 |
| e.g., MDA-MB-231 | Triple-Negative Breast Cancer | 1.66[1][5] | Enter your data | e.g., 48 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen non-cancerous cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Cytotoxicity assessment workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: LYN-1604 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing LYN-1604, a potent ULK1 agonist. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] It directly binds to and activates ULK1, which then forms a complex with mATG13, FIP200, and ATG101 to initiate the formation of autophagosomes.[2][4] This activation of autophagy, along with the induction of apoptosis, leads to cell death in cancer cells, particularly in triple-negative breast cancer (TNBC).[2][3][4] Key amino acid residues for this compound binding to ULK1 are LYS50, LEU53, and TYR89.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to induce autophagy and apoptosis.[1][3] Key indicators of autophagy induction include the conversion of LC3-I to LC3-II, the degradation of p62/SQSTM1, and the up-regulation of Beclin-1.[3] Apoptotic effects are marked by the cleavage of caspase-3 and PARP.[3][4] this compound has also been shown to involve ATF3 and RAD21 in its cell death mechanism.[2][5]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated significant anti-proliferative effects in MDA-MB-231 human breast cancer cells, a model for triple-negative breast cancer (TNBC).[1][2] It has also been shown to inhibit the growth of xenograft tumors derived from these cells in vivo.[1][4]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, a stock solution can be prepared in DMSO.[1] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C to prevent degradation. For in vivo studies, specific formulations in vehicles such as a mixture of DMSO, PEG300, Tween80, and ddH2O, or DMSO and corn oil have been described.[1] It is recommended to use freshly prepared working solutions for experiments.[1]
Troubleshooting Inconsistent this compound Results
Issue 1: Variable or No Induction of Autophagy Markers (LC3-II, p62)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Incorrect Timing of Analysis | Conduct a time-course experiment to identify the peak of autophagic flux. The degradation of p62 and the accumulation of LC3-II can be transient. |
| Poor Antibody Quality | Validate your primary antibodies for LC3 and p62 using positive controls (e.g., cells treated with rapamycin (B549165) or starved) and negative controls. |
| Issues with Western Blot Protocol | Ensure complete protein transfer, especially for the small LC3-II protein. Use a PVDF membrane and optimize transfer conditions. Use fresh lysis buffer containing protease and phosphatase inhibitors. |
| Low Autophagic Flux | To distinguish between a blockage in autophagy and low induction, use an autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) in combination with this compound. An accumulation of LC3-II in the presence of the inhibitor would indicate active autophagic flux. |
Issue 2: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variations in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. High cell density can lead to nutrient depletion and affect drug sensitivity. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution to avoid inaccuracies from degradation or adsorption to plastic. |
| Incomplete Solubilization of Formazan (B1609692) Crystals | In MTT assays, ensure complete dissolution of the formazan product by using an appropriate solubilization buffer (e.g., DMSO or an SDS-HCl solution) and adequate incubation time. |
| Interference from this compound | Test for any intrinsic absorbance of this compound at the wavelength used for the viability assay by including wells with the compound but no cells. |
| Cell Line Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel for LC3 and a 10% gel for p62.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative p62 levels.
Visualizations
Caption: this compound signaling pathway leading to autophagy and apoptosis.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
LYN-1604 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of LYN-1604, a potent ULK1 agonist. Find answers to frequently asked questions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended.[1][2][3] this compound exhibits high solubility in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being achievable.[1] It is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous medium for my cell-based assay. What should I do?
This is a common issue for compounds with low aqueous solubility.[4] Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your working solution.
-
Minimize DMSO in Final Solution: Ensure the final concentration of DMSO in your aqueous medium is kept low, typically below 0.5%, to avoid solvent-induced artifacts in your experiments.[4]
-
Use a Pre-warmed Medium: Adding the DMSO stock to a pre-warmed cell culture medium (37°C) can sometimes help maintain solubility.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium to reach the desired final concentration.
Q3: Can I sonicate or heat the solution to improve the solubility of this compound?
Yes, gentle warming and sonication can aid in the dissolution of this compound.[3] It is advisable to warm the solution in a water bath at a temperature between 37°C and 50°C.[4] Ultrasonic treatment can also be used to facilitate dissolution, particularly for higher concentrations in DMSO.[5] Avoid excessive heat, as it may lead to the degradation of the compound.[4]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] For solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend the stability to six months.[6] Aqueous solutions should ideally be prepared fresh for each experiment.[4]
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL - 100 mg/mL | Fresh DMSO is recommended; sonication may be needed.[1][2] |
| Ethanol | 30 mg/mL | |
| DMF | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Limited aqueous solubility.[2] |
| Water | 50 mg/mL (for dihydrochloride (B599025) salt) | Sonication is needed.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 584.62 g/mol .
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.846 mg of this compound in 1 mL of DMSO.
-
If necessary, gently warm the solution in a 37°C water bath and/or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Formulation for In Vivo Oral Administration
For in vivo studies, this compound can be formulated as a suspension. A common formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
To prepare a 1 mL working solution at a concentration of 2 mg/mL:[3]
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
This formulation should be prepared fresh before use.
Visual Guides
This compound Mechanism of Action: ULK1 Signaling Pathway
Caption: this compound activates the ULK1 complex, inducing autophagy and apoptosis, leading to TNBC cell death.[1][7][8][9]
Experimental Workflow for this compound Solubilization
Caption: A step-by-step workflow for the successful solubilization of this compound for experimental use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS 2088939-99-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound dihydrochloride | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preventing LYN-1604 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of LYN-1604 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and novel small molecule agonist of UNC-51-like kinase 1 (ULK1).[1][2][3] ULK1 is a critical initiator of autophagy.[3] By activating ULK1, this compound induces a cellular process involving the ULK complex (ULK1-mATG13-FIP200-ATG101), which leads to autophagy and apoptosis.[3] This mechanism has shown potential therapeutic effects in triple-negative breast cancer (TNBC) models by inducing cancer cell death.[3][4]
Q2: What are the common indicators of this compound degradation in an experiment?
A2: Signs of this compound degradation are similar to those of other small molecule inhibitors and may include:
-
A noticeable decrease in the expected biological effect over time.[5]
-
The need for higher concentrations of the compound to achieve the same therapeutic effect, indicating a loss of potency.[5]
-
Inconsistent or non-reproducible results between experimental replicates.[5]
-
The emergence of unexpected cellular phenotypes or toxicity, which could be caused by degradation byproducts.[5]
Q3: What are the primary factors that can cause this compound to degrade?
A3: Several environmental and handling factors can contribute to the degradation of this compound in a laboratory setting. These include improper storage temperatures, exposure to light, incorrect pH of the media, and the chemical reactivity of the solvent used.[5] Additionally, repeated freeze-thaw cycles of stock solutions can compromise the stability of the compound.[5]
Q4: How should I prepare and store this compound stock solutions to ensure stability?
A4: To maintain the integrity and stability of this compound, proper preparation and storage are crucial. It is recommended to prepare fresh stock solutions and avoid using old ones.[5] For long-term storage, the powdered form of this compound should be kept at -20°C for up to three years.[4][6] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to one year.[4][6]
Q5: How frequently should I replace the cell culture media containing this compound during long-term experiments?
A5: The frequency of media replacement depends on the stability of this compound in your specific cell culture conditions and the metabolic rate of the cells.[5] High cell density can lead to faster depletion or metabolic inactivation of the compound.[5] For long-term studies, it is advisable to replace the media with freshly prepared this compound every 24 to 48 hours to ensure a consistent and effective concentration.
Data Summary Tables
Table 1: Chemical and Physical Properties of this compound Dihydrochloride (B599025)
| Property | Value | Reference |
| Formula | C₃₃H₄₅Cl₄N₃O₂ | [6] |
| Molecular Weight | 657.54 g/mol | [1][6] |
| Appearance | White Solid | [6] |
| Purity | ≥98% | [1] |
| CAS Number | 2310109-38-5 | [1][6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4][6] |
| In Solvent | -80°C | 1 year | [4][6] |
| In Solvent | -20°C | 1 month | [4][7] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL (38.02 mM) | Sonication is recommended. Use fresh DMSO as moisture can reduce solubility. | [4][6] |
| Ethanol | Soluble to 10 mM | [1] |
Troubleshooting Guide
Problem: Diminished or No Biological Effect Observed
This is a common issue that can arise from several factors related to the compound's integrity or the experimental setup itself.
Caption: Troubleshooting flowchart for diminished this compound activity.
Problem: Inconsistent Results Between Experimental Replicates
| Possible Cause | Recommended Solution | Reference |
| Inhibitor Stock Inconsistency | Prepare fresh stock solutions from powder. Aliquot into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. | [5] |
| Pipetting Errors | Regularly calibrate all pipettes to ensure accurate and consistent dispensing of this compound and other reagents. Use appropriate pipetting techniques. | [5] |
| Variable Cell Conditions | Maintain consistent cell density and passage numbers across all replicates. High cell confluency can lead to rapid depletion or metabolism of the compound. | [5] |
| Inconsistent Incubation Times | Ensure all experimental plates or samples are treated and incubated for the exact same duration. |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-analysis: Before opening, bring the vial of this compound powder to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 657.54), you would need: (1 mg) / (657.54 g/mol ) * (1 L / 0.010 mol) = 0.152 mL or 152 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial. To aid dissolution, sonicate the solution.[6]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year).[4][6]
Caption: Recommended workflow for preparing and storing this compound.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is adapted from methods used to evaluate this compound's effect on cell viability.[4]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10⁴ cells/mL.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM).[8] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).[8]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathway Visualization
This compound acts as a ULK1 agonist, initiating a signaling cascade that leads to autophagy and apoptosis.
Caption: Simplified signaling pathway of this compound as a ULK1 agonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound dihydrochloride | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
LYN-1604 experimental variability and controls
Welcome to the technical support center for LYN-1604, a potent ULK1 agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] It directly activates ULK1, thereby inducing autophagy and apoptosis, which can lead to cell death in cancer cells, particularly in triple-negative breast cancer (TNBC).[1][2] this compound binds to a specific pocket in ULK1, with key interactions at amino acid residues LYS50, LEU53, and TYR89.[1][2]
Q2: What are the expected downstream effects of this compound treatment in vitro?
A2: Treatment of cancer cells, such as MDA-MB-231, with this compound is expected to induce several downstream effects indicative of autophagy and apoptosis. These include:
Q3: What is the recommended solvent for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations involving DMSO, PEG300, Tween80, and ddH2O, or DMSO and corn oil have been used. It is crucial to prepare fresh solutions and consider the potential effects of the vehicle on your experimental system.
Q4: What are appropriate positive and negative controls for an experiment with this compound?
A4:
-
Positive Controls: For autophagy induction, well-established activators like rapamycin (B549165) or starvation (e.g., culturing cells in HBSS or EBSS) can be used. For apoptosis, compounds like staurosporine (B1682477) or etoposide (B1684455) are suitable positive controls.
-
Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential. To confirm that the observed effects are ULK1-dependent, a known ULK1 inhibitor, such as SBI-0206965, can be used in conjunction with this compound. Additionally, using cells with ULK1 knocked down or knocked out can serve as a negative control.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers. Allow cells to adhere and stabilize for 24 hours before adding this compound.
-
-
Possible Cause 2: Interference of this compound or its vehicle with the assay.
-
Solution: Run a cell-free control with media, this compound, and the MTT reagent to check for any direct chemical reduction of MTT. Also, ensure the final DMSO concentration is low and consistent across all wells, as high concentrations can be cytotoxic.
-
-
Possible Cause 3: Incomplete solubilization of formazan (B1609692) crystals.
-
Solution: After the MTT incubation, ensure complete solubilization of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO or a specialized reagent) and mixing thoroughly. Pipette up and down gently to dissolve all crystals. Read the absorbance at the correct wavelength (typically 570 nm).
-
Issue 2: Inconsistent or unclear results in Western blotting for autophagy markers (LC3-I/II).
-
Possible Cause 1: Poor separation of LC3-I and LC3-II bands.
-
Solution: Use a high-percentage polyacrylamide gel (e.g., 12-15%) or a gradient gel (e.g., 4-20%) to improve the resolution of these low molecular weight proteins. Ensure the gel runs long enough for adequate separation.
-
-
Possible Cause 2: Degradation of LC3 proteins.
-
Solution: Prepare fresh cell lysates and avoid repeated freeze-thaw cycles. Use protease inhibitors in your lysis buffer.
-
-
Possible Cause 3: Ambiguous interpretation of LC3-II levels.
-
Solution: An increase in LC3-II can indicate either increased autophagosome formation or a blockage in their degradation. To distinguish between these possibilities, perform an autophagy flux assay by co-treating cells with this compound and a lysosomal inhibitor like Bafilomycin A1 or chloroquine.[4][5] A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux.
-
In Vivo Xenograft Experiments
Issue 1: High variability in tumor growth within the same treatment group.
-
Possible Cause 1: Inconsistent tumor cell implantation.
-
Solution: Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. Use cells in their exponential growth phase for implantation.
-
-
Possible Cause 2: Variation in animal health and handling.
-
Solution: Monitor animal health closely. Standardize animal handling procedures, including the method of drug administration.
-
-
Possible Cause 3: Heterogeneity of the tumor xenograft.
-
Solution: Increase the number of animals per group to enhance statistical power. Randomize animals into treatment groups after tumors have reached a predetermined, consistent size.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | 1.66 µM | |
| EC50 (ULK1 activation) | N/A | 18.94 nM | [1] |
| Binding Affinity (KD) | Wild-type ULK1 | 291.4 nM | [3] |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Dosage | Administration Route | Frequency | Outcome | Reference |
| 25 mg/kg | Intragastric | Once daily for 14 days | Significant inhibition of tumor growth | [1] |
| 50 mg/kg | Intragastric | Once daily for 14 days | Significant inhibition of tumor growth | [1] |
| 100 mg/kg | Intragastric | Once daily for 14 days | Significant inhibition of tumor growth | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Autophagy Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a high-percentage (12-15%) SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: Signaling pathway of this compound-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
Technical Support Center: Interpreting Western Blot Results for LYN-1604 Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using western blotting to study the effects of LYN-1604, a novel LYN kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound on a western blot?
When treating susceptible cells with this compound, you should expect to see a dose-dependent decrease in the phosphorylation of LYN kinase at its activating tyrosine residue. You may also observe a reduction in total LYN protein levels with prolonged treatment. Furthermore, downstream signaling proteins that are direct or indirect substrates of LYN, such as p-ERK and p-AKT, are expected to show diminished phosphorylation.
Q2: My western blot shows no change in phosphorylated LYN (p-LYN) after this compound treatment. What could be the reason?
Several factors could contribute to this result:
-
Compound Inactivity: Ensure that your this compound stock is properly stored and has not degraded. Prepare fresh stock solutions for your experiment.[1]
-
Incorrect Dosage: The concentration of this compound used may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50).[1]
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Rapid Pathway Reactivation: The inhibition of the LYN pathway may be transient. Cells can adapt and reactivate the pathway through feedback mechanisms. Consider performing a time-course experiment to analyze p-LYN levels at various time points after treatment.[1]
Q3: I'm observing unexpected bands on my western blot after this compound treatment. How should I interpret this?
Unexpected bands can arise from several sources:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[2][3] To troubleshoot this, run a control lane with only the secondary antibody.[3] You can also try titrating your primary antibody to a lower concentration.[2][4][5]
-
Protein Degradation: The appearance of lower molecular weight bands could be due to protein degradation.[2][6] Always use fresh samples and ensure that your lysis buffer contains fresh protease and phosphatase inhibitors.[2]
-
Post-Translational Modifications: Bands at a higher molecular weight than expected could indicate post-translational modifications such as ubiquitination or SUMOylation.[3][6]
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases, leading to unexpected changes in their downstream targets.[3]
Q4: The bands for my loading control are uneven across the lanes. What does this mean?
Uneven loading control bands suggest that an unequal amount of protein was loaded into each lane.[2] This can be due to inaccurate protein concentration determination.[2] It is crucial to repeat the protein quantification assay and prepare fresh samples to ensure equal loading. Alternatively, the expression of your chosen loading control may be affected by the experimental conditions. In this case, selecting a different loading control is advisable.[2]
Troubleshooting Guides
Problem 1: Weak or No Signal for Target Protein (LYN, p-LYN)
Table 1: Troubleshooting Weak or No Signal
| Possible Cause | Solution | Reference |
| Insufficient protein loaded | Increase the amount of protein loaded onto the gel (20-40 µg is a common range).[4] | [4] |
| Poor protein transfer | Optimize transfer conditions (time, voltage). Small proteins may transfer through the membrane, while large proteins may not transfer efficiently.[6] Staining the membrane with Ponceau S can verify transfer efficiency.[7] | [6][7] |
| Inactive antibody | Ensure the primary antibody has been stored correctly and is not expired. Perform a dot blot to check antibody activity.[4] | [4] |
| Low antibody concentration | Increase the concentration of the primary and/or secondary antibody.[4][7] | [4][7] |
| Insufficient incubation time | Extend the primary antibody incubation time (e.g., overnight at 4°C).[4] | [4] |
| Blocking buffer issue | Some antigens can be masked by certain blocking agents like non-fat dry milk. Try switching to a different blocking buffer, such as bovine serum albumin (BSA).[8] | [8] |
| Enzyme inhibitor in buffer | Sodium azide (B81097) inhibits the activity of horseradish peroxidase (HRP). Ensure your buffers are free of sodium azide if you are using an HRP-conjugated secondary antibody.[4][6] | [4][6] |
Problem 2: High Background on the Western Blot
Table 2: Troubleshooting High Background
| Possible Cause | Solution | Reference |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[4][5][7] | [4][5][7] |
| Inadequate blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[4] Optimize the blocking buffer by trying different agents (e.g., 5% non-fat milk or BSA).[7] | [4][7] |
| Insufficient washing | Increase the number and duration of washing steps between antibody incubations.[5][6][7] Adding a detergent like Tween 20 (0.05%) to the wash buffer can help.[6] | [5][6][7] |
| Membrane dried out | Ensure the membrane is always covered in buffer during all incubation and washing steps.[6][8] | [6][8] |
| Contaminated buffers | Prepare fresh buffers and filter them before use.[4] | [4] |
Problem 3: Unexpected or Non-Specific Bands
Table 3: Troubleshooting Unexpected or Non-Specific Bands
| Possible Cause | Solution | Reference |
| Bands at lower molecular weight | ||
| Protein degradation | Use fresh samples and add fresh protease inhibitors to the lysis buffer.[2][9] | [2][9] |
| Splice variants | Consult literature or databases like UniProt to check for known splice variants of your target protein.[9] | [9] |
| Bands at higher molecular weight | ||
| Post-translational modifications | Check for known modifications like glycosylation or phosphorylation.[6][9] Treating the lysate with appropriate enzymes can help confirm this.[2] | [2][6][9] |
| Protein dimers or multimers | Ensure samples are fully reduced and denatured by adding fresh reducing agents (e.g., DTT or β-mercaptoethanol) to the loading buffer and boiling the samples before loading.[6][10] | [6][10] |
| Multiple bands at various molecular weights | ||
| Non-specific antibody binding | Decrease the concentration of the primary antibody.[2][9] Use an affinity-purified primary antibody.[2] | [2][9] |
| Secondary antibody issues | Decrease the concentration of the secondary antibody. Run a control with only the secondary antibody to check for non-specific binding.[10] | [10] |
Experimental Protocols
Detailed Western Blot Protocol for LYN Kinase Detection
-
Cell Lysis and Protein Extraction
-
Culture cells to the desired confluence and treat with varying concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA assay).[6]
-
-
SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-LYN or anti-p-LYN) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify band intensities using densitometry software. Normalize the signals of the target proteins to the loading control.
-
Visual Guides
Caption: LYN kinase signaling cascade and its inhibition by this compound.
Caption: Step-by-step workflow for the Western blot protocol.
Caption: A logical flowchart for troubleshooting common Western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. LabXchange [labxchange.org]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
LYN-1604 Technical Support Center: Enhancing In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of LYN-1604, a potent ULK1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist of UNC-51-like kinase 1 (ULK1), a crucial initiator of autophagy.[1][2][3] By activating ULK1, this compound triggers cell death pathways, including autophagy and apoptosis, which has shown therapeutic potential in preclinical models of triple-negative breast cancer (TNBC).[2][4][5]
Q2: What is the binding affinity and effective concentration of this compound?
This compound binds to wild-type ULK1 with a nanomolar binding affinity (KD = 291.4 nM).[1][2][3] It has demonstrated potent ULK1 activation with an EC50 of 18.94 nM.[2][3][4] In cell-based assays, it inhibited the growth of MDA-MB-231 cells with an IC50 of 1.66 μM.[1][3]
Q3: Which amino acid residues in ULK1 are critical for this compound binding?
Site-directed mutagenesis and biochemical assays have identified three key amino acid residues in the ULK1 binding pocket that are crucial for the interaction with this compound: LYS50, LEU53, and TYR89.[1][4][5][6] Mutation of these residues, particularly TYR89A, leads to a significant decrease in binding affinity.[1]
Q4: What is the downstream signaling pathway activated by this compound?
This compound activates the ULK1 complex, which includes ULK1, mATG13, FIP200, and ATG101.[4][5] This activation leads to the phosphorylation of downstream substrates like mATG13 at Ser318.[4] The signaling cascade also involves the upregulation of Beclin-1, degradation of p62, and the conversion of LC3-I to LC3-II, all hallmarks of autophagy induction.[2][3] Furthermore, this compound-induced cell death involves ATF3, RAD21, and caspase-3.[1][4][5][6]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Suboptimal tumor growth inhibition | Inadequate Drug Formulation/Solubility: this compound may not be fully solubilized, leading to lower bioavailability. | Ensure the vehicle used for administration is appropriate for this compound. If solubility issues persist, consider alternative formulation strategies such as co-solvents, surfactants, or nanoparticle-based delivery systems. |
| Suboptimal Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations at the tumor site. | A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose. In preclinical studies, doses ranging from 25 mg/kg to 100 mg/kg administered via intragastric gavage once daily have been used.[3] | |
| Tumor Model Variability: The chosen xenograft model may have inherent resistance to ULK1-mediated cell death. | Test this compound in multiple TNBC cell line-derived xenograft models to identify the most responsive models. Ensure consistency in tumor cell implantation and monitor tumor growth rates to minimize variability between animals. | |
| Drug Metabolism and Pharmacokinetics (PK): this compound may be rapidly metabolized and cleared, resulting in insufficient exposure. | Conduct pharmacokinetic studies to determine the half-life, clearance, and bioavailability of this compound in the selected animal model. This data will inform the optimal dosing regimen. | |
| High toxicity or adverse effects in animals | Off-Target Effects: At higher concentrations, this compound may have off-target activities leading to toxicity. | Perform a thorough safety and toxicology assessment. Monitor animal body weight, behavior, and organ function. If toxicity is observed, consider reducing the dose or exploring alternative administration routes that may minimize systemic exposure. The body weights of mice in one study were reported to be stable.[3][4] |
| Vehicle-Related Toxicity: The vehicle used for drug delivery may be causing adverse effects. | Conduct a vehicle-only control group to assess any toxicity associated with the formulation itself. If the vehicle is the issue, explore alternative, well-tolerated vehicles. | |
| Inconsistent results between experiments | Experimental Variability: Inconsistencies in animal handling, tumor implantation, or drug administration can lead to variable outcomes. | Standardize all experimental procedures. Ensure all personnel are adequately trained. Implement a robust quality control system for cell culture and animal handling. |
| This compound Stability: The compound may be unstable under certain storage or experimental conditions. | Follow the manufacturer's recommendations for storage and handling of this compound. Prepare fresh formulations for each experiment to avoid degradation. |
Experimental Protocols
MDA-MB-231 Xenograft Model
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a triple-negative breast cancer xenograft model.
1. Cell Culture:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Passage cells regularly to maintain exponential growth.
2. Animal Model:
-
Use female BALB/c nude mice, 4-6 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells during the exponential growth phase.
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle.
-
Administer this compound via intragastric gavage once daily at the desired doses (e.g., 25, 50, and 100 mg/kg).[3]
-
Administer the vehicle alone to the control group.
-
Continue treatment for a predetermined period (e.g., 14 days).[3]
5. Efficacy Evaluation:
-
Measure tumor volume and mouse body weight every 2-3 days.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., immunohistochemistry, western blotting).
6. Pharmacodynamic Analysis:
-
To confirm the mechanism of action in vivo, tumor tissues can be analyzed for biomarkers of autophagy and apoptosis.
-
Perform immunohistochemistry or western blotting to detect changes in the expression and phosphorylation of ULK1, p-ULK1, LC3, and cleaved caspase-3.[4]
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| EC50 (ULK1 activation) | 18.94 nM | ADP-Glo™ kinase assay | [2][3][4] |
| Binding Affinity (KD) | 291.4 nM | Surface Plasmon Resonance | [1][2][3] |
| IC50 (MDA-MB-231 cells) | 1.66 µM | MTT assay | [1][3] |
| In Vivo Dosage | 25, 50, 100 mg/kg | MDA-MB-231 xenograft | [3] |
| In Vivo Administration | Intragastric gavage, once daily | MDA-MB-231 xenograft | [3] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
LYN-1604 Technical Support Center: Optimizing Autophagy Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on using LYN-1604 to induce autophagy. Find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and comprehensive protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] By directly activating ULK1, this compound triggers the downstream signaling cascade that leads to the formation of autophagosomes and subsequent degradation of cellular components.[1][2][3] It has been shown to induce autophagy and apoptosis in triple-negative breast cancer (TNBC) cells.[2][3]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
Based on published studies using the MDA-MB-231 triple-negative breast cancer cell line, a concentration range of 0.5 µM to 2.0 µM has been shown to be effective in inducing autophagy.[4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the optimal treatment duration for this compound to induce autophagy?
While a 24-hour treatment with this compound has been shown to effectively induce autophagy in MDA-MB-231 cells, the optimal duration for maximal autophagy may vary depending on the cell type and experimental context.[4][5][6][7] Autophagy is a dynamic process, and key events occur at different time points. Early markers of autophagy induction, such as the phosphorylation of ULK1 substrates, can be detected within the first few hours of treatment.[2] Later events, such as the degradation of p62/SQSTM1, may require longer incubation periods.
To determine the optimal treatment duration in your experimental system, we recommend performing a time-course experiment. A suggested starting point is to treat cells for 2, 4, 6, 12, and 24 hours and analyze key autophagy markers at each time point (see Experimental Protocols section).
Q4: How can I measure this compound-induced autophagy?
Several methods can be used to monitor autophagy. The most common are:
-
Western Blotting: To detect the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Immunofluorescence Microscopy: To visualize the formation of LC3-positive puncta (autophagosomes) within the cytoplasm.
-
Autophagic Flux Assays: To measure the complete process of autophagy, from autophagosome formation to lysosomal degradation. This is often done by comparing LC3-II levels in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine.[8] An increase in LC3-II accumulation in the presence of the inhibitor suggests a functional autophagic flux.[8]
Troubleshooting Guides
Western Blotting for LC3 and p62
| Issue | Possible Cause | Recommendation |
| Faint or no LC3-II band | Insufficient autophagy induction. | Optimize this compound concentration and treatment duration. Include a positive control (e.g., starvation or rapamycin (B549165) treatment).[9] |
| Poor antibody quality or incorrect dilution. | Use a validated anti-LC3 antibody and optimize the dilution. | |
| Inefficient protein transfer of the small LC3-II protein. | Use a PVDF membrane with a smaller pore size (0.2 µm). Optimize transfer conditions (e.g., voltage and time). | |
| LC3-II degradation. | Ensure samples are fresh and avoid repeated freeze-thaw cycles. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Antibody concentration too high. | Reduce the primary or secondary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| p62 levels do not decrease or increase | Autophagic flux is blocked. | Perform an autophagic flux assay with lysosomal inhibitors to distinguish between autophagy induction and blockage. |
| Transcriptional upregulation of p62. | p62 expression can be regulated by other cellular stresses.[10] Correlate p62 levels with other autophagy markers like LC3-II. | |
| Insufficient treatment time. | p62 degradation is a later event in autophagy. Ensure a sufficient treatment duration (e.g., 24 hours or longer). |
Immunofluorescence for LC3 Puncta
| Issue | Possible Cause | Recommendation |
| No or few LC3 puncta | Insufficient autophagy induction. | Optimize this compound concentration and treatment duration. Include a positive control. |
| Poor fixation or permeabilization. | Optimize fixation (e.g., 4% PFA) and permeabilization (e.g., 0.1-0.25% Triton X-100) conditions.[11][12] | |
| Antibody not working. | Use a validated anti-LC3 antibody suitable for immunofluorescence. | |
| High background fluorescence | Insufficient blocking. | Increase blocking time with 5% goat serum or BSA.[11] |
| Non-specific antibody binding. | Optimize primary and secondary antibody dilutions. | |
| Puncta are difficult to visualize | Low signal intensity. | Use a brighter secondary antibody or an amplification method. |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to the excitation light. | |
| Aggregates mistaken for puncta | Overexpression of fluorescently-tagged LC3. | If using a reporter, ensure expression levels are low. Validate with endogenous LC3 staining. |
Data Presentation
Table 1: Hypothetical Time-Course of this compound Treatment on Autophagy Markers
| Treatment Time (hours) | This compound (1 µM) | LC3-II / β-actin (Fold Change) | p62 / β-actin (Fold Change) |
| 0 | - | 1.0 | 1.0 |
| 2 | + | 1.5 | 0.9 |
| 4 | + | 2.5 | 0.8 |
| 6 | + | 3.8 | 0.6 |
| 12 | + | 4.5 | 0.4 |
| 24 | + | 3.2 | 0.2 |
Note: This table presents hypothetical data to illustrate the expected trends in a time-course experiment. Actual results will vary depending on the experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound for the indicated time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer proteins to a PVDF membrane (0.2 µm for LC3).
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (e.g., 1:1000) and p62 (e.g., 1:1000) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[13]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control.
Protocol 2: Immunofluorescence Staining of LC3 Puncta
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 60-70% confluency.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from the time-course experiment.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[11][12]
-
Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate with anti-LC3 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips on slides using a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of LC3 puncta per cell using image analysis software.
Mandatory Visualizations
Caption: this compound signaling pathway for autophagy induction.
References
- 1. benchchem.com [benchchem.com]
- 2. rupress.org [rupress.org]
- 3. Autophagy pathway: Cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of early autophagy signaling by quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. AMPK → ULK1 → Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
LYN-1604 & Serum Starvation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the combined use of LYN-1604 and serum starvation in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4][5] By directly activating ULK1, this compound induces autophagy-associated cell death and apoptosis.[2][3][4][6] Its primary application has been demonstrated in triple-negative breast cancer (TNBC) models.[2][4][5]
Q2: What are the expected cellular effects of serum starvation?
Serum starvation is a common laboratory technique used to synchronize cells in the G0/G1 phase of the cell cycle.[7][8][9][10] It can also induce autophagy as a cellular stress response.[11][12][13] However, prolonged serum starvation can lead to apoptosis.[9]
Q3: What is the rationale for combining this compound treatment with serum starvation?
While direct studies on the combined effects are limited, the rationale is to potentially enhance autophagy-mediated cell death. Since both this compound and serum starvation can induce autophagy, their combination could lead to a synergistic or additive effect on cancer cell lines that are sensitive to this pathway.
Q4: What are the known downstream targets of this compound-induced ULK1 activation?
This compound-mediated activation of the ULK1 complex (ULK1-mATG13-FIP200-ATG101) has been shown to involve activating transcription factor 3 (ATF3), RAD21, and caspase-3, ultimately leading to apoptosis and autophagy.[1][2][3][4][5]
Q5: Are there any known off-target effects of this compound?
Current literature primarily focuses on this compound as a potent and specific ULK1 agonist.[2][14] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, and appropriate controls should be included in experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Excessive Cell Death in Control Group (Serum Starvation Only) | Cell line is highly sensitive to serum withdrawal. | Reduce the duration of serum starvation. Ensure the cell seeding density is optimal, as sparse cultures can be more susceptible to stress. |
| Variability in this compound Potency (Inconsistent IC50/EC50) | ATP concentration in kinase assays, compound stability, or improper serial dilutions.[15] | For in vitro kinase assays, ensure consistent ATP concentrations. Always use fresh DMSO for preparing stock solutions and prepare fresh serial dilutions for each experiment.[1][15] |
| No Additive/Synergistic Effect Observed | The cell line may have a saturated autophagy response with either treatment alone. The chosen endpoint may not be optimal for detecting the combined effect. | Assess earlier time points. Analyze multiple markers of autophagy and apoptosis (e.g., LC3-II conversion, p62 degradation, cleaved caspase-3). |
| High Background Signal in Kinase Assays | The inhibitor may be interfering with the detection reagents (e.g., luciferase).[16] | Run a no-enzyme control with the inhibitor to check for interference.[15][16] |
| Difficulty Reproducing Published this compound Efficacy | Differences in assay conditions (e.g., cell passage number, reagent quality).[17][18] | Standardize cell passage number for experiments. Use a positive control inhibitor with a known IC50 to validate the assay setup.[15] |
Quantitative Data Summary
The following table summarizes the reported potency of this compound from in vitro studies.
| Parameter | Value | Assay/Cell Line | Reference |
| EC50 | 18.94 nM | In vitro ULK1 Kinase Assay | [14][19] |
| IC50 | 1.66 µM | MDA-MB-231 cells | [1][19] |
| KD | 291.4 nM | Binding affinity to wild-type ULK1 | [1][19] |
Experimental Protocols
Protocol 1: Induction of Autophagy by Serum Starvation
-
Cell Seeding: Plate cells in complete growth medium to achieve 70-80% confluency on the day of the experiment.[11]
-
Washing: Aspirate the complete medium and wash the cells once with an equivalent volume of 1X Dulbecco's Phosphate-Buffered Saline (DPBS).[11]
-
Starvation: Add pre-warmed serum-free medium (e.g., DMEM or Earle's Balanced Salt Solution - EBSS) to the cells.[11][20]
-
Incubation: Incubate the cells in a 5% CO2 incubator at 37°C for the desired duration (typically 1-4 hours for maximal autophagy induction).[11]
-
Downstream Analysis: Harvest cells for subsequent analysis (e.g., Western blotting for LC3-II, p62).
Protocol 2: this compound Treatment in Cell Culture
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in fresh DMSO (e.g., 50 mg/mL).[1] Store at -20°C or -80°C.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[1]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells. A common concentration range for initial experiments is 0.5 µM to 2.0 µM.[1][19]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[19]
-
Viability/Cell Death Analysis: Measure cell viability using an appropriate method, such as an MTT assay.[1]
Protocol 3: Combined this compound and Serum Starvation Treatment
-
Cell Seeding: Plate cells to be 70-80% confluent at the time of treatment.
-
Serum Starvation: Initiate serum starvation as described in Protocol 1.
-
This compound Addition: At a designated time point during the serum starvation period (e.g., concurrently or sequentially), add this compound at the desired final concentration.
-
Incubation: Continue the incubation for the predetermined total duration.
-
Analysis: Harvest cells for analysis of autophagy and apoptosis markers.
Visualizations
Caption: this compound signaling pathway leading to autophagy and apoptosis.
Caption: Experimental workflow for combined serum starvation and this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 9. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proteolysis.jp [proteolysis.jp]
- 12. The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 18. youtube.com [youtube.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Assaying starvation-induced autophagy in HeLa cells [protocols.io]
LYN-1604 Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LYN-1604 in animal models. The information is tailored for scientists and drug development professionals to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule agonist of UNC-51-like kinase 1 (ULK1).[1][2][3][4] ULK1 is a key initiator of autophagy, a cellular process of degradation and recycling of cellular components.[2] this compound directly activates ULK1, leading to the induction of autophagy and subsequent apoptosis (programmed cell death) in cancer cells.[1][3][5] This mechanism makes it a promising therapeutic candidate for cancers where autophagy induction is beneficial, such as triple-negative breast cancer (TNBC).[5][6]
Q2: What is the primary animal model used for in vivo studies with this compound?
A2: The most commonly cited animal model for this compound in vivo efficacy studies is the MDA-MB-231 human breast cancer xenograft model in BALB/c nude mice.[1][5][6] In this model, female nude mice (6-8 weeks old, 20-22 g) are subcutaneously injected with MDA-MB-231 cells.[5][6] Treatment with this compound typically begins once the tumors reach a volume of approximately 100 mm³.[5]
Q3: What is the recommended formulation and route of administration for this compound in mice?
A3: this compound is typically administered via intragastric (oral) gavage.[1][4] Due to its hydrophobic nature, it requires a specific formulation for in vivo delivery. A common formulation involves dissolving this compound in a vehicle consisting of Dimethyl Sulfoxide (DMSO) and then further diluting it with agents like PEG300, Tween 80, and corn oil or ddH2O to ensure solubility and bioavailability.[1] It is crucial to prepare the formulation fresh before each use.[1]
Q4: What are the key signaling pathways activated by this compound?
A4: this compound primarily activates the ULK1-mediated autophagy pathway. Upon activation by this compound, ULK1 phosphorylates its downstream targets, including mATG13, leading to the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101).[3][5] This complex is essential for the initiation of autophagosome formation.[5] Subsequently, this process involves the upregulation of Beclin-1, the conversion of LC3-I to LC3-II, and the degradation of p62.[2][4] this compound-induced cell death also involves the activation of ATF3, RAD21, and caspase-3, indicating a crosstalk between autophagy and apoptosis.[1][3][5]
Troubleshooting Guide
This guide addresses potential issues that may arise during the in vivo delivery of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Improper Formulation: The drug may not be fully dissolved or may be precipitating out of solution. This can be due to incorrect solvent ratios or using old/improperly stored DMSO. | Ensure this compound is completely dissolved in fresh, high-quality DMSO before adding other components.[1] Prepare the formulation fresh before each administration and vortex thoroughly before each gavage to ensure a homogenous suspension. |
| Inaccurate Dosing: Variability in the administered volume can lead to inconsistent results. | Use calibrated pipettes and ensure the gavage needle is fully emptied with each administration. Pay close attention to the animal's weight for accurate dose calculation. | |
| Gavage Error: Improper oral gavage technique can lead to aspiration or incomplete delivery to the stomach. | Ensure personnel are properly trained in oral gavage techniques for mice. Observe the animal for any signs of distress during and after the procedure. | |
| Signs of toxicity in treated mice (e.g., significant weight loss, lethargy, ruffled fur). | Dose is too high: The administered dose may be exceeding the maximum tolerated dose for the specific mouse strain or age. | The body weights of mice in published studies were reported to be stable.[4][5] If toxicity is observed, consider reducing the dosage. Perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity. |
| Vehicle Toxicity: The vehicle components (e.g., DMSO) can cause toxicity at high concentrations or with prolonged administration. | While the vehicle is generally considered safe, monitor the control group (receiving vehicle only) closely for any signs of toxicity. If vehicle toxicity is suspected, explore alternative, less toxic vehicle formulations. | |
| No observable therapeutic effect (tumor growth is similar to the control group). | Sub-therapeutic Dose: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. | Published studies have used doses ranging from 25 mg/kg to 100 mg/kg.[1][4] If no effect is seen at a lower dose, a dose-escalation study may be necessary. |
| Poor Bioavailability: The formulation may not be optimal for absorption from the gastrointestinal tract. | Ensure the formulation is prepared correctly as described in the protocol. Consider exploring alternative formulation strategies to enhance solubility and absorption. | |
| Tumor Model Resistance: While MDA-MB-231 is a responsive model, inherent biological variability could lead to a lack of response in some cases. | Confirm the identity and characteristics of your cell line. If possible, analyze tumor tissue from non-responding animals to investigate potential resistance mechanisms. | |
| Precipitation of this compound during formulation. | Low Solubility: this compound has poor water solubility. | Follow the recommended formulation protocol precisely.[1] Gentle warming of the solution may aid in dissolution, but avoid excessive heat which could degrade the compound. |
| Incorrect Solvent Order: The order of adding solvents can impact the final solubility. | Typically, the compound should be fully dissolved in the primary solvent (DMSO) before adding aqueous components or oils. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) | Reference |
| This compound | 25 | Intragastric | Significant | Significant | [5] |
| This compound | 50 | Intragastric | Significant | Significant | [5] |
| This compound | 100 | Intragastric | Significant | Significant | [5] |
Table 2: Key Pharmacological Values of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (ULK1 activation) | 18.94 nM | In vitro kinase assay | [2][4][5] |
| IC₅₀ (Cell viability) | 1.66 µM | MDA-MB-231 cells | [1][4] |
| KD (Binding affinity to ULK1) | 291.4 nM | Wild-type ULK1 | [1][2][4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers.
-
Calculate the tumor volume using the formula: V = (L x W²)/2.[5]
-
When the average tumor volume reaches approximately 100 mm³, randomly assign the mice into treatment and control groups (n=6 per group is a common practice).[5]
-
-
This compound Formulation and Administration:
-
Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation, a suggested method is to mix the DMSO stock with PEG300, followed by the addition of Tween 80, and finally ddH2O.[1] For example, to prepare a 1 mL solution, 50 µL of a 94 mg/mL DMSO stock can be added to 400 µL of PEG300, mixed, then 50 µL of Tween 80 is added and mixed, and finally, 500 µL of ddH2O is added.[1]
-
Alternatively, a formulation in corn oil has been mentioned. For a 1 mL solution, 50 µL of a 15.6 mg/mL DMSO stock can be added to 950 µL of corn oil.[1]
-
Crucially, prepare the formulation fresh daily before administration. [1]
-
-
Administration:
-
-
Data Collection and Analysis:
-
Measure tumor volume and body weight every other day.[5]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect organs such as the liver, spleen, and kidney for toxicity assessment.[5]
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LYN-1604 Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be experiencing batch-to-batch variability with LYN-1604, a potent ULK1 agonist. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the IC50 value of this compound in our cell-based assays compared to previous batches. What could be the cause?
A1: A shift in the IC50 value is a common indicator of batch-to-batch variability. Several factors could contribute to this, including:
-
Compound Purity and Integrity: The purity of the new this compound batch may differ from previous ones. Degradation of the compound due to improper storage or handling can also affect its potency.
-
Solvent and Stock Solution Preparation: Inconsistencies in the solvent used, the concentration of the stock solution, or the storage of the stock solution can lead to variability. This compound is soluble in DMSO, and repeated freeze-thaw cycles of the stock solution should be avoided.
-
Assay Conditions: Variations in cell passage number, cell density, incubation times, or reagent concentrations can all impact the apparent IC50 value.
Q2: Our current batch of this compound is showing lower than expected induction of autophagy. How can we troubleshoot this?
A2: Lower-than-expected autophagic induction could be due to issues with the compound or the experimental setup. Consider the following:
-
Compound Activity: Verify the activity of the current this compound batch using a cell-free ULK1 kinase assay to confirm its potency as a ULK1 agonist.
-
Cellular Response: Ensure the cell line being used is responsive to ULK1 activation and that the markers for autophagy (e.g., LC3-II conversion, p62 degradation) are being measured at an appropriate time point.
-
Experimental Controls: Include a positive control for autophagy induction (e.g., starvation, rapamycin) to ensure the assay is performing as expected.
Q3: Can batch-to-batch variability in this compound affect its binding affinity to ULK1?
A3: Yes, any variability in the purity or chemical structure of this compound can affect its binding affinity to its target, ULK1. It is known that this compound binds to wild-type ULK1 with a nanomolar affinity (Kd=291.4 nM)[1]. If you suspect issues with binding affinity, it is recommended to perform in-house quality control.
Troubleshooting Guide
Issue 1: Inconsistent Results in Cell Viability Assays
Potential Cause: You are observing different dose-response curves and IC50 values for this compound across different batches in MDA-MB-231 cells. This compound has a reported IC50 of 1.66 μM in these cells[1].
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Request the Certificate of Analysis (CoA) for each batch of this compound to compare purity levels.
-
If possible, perform in-house analytical chemistry to confirm the identity and purity, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
-
Standardize Stock Solution Preparation:
-
Always use high-quality, anhydrous DMSO for preparing stock solutions.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
For a 10 mM stock solution of this compound (Molecular Weight: 657.54), dissolve 6.58 mg in 1 mL of DMSO.
-
-
Control for Assay Variability:
-
Use cells within a consistent and low passage number range.
-
Ensure precise cell seeding densities. For MDA-MB-231 cells, a density of 5 × 10^4 cells per mL is recommended[1].
-
Include a reference batch of this compound, if available, in parallel with the new batch to directly compare activity.
-
Quantitative Data Summary: Hypothetical Batch Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Purity (HPLC) | 99.5% | 99.3% | 95.1% |
| IC50 (MDA-MB-231) | 1.65 µM | 1.70 µM | 4.25 µM |
| ULK1 Kinase Activity (EC50) | 19.5 nM | 20.1 nM | 55.8 nM |
In this hypothetical example, Batch C shows a clear deviation in purity, leading to a significant decrease in potency in both cell-based and biochemical assays.
Experimental Protocols
ULK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for assessing the activity of this compound as a ULK1 agonist.
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (from different batches)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
Methodology:
-
Prepare a reaction mixture containing ULK1 enzyme, MBP, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Plot the luminescence signal against the this compound concentration and determine the EC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the IC50 of this compound.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Methodology:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 × 10^4 cells/mL and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Quality control decision tree for new this compound batches.
References
Mitigating LYN-1604 cytotoxicity in long-term studies
Welcome to the technical support center for LYN-1604. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on understanding and managing its cytotoxic properties in long-term studies.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue: Excessive Cytotoxicity in Long-Term In Vitro Studies
If you are observing rapid and complete cell death in your long-term cultures, preventing the study of other cellular effects of this compound, consider the following troubleshooting steps.
Table 1: Strategies to Mitigate this compound Induced Cytotoxicity In Vitro
| Strategy | Recommended Action | Expected Outcome | Considerations |
| Dose Reduction | Perform a dose-response curve to identify a sub-lethal concentration that induces autophagy without significant apoptosis. The IC50 for this compound in MDA-MB-231 cells is 1.66 µM.[1] | Reduced cell death, allowing for the observation of longer-term effects of ULK1 activation. | The optimal sub-lethal dose will be cell-line dependent and should be empirically determined. |
| Time-Course Optimization | Shorten the exposure time of this compound. For example, treat cells for a few hours to initiate autophagy and then replace the media. | Initiation of the autophagic process without the full commitment to apoptosis. | The kinetics of autophagy and apoptosis induction by this compound should be characterized for your specific cell model. |
| Use of Cytoprotective Agents | Co-treatment with agents that can selectively protect normal cells or modulate apoptosis. Examples include CDK4/6 inhibitors like Palbociclib, which can induce reversible quiescence in normal cells.[2][3] | Selective protection of non-cancerous cells in a co-culture system or reduction of off-target toxicity. | The chosen cytoprotective agent should not interfere with the intended pathway of this compound. Thorough validation is required. |
| Cell Line Selection | Utilize cell lines that are less sensitive to this compound-induced apoptosis. | A wider experimental window to study the effects of ULK1 activation. | The mechanism of resistance in these cell lines should be understood to ensure the relevance of the findings. |
| 3D Cell Culture Models | Employ spheroid or organoid culture systems, which can exhibit different drug sensitivities compared to 2D monolayers.[4] | Potentially increased resistance to this compound, mimicking a more in vivo-like response. | Drug penetration and distribution within 3D models can be a challenge and should be assessed. |
Issue: Inconsistent Results in Cytotoxicity Assays
Variability in cytotoxicity assay results can be due to several factors. The following table outlines potential causes and solutions.
Table 2: Troubleshooting Inconsistent Cytotoxicity Assay Results
| Potential Cause | Recommended Action | Reference |
| Reagent Handling | Ensure MTT and other tetrazolium salts are protected from light. Warm all reagents to room temperature before use. | [5] |
| Solvent Effects | Use a consistent, low concentration of the solvent (e.g., DMSO) across all wells. Include a vehicle-only control. | [6] |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Increase shaking time after adding the solubilization solution. Gently pipette to aid dissolution. | [5][7] |
| Incorrect Wavelength Reading | For MTT, use an absorbance wavelength of 570-590 nm with a reference wavelength of ~630 nm to correct for background. | [5][8] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][9] It binds to ULK1, activating it and the ULK complex (ULK1-mATG13-FIP200-ATG101).[10] This activation induces autophagy and subsequently leads to apoptosis, a form of programmed cell death.[1][10] The apoptotic pathway involves the upregulation of ATF3 and RAD21, and the cleavage of caspase-3.[10]
Q2: How can I measure the cytotoxic effects of this compound?
A2: A common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[5][8]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[5][12]
Q3: How do I confirm that this compound is inducing apoptosis in my cells?
A3: A reliable method to confirm apoptosis is to measure the activity of caspase-3, a key executioner caspase. This compound has been shown to increase the cleavage of caspase-3.[9]
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
-
Induce Apoptosis: Treat cells with this compound to induce apoptosis. Include an untreated control group.[13]
-
Cell Lysis: Pellet the cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 10 minutes.[13]
-
Prepare Lysate: Centrifuge the lysed cells and collect the supernatant containing the cytosolic extract.[13]
-
Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well to start the reaction.[13][14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[13][14]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The absorbance is proportional to the amount of caspase-3 activity.[14]
Q4: How can I monitor autophagy induction by this compound?
A4: Autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blot, or by using fluorescence microscopy to visualize the formation of autophagosomes.[15][16]
Experimental Protocol: Western Blot for LC3 Conversion
-
Cell Treatment: Treat cells with this compound. It is recommended to include a lysosomal inhibitor (e.g., Bafilomycin A1) in a parallel set of wells to assess autophagic flux.[15]
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for LC3. This will detect both LC3-I and the lower molecular weight, lipidated LC3-II form.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an induction of autophagy.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchhub.com [researchhub.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating LYN-1604 as a Specific ULK1 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LYN-1604 with other potential Unc-51 like autophagy activating kinase 1 (ULK1) agonists, offering supporting experimental data and detailed protocols to validate its efficacy and specificity. The objective is to equip researchers with the necessary information to evaluate this compound as a tool for studying autophagy and as a potential therapeutic agent.
Executive Summary
This compound has emerged as a potent and specific small molecule agonist of ULK1, a critical initiator of the autophagy pathway. This guide summarizes the key performance indicators of this compound in comparison to other known or putative ULK1 activators. Experimental evidence confirms that this compound directly binds to and activates ULK1 kinase activity, leading to the induction of autophagy and subsequent autophagy-associated cell death in specific cellular contexts, such as triple-negative breast cancer.[1][2] Its high potency and well-characterized mechanism of action make it a valuable tool for researchers in the field of autophagy and drug discovery.
Comparative Analysis of ULK1 Agonists
The following table summarizes the available quantitative data for this compound and other reported ULK1 agonists.
| Compound | Type | EC50 (ULK1 Kinase Activity) | Binding Affinity (Kd) | Key Cellular Effects | Reference |
| This compound | Small Molecule Agonist | 18.94 nM | 291.4 nM | Induces autophagy-associated cell death in TNBC cells.[1][2] | [1][3] |
| BL-918 | Small Molecule Agonist | 24.14 nM | 719 nM | Induces cytoprotective autophagy in models of Parkinson's disease.[4][5] | [4][5][6][7] |
| Candidine | Natural Product (Phytochemical) | Not Reported | High (in silico) | Proposed as a potential ULK1 activator based on virtual screening.[8] | [8] |
| Delavinone | Natural Product (Phytochemical) | Not Reported | High (in silico) | Identified as a potential ULK1 activator through virtual screening.[8] | [8] |
| Forskolin | Natural Product | Not a direct agonist | Not Applicable | Increases ULK1 expression levels but does not directly induce autophagy.[9] | [9] |
Experimental Validation Protocols
Accurate validation of a ULK1 agonist requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays. Below are detailed protocols for key experiments.
In Vitro ULK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the kinase activity of purified ULK1 in the presence of a test compound. The amount of ADP produced is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., a synthetic peptide or a protein like ATG13)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound or other potential agonists)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant ULK1 enzyme, and the ULK1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and reflects the ULK1 kinase activity. Calculate the EC50 value from the dose-response curve.[8]
Cell-Based Autophagy Assay: Western Blot for LC3-II and p62
This assay assesses the induction of autophagy in cells treated with the test compound by monitoring the levels of key autophagy markers, LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 for this compound)
-
Complete cell culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels indicate the induction of autophagy.[1]
Visualizing the Mechanism and Workflow
ULK1 Signaling Pathway and Agonist Intervention
The following diagram illustrates the central role of the ULK1 complex in the autophagy signaling cascade and the point of intervention for a ULK1 agonist like this compound. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1. During starvation or upon treatment with a ULK1 agonist, ULK1 is activated, leading to the phosphorylation of downstream targets and the initiation of autophagosome formation.
Caption: ULK1 signaling pathway and the activating role of this compound.
Experimental Workflow for Validating a ULK1 Agonist
The validation of a novel ULK1 agonist follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the validation of a ULK1 agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Autophagy Induction: LYN-1604 vs. Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent autophagy inducers, LYN-1604 and rapamycin (B549165). We delve into their distinct mechanisms of action, present available quantitative data for performance comparison, and provide detailed experimental protocols for assessing their effects on autophagy.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. The pharmacological modulation of autophagy is a significant area of research for therapeutic development. This guide focuses on two key modulators: rapamycin, the classical inhibitor of the mechanistic target of rapamycin (mTOR), and this compound, a novel and potent activator of UNC-51-like kinase 1 (ULK1).
Mechanisms of Action
This compound and rapamycin induce autophagy through distinct signaling pathways, converging on the activation of the ULK1 complex, which is a critical initiator of the autophagic process.
This compound: Direct Activation of the Autophagy Initiator ULK1
This compound is a small molecule agonist of ULK1. It directly binds to and activates ULK1, the serine/threonine kinase that initiates the formation of the autophagosome. This activation of ULK1 by this compound bypasses the upstream regulatory control of mTORC1. Studies have shown that this compound-induced cell death is associated with the ULK complex (ULK1-mATG13-FIP200-ATG101) and involves downstream effectors such as ATF3, RAD21, and caspase-3.[1][2][3]
Rapamycin: Indirect Activation of ULK1 via mTORC1 Inhibition
Rapamycin, a macrolide antibiotic, is a well-established and potent inhibitor of mTOR complex 1 (mTORC1).[4] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating the ULK1 complex. Rapamycin binds to the intracellular receptor FKBP12, and this complex then binds to and allosterically inhibits mTORC1. This inhibition relieves the suppressive phosphorylation of ULK1, allowing for the activation of the ULK1 complex and the subsequent initiation of autophagy.[4] Therefore, rapamycin induces autophagy by mimicking a cellular starvation state.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways for this compound and rapamycin in the induction of autophagy.
Caption: this compound directly activates the ULK1 complex to initiate autophagy.
Caption: Rapamycin inhibits mTORC1, leading to the de-repression and activation of the ULK1 complex.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and rapamycin. A direct comparison of potency is challenging due to the different primary targets and a lack of head-to-head studies. However, the provided data offers insights into their relative efficacy.
| Parameter | This compound | Rapamycin | References |
| Primary Target | ULK1 | mTORC1 | [5],[4] |
| EC₅₀ for Target | 18.94 nM (ULK1 activation) | Not directly applicable | [5] |
| Binding Affinity (Kd) | 291.4 nM (to ULK1) | Not applicable | [6] |
| Effective Concentration for Autophagy Induction | 0.5 - 2.0 µM (in MDA-MB-231 cells) | 20 nM - 10 µM (in various breast cancer cells, including MDA-MB-231) | [6],[7],[8] |
Note: The effective concentration for rapamycin can vary significantly depending on the cell line and experimental conditions. The provided range is based on observations from multiple studies.
Experimental Protocols
To facilitate the comparative analysis of this compound and rapamycin, a detailed protocol for a key experimental method, Western blotting for autophagy markers, is provided below.
General Experimental Workflow
The following diagram outlines a general workflow for comparing the effects of this compound and rapamycin on autophagy induction in a selected cell line.
Caption: A generalized workflow for the comparative analysis of autophagy inducers.
Detailed Protocol: Western Blotting for Autophagy Markers
This protocol is designed for the analysis of key autophagy-related proteins in a breast cancer cell line such as MDA-MB-231.
Materials:
-
Cell Line: MDA-MB-231 (or other suitable breast cancer cell line)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Compounds: this compound (stock solution in DMSO), Rapamycin (stock solution in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Gels, running buffer, and electrophoresis system
-
Transfer System: PVDF membranes, transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Rabbit anti-Beclin-1, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound and rapamycin in culture medium. Suggested concentration ranges for a dose-response experiment:
-
This compound: 0, 0.1, 0.5, 1, 2, 5 µM
-
Rapamycin: 0, 10, 50, 100, 200, 500 nM
-
-
Include a vehicle control (DMSO) corresponding to the highest concentration of the solvent used.
-
Treat the cells for a predetermined time, typically 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
For autophagy induction, assess the ratio of LC3-II to LC3-I and the degradation of p62.
-
For rapamycin-treated samples, confirm mTORC1 inhibition by assessing the phosphorylation of mTOR.
-
For this compound-treated samples, observe the increase in Beclin-1 as an indicator of autophagy induction.
-
Conclusion
This compound and rapamycin represent two distinct and valuable tools for the induction of autophagy. This compound offers a direct and mTOR-independent mechanism of action by activating the core autophagy initiator, ULK1. In contrast, rapamycin acts upstream by inhibiting the master regulator of cell growth and metabolism, mTORC1. The choice between these compounds will depend on the specific research question and the desired mechanism of autophagy induction. This guide provides the foundational information and experimental framework to enable researchers to effectively compare and utilize these potent autophagy inducers in their studies.
References
- 1. A small-molecule activator induces ULK1-modulating autophagy-associated cell death in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Combination of Rapamycin and Resveratrol Blocks Autophagy and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tale of Two Molecules: A Comparative Analysis of LYN-1604 and SBI-0206965 in ULK1-Mediated Pathways
In the intricate landscape of cellular signaling, the Unc-51 Like Kinase 1 (ULK1) holds a pivotal role in initiating autophagy, a fundamental process of cellular homeostasis and stress response. The modulation of ULK1 activity has emerged as a promising therapeutic strategy for various diseases, including cancer. This guide provides a detailed comparative analysis of two small molecules, LYN-1604 and SBI-0206965, which exhibit opposing effects on ULK1 activity. This compound is a novel ULK1 agonist, while SBI-0206965 is a well-established ULK1 inhibitor. This document will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize the complex signaling pathways involved.
At a Glance: this compound vs. SBI-0206965
| Feature | This compound | SBI-0206965 |
| Primary Target | Unc-51 Like Kinase 1 (ULK1) | Unc-51 Like Kinase 1 (ULK1) |
| Mechanism of Action | Agonist | Inhibitor |
| Reported Biological Effect | Induces autophagy and apoptosis | Inhibits autophagy, induces apoptosis |
| Therapeutic Potential | Triple-Negative Breast Cancer (TNBC) | Clear Cell Renal Cell Carcinoma (ccRCC), Glioblastoma, Lung Cancer |
Quantitative Activity Comparison
The following tables summarize the key quantitative data reported for this compound and SBI-0206965, providing a direct comparison of their potency and efficacy.
Table 1: In Vitro Efficacy and Binding Affinity
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | ULK1 Kinase Assay | EC50 | 18.94 nM | - | [1][2] |
| Cell Viability Assay | IC50 | 1.66 µM | MDA-MB-231 | [2][3] | |
| Binding Assay | KD | 291.4 nM | Wild-type ULK1 | [1][3] | |
| SBI-0206965 | ULK1 Kinase Assay | IC50 | 108 nM | - | [4][5][6] |
| ULK2 Kinase Assay | IC50 | 711 nM | - | [4][5][6] |
Mechanisms of Action and Signaling Pathways
This compound and SBI-0206965, despite both targeting ULK1, elicit contrary cellular responses due to their opposing mechanisms of action.
This compound: The ULK1 Agonist
This compound acts as a direct activator of ULK1.[3] This activation is crucial for the initiation of the autophagy cascade. The binding of this compound to ULK1 is dependent on key amino acid residues, namely LYS50, LEU53, and TYR89.[3][7] Upon activation, ULK1 phosphorylates downstream components of the autophagy machinery, leading to the formation of the autophagosome.[1][7] In the context of triple-negative breast cancer (TNBC), this hyperactivation of autophagy, coupled with the induction of apoptosis through the upregulation of ATF3, RAD21, and caspase-3, results in cancer cell death.[1][3][7]
SBI-0206965: The ULK1 Inhibitor
Conversely, SBI-0206965 is a potent inhibitor of ULK1 kinase activity.[4][5][6] By blocking the catalytic function of ULK1, it effectively halts the initiation of autophagy.[4] This inhibition leads to an accumulation of autophagy substrates like p62 and the unprocessed form of LC3B (LC3B-I).[4] In clear cell renal cell carcinoma (ccRCC), the inhibition of autophagy by SBI-0206965, combined with its impact on the pentose (B10789219) phosphate (B84403) pathway (PPP) and subsequent increase in reactive oxygen species (ROS), triggers apoptotic cell death.[4] It is important to note that SBI-0206965 also exhibits inhibitory activity against the related kinase ULK2 and other kinases, including AMPK, which may contribute to its overall cellular effects.[4][5][8][9]
Signaling Pathway Diagrams
Caption: this compound activates ULK1, inducing both autophagy and apoptosis, leading to TNBC cell death.
Caption: SBI-0206965 inhibits ULK1 and the PPP, leading to apoptosis and ccRCC cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and SBI-0206965.
1. ULK1 Kinase Assay
This assay is fundamental to determining the direct effect of the compounds on ULK1's enzymatic activity.
-
Objective: To measure the in vitro kinase activity of ULK1 in the presence of varying concentrations of the test compound.
-
General Protocol for SBI-0206965 (Inhibitor):
-
HEK293T cells are transfected with a vector expressing Flag-tagged ULK1.[6]
-
Twenty hours post-transfection, the cells are treated as indicated.[6]
-
ULK1 is immunoprecipitated from cell lysates using an anti-Flag antibody.[6]
-
The immunoprecipitate is washed and resuspended in a kinase buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2).[6]
-
The kinase reaction is initiated by adding a substrate (e.g., GST-Atg101) and ATP (a mixture of cold ATP and γ-32P-ATP) to a final concentration of 100 µM.[6]
-
The reaction is incubated and then stopped, and the products are resolved by SDS-PAGE.[6]
-
The gel is dried, and the incorporation of the radioactive phosphate into the substrate is visualized and quantified using a PhosphoImager.[6]
-
IC50 values are calculated from the dose-response curves.
-
-
General Protocol for this compound (Agonist):
2. Cell Viability Assay (MTT Assay for this compound)
This assay assesses the effect of the compounds on cell proliferation and viability.
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
MDA-MB-231 cells are seeded in 96-well plates at a density of 5 × 10^4 cells per mL.[3]
-
After 24 hours of incubation to allow for cell attachment, the cells are treated with different concentrations of this compound for a specified period.[3]
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[3]
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
3. Western Blotting for Autophagy and Apoptosis Markers
This technique is used to detect and quantify specific proteins to confirm the modulation of autophagy and apoptosis pathways.
-
Objective: To measure the levels of key proteins involved in autophagy (e.g., LC3B, p62, Beclin-1) and apoptosis (e.g., cleaved Caspase-3, PARP).
-
Protocol:
-
Cells are treated with the compound of interest for the desired time and at various concentrations.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-LC3B, anti-p62, anti-cleaved Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative protein levels.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the evaluation of ULK1 modulators from in vitro to in vivo studies.
Conclusion
This compound and SBI-0206965 represent two sides of the same coin in the pharmacological modulation of ULK1. This compound, a potent ULK1 agonist, demonstrates the therapeutic potential of hyperactivating autophagy and apoptosis in TNBC. In contrast, SBI-0206965, a selective ULK1 inhibitor, highlights the benefit of blocking autophagy to induce apoptosis in other cancer types like ccRCC. The choice between activating or inhibiting ULK1 is context-dependent, relying on the specific cancer biology and its reliance on the autophagy pathway for survival. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these two compounds, facilitating informed decisions in the ongoing quest to develop novel and effective cancer therapies targeting the ULK1 signaling nexus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. portlandpress.com [portlandpress.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
LYN-1604: A Preclinical Comparative Analysis in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of LYN-1604, a novel ULK1 agonist, against standard and targeted therapies for Triple-Negative Breast Cancer (TNBC). The data presented is based on publicly available preclinical studies and is intended to provide a resource for researchers and drug development professionals.
Introduction to this compound and the TNBC Treatment Landscape
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary systemic treatment option.[2][3] Standard chemotherapy regimens for TNBC often include anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[3][4] In recent years, targeted therapies such as PARP inhibitors (e.g., olaparib) for patients with BRCA mutations, and antibody-drug conjugates (e.g., sacituzumab govitecan) have emerged as new options for specific patient populations.[2][5]
This compound is a novel small molecule that acts as an agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[6][7] In the context of TNBC, where ULK1 is often downregulated, this compound induces ULK1-modulated cell death associated with autophagy and apoptosis.[7][8] This mechanism of action presents a potential new therapeutic strategy for this hard-to-treat cancer.
Comparative Efficacy Data (Preclinical)
The following tables summarize the preclinical efficacy of this compound in comparison to standard chemotherapy and targeted agents in TNBC models. It is important to note that these are preclinical data and may not be directly comparable due to variations in experimental conditions.
In Vitro Cell Viability
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | MDA-MB-231 | 1.66 µM | [6] |
| Paclitaxel (B517696) | MDA-MB-231 | ~2 nM - 0.3 µM | [5][8][9] |
| Doxorubicin | MDA-MB-231 | Not explicitly found in the provided search results. | |
| Olaparib | MDA-MB-231 | Moderately sensitive (specific IC50 not provided) | [7] |
Note: The IC50 values for paclitaxel in MDA-MB-231 cells show a wide range across different studies, which can be attributed to variations in experimental protocols and conditions.
In Vivo Tumor Growth Inhibition
| Compound | Model | Dosing | Key Findings | Citation(s) |
| This compound | MDA-MB-231 Xenograft | 25 mg/kg | Significantly inhibited tumor growth. | [6] |
| Doxorubicin | 4T1 (TNBC) syngeneic model | 8 mg/kg | Slowed tumor growth. | [10] |
| Olaparib | MDA-MB-231 Xenograft | 50 mg/kg daily | Decreased tumor growth. | [7][11] |
| Sacituzumab Govitecan | Not explicitly found in the provided search results for preclinical xenograft models. Clinical data shows significant improvement in progression-free and overall survival in metastatic TNBC. | [12][13][14] |
Experimental Protocols
Cell Viability (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[15]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration.
In Vivo Xenograft Model
To evaluate the in vivo efficacy of this compound, a human TNBC xenograft model in immunodeficient mice is utilized.
Methodology:
-
Cell Implantation: Human TNBC cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).[17][18]
-
Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered at a specified dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised and weighed. The efficacy of the treatment is assessed by comparing the tumor volume and weight between the treated and control groups.
Immunohistochemistry (IHC)
IHC is used to detect the expression of specific proteins in tumor tissues from the xenograft models to understand the mechanism of action of the drug.
Methodology:
-
Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin (B1166041) (FFPE).[19] Thin sections (e.g., 4-5 µm) are cut and mounted on slides.[19]
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: To unmask the antigenic epitopes, slides are subjected to heat-induced epitope retrieval (HIER) in a citrate (B86180) or EDTA buffer.[20]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal serum or bovine serum albumin).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the protein of interest (e.g., ULK1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added. The signal is then detected using a chromogenic substrate (e.g., DAB) or a fluorescent dye.[4]
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The slides are examined under a microscope to assess the expression and localization of the target protein.
Visualizations
Caption: Proposed signaling pathway of this compound in TNBC cells.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 10. GTN Enhances Antitumor Effects of Doxorubicin in TNBC by Targeting the Immunosuppressive Activity of PMN-MDSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 19. biocompare.com [biocompare.com]
- 20. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to LYN-1604: A Novel ULK1 Agonist for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LYN-1604, a novel small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1), with other experimental and standard therapeutic agents for triple-negative breast cancer (TNBC). The data presented is intended to facilitate an objective evaluation of this compound's potential in TNBC research and development.
Abstract
This compound is a potent and specific agonist of ULK1, a key initiator of autophagy. In preclinical studies, this compound has demonstrated significant anti-proliferative activity in TNBC cell lines and in vivo models. This guide compares the performance of this compound with another ULK1 activator, BL-918, other autophagy-inducing agents, and a standard-of-care chemotherapy agent for TNBC, paclitaxel. The comparative data highlights the unique mechanism and potential therapeutic advantages of this compound.
Comparative Performance Data
The following tables summarize the key in vitro performance metrics of this compound and its comparators. All data is presented for the human triple-negative breast cancer cell line MDA-MB-231 to ensure a consistent basis for comparison.
Table 1: Comparison of ULK1 Activators
| Compound | Target | EC50 (ULK1 Activation) | IC50 (MDA-MB-231 cells) | Primary Therapeutic Area |
| This compound | ULK1 Agonist | 18.94 nM | 1.66 µM | Triple-Negative Breast Cancer |
| BL-918 | ULK1 Agonist | 24.14 nM[1] | Not Reported in TNBC cells | Parkinson's Disease[1] |
Table 2: Comparison with Other Autophagy Inducers and Standard Chemotherapy
| Compound | Primary Mechanism | IC50 (MDA-MB-231 cells) | Notes |
| This compound | ULK1 Agonist (Induces Autophagy & Apoptosis) | 1.66 µM | Directly activates the initial step of autophagy. |
| Carnosol | Induces ROS-mediated Autophagy and Apoptosis[2] | ~83 µM (24h), ~25 µM (48h)[2] | A natural compound with a different mechanism of autophagy induction. |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition, Induces Autophagy | ~1 µM - 3.16 µM | A standard chemotherapy agent with a complex mechanism of action that includes autophagy induction. |
| Paclitaxel | Microtubule Stabilization (Induces Mitotic Arrest) | ~2 nM - 0.3 µM | A standard-of-care chemotherapy for TNBC. Does not directly induce autophagy as its primary mechanism.[3][4][5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound directly binds to and activates ULK1, the serine/threonine kinase that initiates the autophagy cascade. This activation leads to the formation of the ULK1 complex, which then triggers downstream events culminating in the formation of the autophagosome. In TNBC cells, this induction of autophagy is coupled with the activation of apoptotic pathways, leading to programmed cell death.
Caption: this compound activates ULK1, leading to autophagy and apoptosis.
Experimental Workflow for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following workflow outlines the typical process for determining the IC50 of a compound against a cancer cell line.
Caption: Workflow for determining the IC50 of a compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Autophagy Markers
This protocol is used to detect changes in the levels of key proteins involved in the autophagy pathway.
-
Cell Lysis: MDA-MB-231 cells are treated with the test compound for the desired time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against autophagy markers such as LC3B, p62/SQSTM1, and Beclin-1. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of autophagy markers is normalized to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Conclusion
This compound emerges as a promising therapeutic candidate for triple-negative breast cancer due to its potent and specific activation of ULK1, leading to cancer cell death through a dual mechanism of autophagy and apoptosis. Its in vitro potency in MDA-MB-231 cells, as indicated by its IC50 value, is comparable to or greater than other autophagy-inducing agents and falls within a relevant therapeutic window when compared to standard chemotherapy. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and further explore the therapeutic potential of this compound in TNBC and other malignancies. The distinct, targeted mechanism of this compound warrants further investigation, both as a monotherapy and in combination with existing cancer therapies.
References
Confirming LYN-1604 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of experimental methods to confirm the target engagement of LYN-1604, a known activator of Unc-51 like autophagy activating kinase 1 (ULK1), within a cellular context.[1][2][3][4] Establishing that a compound directly interacts with its intended target in living cells is a critical step in drug discovery, validating its mechanism of action and ensuring that observed phenotypic effects are on-target. This document details various approaches, from direct biophysical measurements to assessments of downstream signaling, and includes detailed experimental protocols and comparative data to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and its Target, ULK1
This compound is a small molecule agonist of ULK1, a serine/threonine kinase that plays a pivotal role in initiating the autophagy pathway.[2][3] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation is a promising therapeutic strategy for various diseases, including triple-negative breast cancer (TNBC).[2][3] this compound has been shown to bind directly to ULK1 with a dissociation constant (Kd) in the nanomolar range (291.4 nM) and activate its kinase activity with an EC50 of 18.94 nM.[1][4][5] This activation triggers a signaling cascade leading to autophagy and, in some contexts, apoptosis.[2][3]
Confirmation of this compound's engagement with ULK1 in cells is paramount. This guide compares several established methods to achieve this, categorized into direct and indirect approaches.
Direct Target Engagement Methods
Direct methods provide evidence of the physical interaction between this compound and ULK1 inside the cell.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[4][6] When cells are heated, proteins denature and aggregate. The presence of a binding ligand like this compound can increase the melting temperature (Tm) of its target protein, ULK1. This change in thermal stability is then quantified, typically by Western blotting for the soluble fraction of the target protein at different temperatures.[7][8]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling to room temperature.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen followed by thawing at 25°C).[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the levels of soluble ULK1 by SDS-PAGE and Western blotting using a specific anti-ULK1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble ULK1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding in live cells.[1][3] The target protein (ULK1) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to ULK1 is added (the energy acceptor). When the tracer is bound to the NanoLuc®-ULK1 fusion, BRET occurs upon addition of the luciferase substrate. A test compound like this compound will compete with the tracer for binding to ULK1, leading to a decrease in the BRET signal in a dose-dependent manner.[10][11]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing the NanoLuc®-ULK1 fusion protein.
-
Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add this compound at various concentrations to the cells, followed by the addition of the specific NanoBRET™ tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[3] Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting filtered luminescence.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for ULK1 in the cellular environment.
Diagram: NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Indirect Target Engagement & Downstream Functional Assays
Indirect methods confirm target engagement by measuring the functional consequences of this compound binding to ULK1.
Phosphorylation of ULK1 Substrates
Principle: As this compound is a ULK1 agonist, it should increase the kinase activity of ULK1, leading to increased phosphorylation of its downstream substrates. A key direct substrate of ULK1 is Autophagy-related protein 13 (mATG13).[5] Measuring the phosphorylation of mATG13 at serine 318 can serve as a direct readout of ULK1 activation by this compound in cells.[5]
Experimental Protocol: Western Blot for Phospho-mATG13
-
Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 24 hours).[4]
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated mATG13 (Ser318). Subsequently, strip the membrane and re-probe with an antibody for total mATG13 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-mATG13 and total mATG13. An increase in the ratio of phospho-mATG13 to total mATG13 with increasing concentrations of this compound indicates ULK1 activation.
Analysis of Autophagy Markers
Principle: ULK1 activation initiates autophagy. This process involves the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[4] Other markers include the upregulation of Beclin-1 and the degradation of p62/SQSTM1, a protein that is incorporated into autophagosomes and degraded.[3][4]
Experimental Protocol: Western Blot for Autophagy Markers
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).[4]
-
Cell Lysis and Western Blotting: Follow the same procedure as described for phospho-mATG13 analysis.
-
Immunodetection: Probe membranes with antibodies against LC3, Beclin-1, and p62.
-
Data Analysis: Quantify the ratio of LC3-II to LC3-I, the levels of Beclin-1, and the levels of p62. An increase in the LC3-II/LC3-I ratio and Beclin-1 levels, coupled with a decrease in p62 levels, is indicative of autophagy induction via ULK1 activation.
Diagram: this compound Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated ULK1 activation.
Comparison of Target Engagement Methods
The choice of assay depends on the specific research question, available resources, and the desired level of evidence for target engagement.
| Method | Principle | Type | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein.[4][6] | Direct | Label-free; performed in intact cells or tissues; reflects physiological conditions.[4] | Lower throughput; requires a specific and sensitive antibody for the target protein; may not work for all proteins. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[1][3] | Direct | Live-cell assay; quantitative measurement of affinity and residence time; high throughput.[1][3] | Requires genetic modification of the target protein (fusion with NanoLuc®); development of a specific fluorescent tracer is necessary.[3] |
| Phospho-Substrate Western Blot | Detection of increased phosphorylation of a direct downstream substrate (e.g., mATG13).[5] | Indirect (Proximal) | Measures a direct functional consequence of target activation; uses standard lab techniques. | Relies on the availability of high-quality phospho-specific antibodies; phosphorylation can be transient. |
| Autophagy Marker Analysis | Measurement of changes in downstream markers of autophagy (LC3-II, p62, Beclin-1).[3][4] | Indirect (Distal) | Confirms the expected biological outcome of ULK1 activation; provides functional validation. | Multiple pathways can influence autophagy, potentially leading to off-target effects confounding the results; less direct measure of target engagement. |
Conclusion
Confirming the cellular target engagement of this compound is essential for validating its mechanism of action and interpreting its biological effects. This guide has compared several robust methods, each with its own advantages and limitations. For direct evidence of binding in a native cellular environment, CETSA is a powerful label-free option. For high-throughput, quantitative affinity measurements in live cells, the NanoBRET™ assay is an excellent choice, albeit requiring more specialized reagents and protein engineering. Indirect methods, such as monitoring the phosphorylation of ULK1's direct substrate mATG13 and analyzing downstream autophagy markers, provide crucial functional validation of target engagement. A multi-faceted approach, combining a direct binding assay with a functional downstream readout, will provide the most compelling and comprehensive evidence for the on-target activity of this compound in cells.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. NanoBRET™ Target Engagement Intracellular Assay - NanoBRET Target Engagement Assays - ICE Bioscience [en.ice-biosci.com]
LYN-1604: A Comparative Analysis of a Potent ULK1 Activator
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the small molecule LYN-1604's activity, focusing on its specificity as a ULK1 agonist. This document synthesizes available experimental data, outlines methodologies, and visualizes the relevant biological pathways to support informed research decisions.
This compound has been identified as a potent, small-molecule agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] Its primary mechanism of action is the direct activation of ULK1, which in turn modulates autophagy and induces cell death, showing potential therapeutic effects in triple-negative breast cancer (TNBC) models.[1][2][4] This guide focuses on the specificity of this compound for ULK1 over its closest homolog, ULK2.
Quantitative Analysis: this compound Specificity
The following table summarizes the key quantitative metrics for this compound's interaction with ULK1. Despite extensive research into its effects on ULK1, there is currently no publicly available data on the activity or binding affinity of this compound towards ULK2. Therefore, a direct comparison of its specificity for ULK1 versus ULK2 cannot be conclusively made at this time.
| Target | Parameter | Value | Reference |
| ULK1 | EC50 (50% effective concentration for activation) | 18.94 nM | [1][5][6] |
| K_D (binding affinity) | 291.4 nM | [4][5][6] | |
| ULK2 | EC50 (50% effective concentration for activation) | Not Available | |
| K_D_ (binding affinity) | Not Available |
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the ULK1/2 signaling pathway and the general workflow for determining kinase activity and binding affinity.
Caption: Simplified ULK1/2 signaling pathway in autophagy.
Caption: Workflow for determining kinase activation and binding affinity.
Experimental Methodologies
The characterization of this compound's interaction with ULK1 was primarily achieved through two key experimental techniques: the ADP-Glo™ Kinase Assay and Surface Plasmon Resonance (SPR).
ADP-Glo™ Kinase Assay (for EC50 Determination)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8]
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[7][8]
-
Protocol Outline:
-
Kinase Reaction: Recombinant ULK1 enzyme is incubated with its substrate and varying concentrations of this compound in a kinase reaction buffer.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unused ATP.
-
ADP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and reagents for the luciferase reaction.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Analysis: The luminescence signal is normalized, and the EC50 value is calculated from the dose-response curve, representing the concentration of this compound required to achieve 50% of the maximum enzyme activation.[1][9]
-
Surface Plasmon Resonance (SPR) (for K_D_ Determination)
SPR is a label-free technique used to measure biomolecular interactions in real-time.[10][11]
-
Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the surface, which is detected as a response signal. The kinetics of this interaction (association and dissociation rates) are used to determine the binding affinity (K_D_).[10]
-
Protocol Outline:
-
Immobilization: Purified, wild-type ULK1 protein is immobilized onto the surface of a sensor chip.
-
Interaction Analysis: Solutions containing various concentrations of this compound are injected over the chip surface, and the binding response is recorded in real-time to generate a sensorgram.
-
Regeneration: A regeneration solution is injected to remove the bound this compound, preparing the surface for the next injection.
-
Data Analysis: The association and dissociation rates are calculated from the sensorgram data to determine the equilibrium dissociation constant (K_D_), which is a measure of binding affinity.[1]
-
Conclusion
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Coupling surface plasmon resonance to mass spectrometry to discover novel protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LYN-1604 and Other Autophagy Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LYN-1604, a novel ULK1 agonist, with other established autophagy inducers. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders. Consequently, the identification and characterization of small molecules that can modulate autophagy are of significant therapeutic interest. This guide focuses on this compound, a potent and specific activator of Unc-51 like autophagy activating kinase 1 (ULK1), and compares its performance with other well-known autophagy inducers, including mTOR-dependent and mTOR-independent agents.
Mechanism of Action: A Diverse Landscape of Autophagy Induction
Autophagy can be induced through various signaling pathways, broadly categorized as mTOR-dependent and mTOR-independent.
This compound: A Direct Activator of ULK1
This compound is a novel small molecule that directly activates ULK1, the initiator kinase of the autophagy pathway.[1][2][3][4][5][6] Unlike many other inducers that target upstream signaling components, this compound binds directly to ULK1, promoting its kinase activity and the subsequent initiation of the autophagic cascade.[1][3] This direct mechanism of action suggests a more targeted and potentially more potent induction of autophagy. This compound has been shown to induce autophagy and subsequent cell death in triple-negative breast cancer (TNBC) cells, highlighting its therapeutic potential.[1][2][3][4][5]
mTOR-Dependent Autophagy Inducers: Rapamycin (B549165) and Everolimus (B549166)
Rapamycin and its analog, everolimus, are well-established inhibitors of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a central regulator of cell growth and proliferation and a potent inhibitor of autophagy.[7][8] By inhibiting mTORC1, rapamycin and everolimus relieve the suppression of the ULK1 complex, leading to the induction of autophagy.[7][8][9]
mTOR-Independent Autophagy Inducers: A Multifaceted Approach
Several autophagy inducers function independently of the mTOR signaling pathway, offering alternative therapeutic strategies.
-
Spermidine: This naturally occurring polyamine is thought to induce autophagy by inhibiting acetyltransferases, leading to the deacetylation of proteins involved in the autophagy machinery.[10]
-
Trehalose (B1683222): A natural disaccharide, trehalose is believed to induce autophagy through an mTOR-independent mechanism that may involve the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy genes.[11]
-
SMER28: Identified through a high-throughput screen, SMER28 is a small molecule that enhances autophagy independently of mTOR. Recent studies suggest that its mechanism may involve the inhibition of the p110δ subunit of phosphoinositide 3-kinase (PI3K).
Comparative Performance: A Look at the Data
While direct head-to-head comparative studies of this compound with all other autophagy inducers are not yet available in the public domain, we can compare their known quantitative parameters from individual studies.
| Compound | Target/Mechanism | EC50/IC50 | Cell Line/System | Reference |
| This compound | ULK1 Agonist | EC50: 18.94 nM (for ULK1 activation) | In vitro kinase assay | [4][10] |
| IC50: 1.66 µM (cell viability) | MDA-MB-231 | [3] | ||
| Rapamycin | mTORC1 Inhibitor | Varies by cell line and assay | Various | [12] |
| Everolimus | mTORC1 Inhibitor | Varies by cell line and assay | Various | |
| Spermidine | Acetylase Inhibitor | Not typically measured by EC50/IC50 | Various | |
| Trehalose | mTOR-independent | Not typically measured by EC50/IC50 | Various | [11] |
| SMER28 | mTOR-independent (PI3K inhibition) | Varies by assay | Various |
Signaling Pathways
The signaling pathways for these autophagy inducers are distinct, reflecting their different mechanisms of action.
Caption: this compound directly activates the ULK1 kinase, initiating autophagy.
Caption: Rapamycin and Everolimus inhibit mTORC1, relieving its suppression of ULK1.
Caption: Spermidine inhibits acetylases, leading to deacetylation and activation of autophagy proteins.
Caption: Trehalose induces autophagy, potentially through the activation of TFEB.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these autophagy inducers are provided below.
In Vitro ULK1 Kinase Assay (ADP-Glo™ Assay)
This assay is used to determine the direct effect of a compound on the kinase activity of ULK1.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., a peptide with a ULK1 phosphorylation motif)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound)
-
Kinase buffer
-
ATP
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the ULK1 enzyme, ULK1 substrate, and the test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the ULK1 kinase activity.
LC3 Turnover Assay (Autophagic Flux)
This assay measures the degradation of LC3-II, providing a more accurate assessment of autophagic activity than static LC3-II levels.
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
Test compound
-
Bafilomycin A1 (lysosomal inhibitor)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (anti-LC3, anti-p62, anti-actin)
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound in the presence or absence of Bafilomycin A1 (100 nM) for the desired time (e.g., 4 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3, p62, and a loading control (e.g., actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities. An increase in the LC3-II/actin ratio in the presence of Bafilomycin A1 compared to treatment with the compound alone indicates an increase in autophagic flux. A decrease in p62 levels also indicates enhanced autophagic flux.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of the autophagy inducers on cell viability and proliferation.
Materials:
-
Cultured cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
Conclusion
This compound represents a novel and promising autophagy inducer with a distinct mechanism of action as a direct ULK1 agonist. This provides a valuable tool for researchers studying the intricacies of autophagy and offers a potential new therapeutic avenue for diseases where autophagy induction is beneficial. While direct comparative data with other inducers is still emerging, its high potency in activating ULK1 suggests it is a powerful modulator of this fundamental cellular process. The experimental protocols provided in this guide offer a framework for the further characterization and comparison of this compound and other autophagy inducers, which will be crucial for advancing our understanding and therapeutic application of autophagy modulation.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy and beyond: Unraveling the complexity of UNC-51-like kinase 1 (ULK1) from biological functions to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Apoptotic Effects of LYN-1604: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of LYN-1604 with established alternatives, supported by experimental data. It is designed to assist researchers in evaluating this compound as a potential therapeutic agent.
Executive Summary
This compound is a novel small molecule that has demonstrated pro-apoptotic effects in triple-negative breast cancer (TNBC) cells. It functions as an agonist of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy that can also modulate apoptosis.[1][2][3][4] This guide compares the apoptotic-inducing capabilities of this compound with standard chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), which are commonly used in the treatment of TNBC. The comparison is based on available data from studies on the MDA-MB-231 human breast cancer cell line.
Comparative Performance Data
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in inducing apoptosis and reducing cell viability in MDA-MB-231 cells.
Table 1: Potency and Binding Affinity
| Compound | Target | Metric | Value | Cell Line |
| This compound | ULK1 | EC50 (enzymatic activity) | 18.94 nM | - |
| ULK1 | Kd (binding affinity) | 291.4 nM | - | |
| MDA-MB-231 cells | IC50 (cell viability) | 1.66 µM | MDA-MB-231 | |
| Doxorubicin | Topoisomerase II, DNA | IC50 (cell viability) | 6.602 µM | MDA-MB-231 |
| Paclitaxel | β-tubulin | IC50 (cell viability) | Varies (nM to µM range) | MDA-MB-231 |
Table 2: Apoptosis Induction
| Compound | Concentration | Exposure Time | Percent Apoptotic Cells (Annexin V+) | Cell Line |
| This compound | 2.0 µM | 24 hours | Data not explicitly quantified as % | MDA-MB-231 |
| Doxorubicin | 200 nM | Not Specified | ~15% | MDA-MB-231[5] |
| 5 µM | 24 hours | ~25-30% | MDA-MB-231[6] | |
| Paclitaxel | 20 nM | 24 hours | Not explicitly quantified as % | MDA-MB-231[7] |
| 40 mg/kg (in vivo) | 72 hours | ~56% | MDA-MB-231 xenografts[8] |
Note: Direct comparison of apoptosis percentages is challenging due to variations in experimental conditions across different studies.
Signaling Pathways
The induction of apoptosis by this compound and its alternatives is mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound directly activates ULK1, initiating a signaling cascade that involves the activating transcription factor 3 (ATF3), RAD21, and ultimately the executioner caspase-3, leading to apoptosis.[2][3][4]
Caption: this compound induced apoptotic pathway.
Doxorubicin Signaling Pathway
Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage. This triggers a DNA damage response that can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspases.[9]
Caption: Doxorubicin induced apoptotic pathway.
Paclitaxel Signaling Pathway
Paclitaxel stabilizes microtubules, leading to mitotic arrest. This prolonged arrest activates the spindle assembly checkpoint and various signaling kinases, such as JNK, which in turn trigger the mitochondrial apoptotic pathway.[10][11]
Caption: Paclitaxel induced apoptotic pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol outlines the steps for quantifying apoptosis in MDA-MB-231 cells following treatment with apoptosis-inducing agents.
Caption: Annexin V/PI staining workflow.
Detailed Steps:
-
Cell Culture: Plate MDA-MB-231 cells in 6-well plates and culture to 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound, doxorubicin, or paclitaxel for the specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Gently wash the cells with PBS and detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[7]
Western Blotting for Cleaved Caspase-3
This protocol describes the detection of cleaved caspase-3, a key marker of apoptosis, in treated MDA-MB-231 cells.
Caption: Western blotting workflow.
Detailed Steps:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane on a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.
Conclusion
This compound represents a promising novel compound for inducing apoptosis in TNBC cells through the activation of the ULK1 signaling pathway. While direct quantitative comparisons with standard chemotherapeutics like doxorubicin and paclitaxel are limited, the available data suggests that this compound is a potent inducer of cell death. Its unique mechanism of action may offer an alternative or complementary therapeutic strategy for TNBC. Further studies involving head-to-head comparisons under standardized conditions are warranted to fully elucidate the comparative efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Resistin confers resistance to doxorubicin-induced apoptosis in human breast cancer cells through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FOXO1-mediated autophagy promotes paclitaxel-induced apoptosis of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
LYN-1604: A Prospective Analysis of Synergistic Combinations in Anti-Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, publicly available preclinical and clinical data on the synergistic effects of LYN-1604 in combination with other anti-cancer drugs are not available. This guide provides a prospective analysis of potential synergistic combinations based on the known mechanism of action of this compound as a ULK1 agonist and the broader understanding of autophagy modulation in cancer therapy. The proposed combinations are hypothetical and require experimental validation.
Introduction
This compound is a potent and selective small-molecule agonist of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. By activating ULK1, this compound induces autophagic cell death and apoptosis in cancer cells, with demonstrated preclinical efficacy in triple-negative breast cancer (TNBC) models. While the role of autophagy in cancer is complex and context-dependent, inducing autophagy can, in some cases, sensitize cancer cells to conventional and targeted therapies.[1][2] This guide explores potential synergistic partners for this compound, provides a rationale for these combinations, and details the experimental protocols required to validate these hypotheses.
Potential Synergistic Combinations with this compound
The following table outlines potential anti-cancer drug classes that may exhibit synergy with this compound, the underlying rationale, and the proposed mechanism of synergy.
| Drug Class | Examples | Rationale for Synergy | Proposed Mechanism of Synergy |
| DNA Damaging Agents | Cisplatin, Doxorubicin, Etoposide | Induction of DNA damage can trigger cellular stress responses, including apoptosis. This compound-induced autophagy may enhance the degradation of cellular components damaged by chemotherapy, pushing the cell towards apoptosis. | Enhanced cellular stress and degradation of damaged organelles, leading to an amplified apoptotic signal. |
| Bcl-2 Family Inhibitors | Venetoclax, Navitoclax | Bcl-2 family proteins are key regulators of apoptosis. Some cancer cells upregulate Bcl-2 to evade apoptosis. This compound induces apoptosis alongside autophagy. Combining it with a Bcl-2 inhibitor could lower the threshold for apoptosis induction. | Simultaneous induction of autophagy-associated cell death and direct inhibition of anti-apoptotic proteins, leading to a potent pro-apoptotic stimulus. |
| mTOR Inhibitors | Everolimus, Sirolimus | The mTOR pathway is a negative regulator of ULK1 and autophagy. While this compound directly activates ULK1, mTOR inhibitors would relieve the upstream inhibition of the ULK1 complex, potentially leading to a more robust and sustained autophagic response. | Dual stimulation of the autophagy pathway at different nodes, leading to a supra-additive induction of autophagy and subsequent cell death. |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | Cancer cells, particularly myeloma, are highly dependent on the proteasome for degrading misfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, causing cellular stress. Inducing autophagy with this compound could provide an alternative degradation pathway that, when overwhelmed, could lead to synergistic cytotoxicity. | Overloading cellular protein degradation pathways, leading to catastrophic endoplasmic reticulum (ER) stress and apoptosis. |
| Immune Checkpoint Inhibitors | Pembrolizumab, Nivolumab | Autophagy has been implicated in the processing and presentation of antigens. By inducing autophagy, this compound may enhance the presentation of tumor-associated antigens on the cell surface, making cancer cells more visible to the immune system and potentially synergizing with immune checkpoint blockade. | Enhanced immunogenicity of tumor cells through increased antigen presentation, leading to a more robust anti-tumor immune response. |
Experimental Protocols for Synergy Assessment
A critical step in evaluating potential drug combinations is the quantitative assessment of synergy. The following are standard in vitro and in vivo experimental protocols.
1. Cell Viability Assays (Checkerboard Method)
-
Objective: To determine the effect of this compound and a partner drug, alone and in combination, on the viability of cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare a dose-response matrix (checkerboard) of this compound and the partner drug. This typically involves serial dilutions of this compound along the rows and the partner drug along the columns.
-
Treat the cells with the drug combinations for a predetermined period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Include controls for each drug alone and a vehicle control.
-
2. Data Analysis: Combination Index (CI)
-
Objective: To quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
Methodology:
-
The dose-response data from the checkerboard assay is used to calculate the Combination Index (CI) based on the Chou-Talalay method.[3][4][5]
-
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
3. Isobologram Analysis
-
Objective: To graphically represent the synergistic, additive, or antagonistic effects of a drug combination.
-
Methodology:
-
An isobologram is a graph where the doses of two drugs are plotted on the x and y axes.[6][7][8][9]
-
The doses of each drug required to produce a specific level of effect (e.g., IC50) when used alone are plotted on their respective axes. A straight line connecting these two points represents the line of additivity.
-
The doses of the two drugs in combination that produce the same effect are plotted on the graph.
-
Interpretation:
-
Points falling below the line of additivity indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
-
1. Xenograft or Syngeneic Tumor Models
-
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a partner drug in a living organism.
-
Methodology:
-
Establish tumors in immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice by subcutaneous or orthotopic injection of cancer cells.
-
Once tumors reach a palpable size, randomize the animals into treatment groups:
-
Vehicle control
-
This compound alone
-
Partner drug alone
-
This compound + Partner drug
-
-
Administer the drugs at predetermined doses and schedules.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, excise the tumors and weigh them.
-
Analyze the data to determine if the combination treatment resulted in a significantly greater reduction in tumor growth compared to the single-agent treatments.
-
Visualizing Mechanisms and Workflows
Caption: Proposed synergy of this compound and DNA damaging agents.
Caption: Workflow for in vitro drug synergy testing.
Conclusion
While direct experimental evidence is pending, the mechanism of action of this compound as a ULK1 agonist presents several rational opportunities for synergistic combinations with existing anti-cancer therapies. The induction of autophagy can be a double-edged sword in cancer treatment; therefore, rigorous preclinical evaluation using the standardized protocols outlined in this guide is essential to identify the contexts in which this compound can be most effectively combined to improve therapeutic outcomes. The provided frameworks for experimental design and data analysis offer a clear path for researchers to investigate and validate these promising, yet hypothetical, therapeutic strategies.
References
- 1. Autophagy induction sensitizes cancer cells to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy induction sensitizes cancer cells to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 9. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
LYN-1604 vs. Genetic Activation of ULK1: A Comparative Guide for Researchers
In the study of autophagy, the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1) stands as a critical initiator, integrating signals from nutrient-sensing pathways to regulate cellular homeostasis. Activation of ULK1 is a key strategy for inducing autophagy, and researchers have primarily employed two distinct approaches: pharmacological activation with small molecules like LYN-1604 and genetic methods to increase ULK1 expression or activity. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate approach for their studies.
Mechanism of Action and Cellular Effects
This compound is a potent small-molecule agonist of ULK1.[1][2][3] It directly binds to the kinase domain of ULK1, inducing a conformational change that enhances its enzymatic activity.[1][3] This activation of ULK1 initiates the autophagy cascade, leading to the formation of the ULK1 complex (ULK1-mATG13-FIP200-ATG101), which in turn phosphorylates downstream targets to promote autophagosome formation.[3][4] Studies have shown that this compound treatment leads to increased levels of Beclin-1, enhanced conversion of LC3-I to LC3-II, and degradation of p62, all hallmarks of autophagy induction.[2][5] Beyond autophagy, this compound has also been observed to induce apoptosis, evidenced by the cleavage of caspase-3.[2][5]
Genetic activation of ULK1 encompasses several techniques aimed at increasing the cellular levels or intrinsic activity of the ULK1 protein. The most common methods include:
-
Overexpression of wild-type ULK1: This is typically achieved by transfecting cells with plasmids or transducing them with viral vectors (e.g., lentivirus) carrying the ULK1 gene. This leads to an overall increase in ULK1 protein levels, thereby boosting the total kinase activity available to initiate autophagy.
-
Expression of constitutively active ULK1 mutants: These are genetically engineered versions of ULK1 that are persistently active, often due to mutations that mimic activating phosphorylation events. This approach bypasses the need for upstream signaling to activate ULK1.
-
CRISPR activation (CRISPRa): This technique utilizes a deactivated Cas9 (dCas9) fused to transcriptional activators, guided by a specific single-guide RNA (sgRNA) to the promoter region of the endogenous ULK1 gene to enhance its transcription. This method increases the expression of the native ULK1 protein.
Genetic activation of ULK1, similar to this compound, triggers the downstream autophagy pathway.[6] ULK1 is a central kinase that phosphorylates multiple substrates to drive autophagosome formation, including components of the ULK1 complex itself (autophosphorylation), ATG13, FIP200, and downstream effectors like Beclin-1 and VPS34.[6][7]
Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and genetic ULK1 activation based on available experimental data.
| Parameter | This compound | Reference |
| Binding Affinity (KD) | 291.4 nM | [1][2] |
| EC50 (in vitro kinase assay) | 18.94 nM | [2][5] |
| IC50 (cell viability, MDA-MB-231) | 1.66 µM | [1][5] |
| In Vitro Concentration Range | 0.5 - 2.0 µM | [5] |
| In Vivo Dosage (mouse xenograft) | 25 - 100 mg/kg (intragastric) | [5] |
| Parameter | Genetic ULK1 Activation (Overexpression) | Reference |
| ULK1 mRNA Fold Increase (CRISPRa) | Varies (cell type and guide dependent) | |
| ULK1 Protein Fold Increase | Varies (transfection/transduction efficiency dependent) | |
| Autophagic Flux (LC3-II/I ratio) | Significant increase | |
| Downstream Substrate Phosphorylation | Increased phosphorylation of ULK1 targets |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention and the general experimental procedures, the following diagrams are provided.
Caption: ULK1-mediated autophagy signaling pathway.
Caption: General experimental workflow comparison.
Experimental Protocols
This compound Treatment and Analysis
1. Cell Culture and Treatment:
-
Cell Line: MDA-MB-231 (human breast cancer cell line) is a commonly used model.[1]
-
Seeding: Plate cells in 96-well plates at a density of 5 x 104 cells/mL.[1]
-
Treatment: After 24 hours of incubation, treat cells with desired concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM) for a specified duration (e.g., 24 hours).[5]
2. Western Blot Analysis:
-
Lysis: Lyse cells and collect protein extracts.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3, p62, Beclin-1, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.
3. In Vitro ULK1 Kinase Assay:
-
Assay Principle: This assay measures the kinase activity of ULK1 by detecting the amount of ADP produced from ATP during the phosphorylation of a substrate (e.g., Myelin Basic Protein, MBP).
-
Procedure:
-
Prepare a reaction mixture containing recombinant ULK1 enzyme, substrate, and kinase buffer.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
After incubation (e.g., 30 minutes at 30°C), stop the reaction and measure ADP production using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Luminescence is proportional to the amount of ADP generated and reflects ULK1 activity.
-
Genetic Activation of ULK1 (Lentiviral Transduction for Overexpression)
1. Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector carrying the ULK1 gene and packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate and titer the virus.
2. Transduction of Target Cells:
-
Seeding: Plate target cells (e.g., 1.6 x 104 cells per well in a 96-well plate) and allow them to adhere overnight.
-
Transduction: Remove the medium and add fresh medium containing the lentiviral particles at a desired Multiplicity of Infection (MOI). Polybrene (e.g., 8 µg/mL) can be added to enhance transduction efficiency.
-
Incubation: Incubate for 18-24 hours.
-
Medium Change: Replace the virus-containing medium with fresh complete medium.
3. Selection and Expansion:
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium to select for transduced cells.
-
Expand the population of cells stably overexpressing ULK1.
4. Verification of Overexpression:
-
Confirm the increased expression of ULK1 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Concluding Remarks
Both this compound and genetic activation are powerful tools for inducing ULK1-mediated autophagy. The choice between these methods depends on the specific research question and experimental context.
-
This compound offers a rapid, dose-dependent, and reversible means of activating ULK1. It is well-suited for studying the acute effects of ULK1 activation and for in vivo applications. However, the potential for off-target effects, as with any small molecule, should be considered.
-
Genetic activation provides a more targeted approach to increasing ULK1 activity, particularly with methods like CRISPRa that modulate the endogenous gene. Overexpression systems are valuable for achieving high levels of ULK1 activity. These methods are ideal for creating stable cell lines for long-term studies. However, the level of activation can be variable, and overexpression may not fully recapitulate the physiological regulation of endogenous ULK1.
For researchers aiming to dissect the immediate downstream consequences of ULK1 activation in a tunable manner, this compound is an excellent choice. For those interested in the long-term cellular consequences of sustained ULK1 activity or who require a highly specific genetic perturbation, methods like ULK1 overexpression or CRISPRa are more appropriate. A comprehensive understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to design more robust and informative experiments to unravel the complexities of ULK1 signaling and autophagy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. manuals.cellecta.com [manuals.cellecta.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. ULK1 inhibits the kinase activity of mTORC1 and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LYN-1604: A Novel ULK1 Agonist in Autophagy Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LYN-1604, a novel ULK1 agonist, with well-established autophagy modulators. The data presented herein is based on established experimental protocols and aims to facilitate the objective assessment of this compound's performance in inducing and modulating the autophagy pathway.
Overview of Autophagy Modulators
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Its modulation is a key therapeutic strategy in various diseases, including cancer and neurodegenerative disorders. This guide benchmarks this compound against two classes of widely used autophagy modulators:
-
Autophagy Inducer (mTOR Inhibitor): Rapamycin (B549165) is a well-characterized inhibitor of the mTOR pathway, a central negative regulator of autophagy. Inhibition of mTOR by rapamycin leads to the activation of the ULK1 complex and subsequent induction of autophagy.
-
Autophagy Inhibitors (Late-Stage Blockers): Chloroquine (B1663885) and Bafilomycin A1 inhibit the final stages of autophagy. They prevent the fusion of autophagosomes with lysosomes or disrupt lysosomal function, leading to the accumulation of autophagosomes.
This compound represents a distinct class of autophagy modulator that directly activates the ULK1 kinase, the most upstream kinase in the autophagy signaling cascade.[1][2][3] This direct activation offers a targeted approach to inducing autophagy, potentially bypassing resistance mechanisms associated with mTOR signaling.
Quantitative Comparison of Autophagy Modulation
The following tables summarize the quantitative effects of this compound and other autophagy modulators on key autophagy markers: LC3-II conversion and p62 degradation. The data is derived from western blot analyses in MDA-MB-231 cells for this compound and representative data for other modulators from various cell lines.
Table 1: Effect of Autophagy Modulators on LC3-II/LC3-I Ratio
| Compound | Target/Mechanism | Concentration | Cell Line | Fold Change in LC3-II/LC3-I Ratio (vs. Control) |
| This compound | ULK1 Agonist | 0.5 µM | MDA-MB-231 | ~2.5-fold increase [4] |
| 1.0 µM | MDA-MB-231 | ~4-fold increase [4] | ||
| 2.0 µM | MDA-MB-231 | ~5-fold increase [4] | ||
| Rapamycin | mTOR Inhibitor | 100 nM | Various | ~3-5-fold increase |
| Chloroquine | Lysosomal pH Neutralizer | 50 µM | Various | Variable increase (indicates flux blockage) |
| Bafilomycin A1 | V-ATPase Inhibitor | 100 nM | Various | Variable increase (indicates flux blockage) |
Table 2: Effect of Autophagy Modulators on p62/SQSTM1 Protein Levels
| Compound | Target/Mechanism | Concentration | Cell Line | Change in p62 Levels (vs. Control) |
| This compound | ULK1 Agonist | 0.5 µM | MDA-MB-231 | Noticeable degradation [4] |
| 1.0 µM | MDA-MB-231 | Significant degradation [4] | ||
| 2.0 µM | MDA-MB-231 | Strong degradation [4] | ||
| Rapamycin | mTOR Inhibitor | 100 nM | Various | Significant degradation |
| Chloroquine | Lysosomal pH Neutralizer | 50 µM | Various | Accumulation |
| Bafilomycin A1 | V-ATPase Inhibitor | 100 nM | Various | Accumulation |
Autophagic Flux Analysis
Autophagic flux is the dynamic process of autophagosome synthesis, delivery to the lysosome, and subsequent degradation. A true autophagy inducer will increase the overall flux, while a late-stage inhibitor will block it, leading to the accumulation of autophagosomes.
Table 3: Autophagic Flux Assay using this compound and Late-Stage Inhibitors
| Treatment | Expected Outcome on LC3-II Levels | Observed Effect with this compound | Interpretation |
| This compound | Increase | Increased LC3-II accumulation[4] | This compound induces autophagosome formation. |
| Bafilomycin A1 | Increase (blockage of basal flux) | Further increase in LC3-II accumulation compared to this compound alone[4] | This compound increases autophagic flux. |
| This compound + Bafilomycin A1 | Additive or synergistic increase | Synergistic increase in LC3-II and p62 accumulation[4] | Confirms this compound is a potent inducer of autophagic flux. |
The enhanced accumulation of LC3-II and p62 in the presence of Bafilomycin A1 confirms that this compound is a genuine inducer of autophagic flux.[4] This is further supported by studies utilizing tandem fluorescent mRFP-GFP-LC3 reporters, which show an increase in both autophagosomes and autolysosomes upon this compound treatment.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cell lines.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded to reach 70-80% confluency before treatment. Compounds are added at the indicated concentrations for the specified duration (e.g., 24 hours for this compound and rapamycin). For autophagic flux experiments, Bafilomycin A1 (100 nM) or Chloroquine (50 µM) is added for the last 2-4 hours of the treatment period.
Western Blot Analysis for LC3 and p62
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against LC3 and p62. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometric analysis is performed to quantify the band intensities. The LC3-II/LC3-I ratio and p62 levels are normalized to a loading control (e.g., β-actin or GAPDH).
Autophagic Flux Assay using mRFP-GFP-LC3
-
Transfection: Cells are transiently transfected with a tandem mRFP-GFP-LC3 plasmid.
-
Treatment: After 24 hours, cells are treated with the autophagy modulators as described above.
-
Microscopy: Live or fixed cells are imaged using a fluorescence microscope.
-
Analysis:
-
Autophagosomes: Yellow puncta (co-localization of GFP and mRFP).
-
Autolysosomes: Red puncta (mRFP signal only, as GFP is quenched in the acidic lysosomal environment).
-
An increase in both yellow and red puncta indicates an induction of autophagic flux. An accumulation of yellow puncta with a decrease in red puncta suggests a blockage in autophagosome-lysosome fusion.
-
Conclusion
This compound is a potent and direct activator of the ULK1 kinase, a key initiator of autophagy.[1][2][3] The experimental data presented in this guide demonstrates that this compound effectively induces autophagy, as evidenced by the dose-dependent increase in the LC3-II/LC3-I ratio and the degradation of the autophagy substrate p62.[4] Furthermore, autophagic flux assays confirm that this compound promotes the complete autophagic process, from autophagosome formation to lysosomal degradation.[4]
In comparison to the mTOR inhibitor rapamycin, this compound shows a comparable ability to induce autophagy. However, its direct mechanism of action on ULK1 may offer advantages in contexts where the mTOR pathway is dysregulated or when a more targeted induction of autophagy is desired. Unlike late-stage inhibitors such as chloroquine and bafilomycin A1, which block the autophagic process, this compound enhances the entire pathway.
This guide provides a foundational dataset for researchers to benchmark this compound against other autophagy modulators. Further studies are encouraged to explore the full therapeutic potential of this novel ULK1 agonist in various disease models.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on LYN-1604 in Combination with Chemotherapy
As of the current date, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific studies or experimental data on the use of LYN-1604 in combination with traditional chemotherapy agents. The existing research primarily focuses on this compound's mechanism of action and its efficacy as a monotherapy in preclinical models of triple-negative breast cancer (TNBC).
This guide, therefore, summarizes the available data on this compound as a standalone agent and provides a brief overview of other combination therapy strategies currently being explored for TNBC to offer a broader context for researchers.
This compound: A Potent ULK1 Agonist for Triple-Negative Breast Cancer
This compound is a small molecule that acts as a potent agonist of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4][5] In the context of cancer, particularly in TNBC where ULK1 is often downregulated, this compound's activation of ULK1-mediated autophagy is designed to induce cell death.[2][5][6][7]
Mechanism of Action
This compound directly binds to and activates ULK1, which then phosphorylates components of the ULK complex (including mATG13, FIP200, and ATG101) to initiate the formation of autophagosomes.[2][5][7][8] This process, in TNBC cells, has been shown to lead to apoptosis, characterized by the cleavage of caspase-3.[1][2][3][4][9] The activation of this pathway involves other potential ULK1 interactors such as ATF3 and RAD21.[1][2][5][6][7]
Preclinical Data on this compound Monotherapy
The following tables summarize the key in vitro and in vivo findings for this compound as a monotherapy.
In Vitro Efficacy of this compound
| Cell Line | IC50 (μM) | Key Findings | Reference |
| MDA-MB-231 (TNBC) | 1.66 | Induces dose-dependent cell death, autophagy, and apoptosis. | [1][2] |
In Vitro Pharmacodynamics of this compound
| Parameter | Value | Method | Reference |
| ULK1 Binding Affinity (KD) | 291.4 nM | Biochemical Assays | [1][2] |
| ULK1 Activation (EC50) | 18.94 nM | Kinase Assay | [3] |
In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| MDA-MB-231 Xenograft (BALB/c nude mice) | This compound (25, 50, 100 mg/kg, p.o., daily for 14 days) | Significant inhibition of tumor growth. | [4] |
Experimental Protocols
In Vitro Cell Viability Assay
MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL. After 24 hours of incubation, the cells were treated with varying concentrations of this compound (e.g., 0.5, 1.0, and 2.0 μM) for a specified duration. Cell viability was subsequently determined using an MTT assay.[1]
Western Blot Analysis
MDA-MB-231 cells were treated with this compound (0.5-2 μM) for 24 hours. Cell lysates were then subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against key autophagy and apoptosis markers, including Beclin-1, p62, LC3, and cleaved caspase-3.[4][9]
In Vivo Xenograft Study
Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with MDA-MB-231 cells. Once tumors reached a palpable size, the mice were randomized into control and treatment groups. The treatment groups received this compound orally at doses of 25, 50, and 100 mg/kg once daily for 14 days. Tumor volume and body weight were monitored throughout the study. At the end of the experiment, tumors were excised, weighed, and analyzed.[4][7]
Context: Other Combination Therapies for TNBC
While data on this compound in combination with chemotherapy is not available, other combination strategies are being actively investigated for TNBC. These often involve pairing standard chemotherapy with targeted agents to enhance efficacy and overcome resistance. For example:
-
PARP Inhibitors with Chemotherapy: In patients with BRCA-mutated TNBC, PARP inhibitors like olaparib (B1684210) have been studied in combination with platinum-based chemotherapy.
-
Immune Checkpoint Inhibitors with Chemotherapy: The combination of immune checkpoint inhibitors (e.g., pembrolizumab) with chemotherapy has shown promise in improving outcomes for patients with PD-L1-positive TNBC.
-
Targeting Other Kinases: Inhibitors of other kinases, such as PLK1, have been explored in combination with taxanes in preclinical models of TNBC, showing synergistic effects in reducing tumor volume.
These examples highlight the ongoing efforts to develop effective combination therapies for this aggressive breast cancer subtype. Future studies may explore the potential of ULK1 agonists like this compound in similar combination regimens.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. Novel Combination Therapy Targeting Oncogenic Signaling Kinase P21-Activated Kinase 1 and Chemotherapeutic Drugs Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel drug combination can target triple-negative breast cancer for treatment [read.houstonmethodist.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LYN-1604: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and proper disposal of LYN-1604, a potent and selective ULK1 agonist used in autophagy and apoptosis research. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance within a laboratory setting. By providing this essential information, we aim to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While the available SDS from Cayman Chemical indicates that this compound is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles with side shields.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
This compound Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various suppliers and research articles.
| Property | Value | Source(s) |
| Molecular Weight | 584.6 g/mol (free base); 657.54 g/mol (dihydrochloride) | [1][2][3][4] |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₂ | [3][4] |
| CAS Number | 2088939-99-3 (free base) | [4] |
| Purity | ≥98% | |
| EC₅₀ (ULK1 activation) | 18.94 nM | [1][4][5][6] |
| IC₅₀ (MDA-MB-231 cells) | 1.66 µM | [1][4][6] |
| Binding Affinity (Kᴅ for ULK1) | 291.4 nM | [1][5] |
| Solubility (DMSO) | 20-50 mg/mL | [1][2][3][4] |
| Solubility (Ethanol) | 10-30 mg/mL | [3][4] |
| Storage Temperature | -20°C | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any research chemical, must be conducted in accordance with all federal, state, and local regulations, as well as institutional policies. The primary method for the final disposition of chemical waste is typically high-temperature incineration through a licensed hazardous waste vendor.
Step 1: Waste Identification and Segregation
Identify and segregate all materials contaminated with this compound. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
Step 2: Containment and Labeling
-
Solid Waste:
-
Place pure, unused this compound and grossly contaminated solids in a dedicated, sealable, and chemically compatible container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (including solvent rinses) in a sealable, leak-proof, and chemically compatible container (e.g., a designated waste solvent carboy).
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
-
-
Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Collect the rinsate as hazardous liquid waste. The rinsed container can then typically be disposed of as non-hazardous laboratory glass or plastic.
-
Step 3: Storage
-
Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Complete any required waste disposal request forms, providing accurate information about the waste contents.
-
Retain all disposal records and any certificates of destruction provided by the EHS department or its vendor for regulatory compliance.
Experimental Protocols Cited
In Vitro Cell Viability Assay To determine the IC₅₀ of this compound, MDA-MB-231 cells are typically used.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per mL.
-
After 24 hours of incubation, the cells are treated with varying concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µM) for a specified time period.[1][6]
-
Cell viability is then measured using a standard method such as the MTT assay.[1]
In Vivo Xenograft Tumor Model
-
MDA-MB-231 cells are implanted in mice to establish xenograft tumors.
-
Once tumors reach a certain volume, mice are treated with this compound at various doses (e.g., 25, 50, and 100 mg/kg) via intragastric administration, typically once a day for a period such as 14 days.[4][6]
-
Tumor growth and the body weights of the mice are monitored throughout the study to assess the efficacy and toxicity of the compound.[4][6]
This compound Signaling Pathway and Experimental Workflow
This compound is an agonist of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. By activating ULK1, this compound triggers a signaling cascade that leads to autophagy and apoptosis, ultimately resulting in cell death. This makes it a compound of interest for cancer research, particularly for triple-negative breast cancer (TNBC).[5][7][8] The activation of ULK1 by this compound leads to the phosphorylation of downstream targets and the assembly of the ULK1 complex, which is essential for the formation of the autophagosome.[5][7] This process involves the upregulation of proteins like Beclin-1 and the conversion of LC3-I to LC3-II.[4][5] The induced cell death pathway also involves the activation of ATF3, RAD21, and caspase-3.[2][7][8]
Caption: this compound activates the ULK1 complex, inducing both autophagy and apoptosis pathways leading to cell death.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 8. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling LYN-1604
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with LYN-1604, a potent UNC-51-like kinase 1 (ULK1) activator. Adherence to these protocols is essential to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, ingestion, or skin contact. The following personal protective equipment is required:
-
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[1] A face shield should be worn in situations where splashing or spattering of this compound solutions is possible.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2] It is advisable to double-glove, especially when handling concentrated solutions.[1] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.
-
Body Protection: A standard laboratory coat is required for all procedures involving this compound.[1][2] When there is a risk of significant splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times to protect the skin from potential exposure.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1] All respiratory protection use must be in accordance with the institution's respiratory protection program, including fit-testing and training.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and to avoid environmental contamination. The following step-by-step guidance outlines the operational workflow for handling this compound.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
-
Preparation:
-
Always wear the full required PPE before handling this compound.
-
Conduct all work in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all equipment is clean and readily accessible.
-
-
Handling and Storage:
-
This compound is a solid powder and should be handled with care to avoid generating dust.
-
For storage, this compound powder should be kept at -20°C for up to 3 years.[3][4]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one month.[3]
-
-
Disposal:
-
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and bench paper, should be collected in a designated, sealed hazardous waste container.
-
Unused this compound and contaminated solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
After completing work, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 584.62 g/mol | [4] |
| CAS Number | 2088939-99-3 | [4][5] |
| EC₅₀ (ULK1) | 18.94 nM | [4][6][7] |
| IC₅₀ (MDA-MB-231 cells) | 1.66 μM | [3][4][7] |
| Binding Affinity (Kᴅ) to ULK1 | 291.4 nM | [3][4][7] |
Experimental Protocols
Preparation of Stock Solutions
-
DMSO: this compound can be dissolved in DMSO to a concentration of up to 100 mg/mL (171.05 mM), though sonication may be necessary.[4]
-
Ethanol (B145695): Soluble in ethanol at 30 mg/mL.[5]
-
DMF: Soluble in DMF at 30 mg/mL.[5]
For in vitro cell-based assays, a common starting concentration for treating cells is between 0.5 and 2.0 μM.[3][4][7]
Note: This information is intended as a guide for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before beginning any work.
References
- 1. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
